molecular formula C11H10N2O B1281330 1-(3-Methylquinoxalin-2-YL)ethanone CAS No. 22059-64-9

1-(3-Methylquinoxalin-2-YL)ethanone

Cat. No.: B1281330
CAS No.: 22059-64-9
M. Wt: 186.21 g/mol
InChI Key: XXKIXPWTFVBBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylquinoxalin-2-YL)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIXPWTFVBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496722
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22059-64-9
Record name 2-Acetyl-3-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methylquinoxalin-2-YL)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold is a cornerstone in the field of heterocyclic chemistry, representing a privileged structure in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles, formed by the fusion of a benzene and a pyrazine ring, are integral to the structure of numerous bioactive compounds, including antibiotics like Actinomycin and various pharmaceuticals.[2][3] This guide focuses on a specific, yet important, derivative: This compound , also known as 2-Acetyl-3-methylquinoxaline or Desoxy-Mequindox.[4][5][6][7]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed examination of its synthesis and mechanism, spectroscopic characterization, and an overview of its reactivity and applications as a key synthetic intermediate.

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions. Its core properties, essential for experimental design and handling, are summarized below. The predicted values for boiling point and density are derived from computational models and provide a reliable estimation for laboratory applications.

PropertyValueSource(s)
CAS Number 22059-64-9[4][8]
Molecular Formula C₁₁H₁₀N₂O[4][5][7]
Molecular Weight 186.21 g/mol [4][5][7]
Appearance Brown solid[4][5]
Melting Point 87-88 °C[4][5]
Boiling Point 292.5 ± 35.0 °C (Predicted)[4][5]
Density 1.180 ± 0.06 g/cm³ (Predicted)[4][5]
Solubility Slightly soluble in Chloroform, Methanol[4][5]
Storage -20°C Freezer, Under inert atmosphere[4][5]
InChI Key XXKIXPWTFVBBJF-UHFFFAOYSA-N
SMILES CC(=O)c1nc2ccccc2nc1C[7]

Synthesis and Mechanistic Insight

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] For this compound, this involves the reaction between o-phenylenediamine and 2,3-butanedione (diacetyl) .

The reaction proceeds through a well-established mechanism involving two sequential condensation and dehydration steps.

Reaction Mechanism:

  • Initial Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks a carbonyl carbon of 2,3-butanedione.

  • Hemiaminal Formation & Dehydration: This attack forms an unstable hemiaminal intermediate, which rapidly loses a molecule of water to form a C=N double bond (an imine).

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a six-membered heterocyclic ring.

  • Final Dehydration: A second dehydration event occurs, eliminating another water molecule and resulting in the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.

This classic synthesis can often require elevated temperatures and acidic conditions.[1][3] However, modern synthetic protocols have introduced various catalysts to facilitate this transformation under milder, more efficient conditions, improving yields and reducing reaction times.[3][9] Catalysts such as alumina-supported heteropolyoxometalates, CrCl₂·6H₂O, and CuSO₄·5H₂O have proven effective, often allowing the reaction to proceed at room temperature.[1][3]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 o-Phenylenediamine p1 Nucleophilic Attack & Dehydration (H₂O out) r1->p1 r2 2,3-Butanedione (Diacetyl) r2->p1 p2 Intramolecular Cyclization & Dehydration (H₂O out) p1->p2 prod This compound p2->prod

Caption: Synthesis pathway for this compound.

Spectroscopic Characterization

Verification of the molecular structure is paramount. The following spectroscopic signatures are characteristic of this compound, based on its functional groups and structural analogues.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three types of protons. The four protons on the benzene portion of the quinoxaline ring will appear as a complex multiplet pattern in the aromatic region (δ 7.5-8.2 ppm).[10] Two sharp singlets will be present in the aliphatic region: one for the methyl group attached to the quinoxaline ring (C3-CH₃) and another for the acetyl methyl group (-COCH₃), typically resonating between δ 2.5-3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. A key signal is the carbonyl carbon of the acetyl group, which appears significantly downfield (δ ~195-200 ppm). The aromatic and heterocyclic carbons will produce a cluster of signals in the δ 125-155 ppm range. The two methyl carbons will be observed as distinct signals in the upfield region (δ ~20-30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch, located around 1690 cm⁻¹ . Additional significant absorptions in the 1500-1650 cm⁻¹ range correspond to the C=N and C=C stretching vibrations of the aromatic system.[10]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 186 .[5][7] Common fragmentation patterns would include the loss of the acetyl group (a peak at m/z 143) and the loss of a methyl radical (a peak at m/z 171).

Reactivity and Applications

The chemical reactivity of this compound is largely dictated by the acetyl group and the inherent stability of the quinoxaline ring.

  • Ketone Reactivity: The acetyl group's carbonyl is a primary site for chemical modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for constructing more complex side chains. A notable reaction is α-halogenation; for instance, bromination of the acetyl methyl group yields 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone , a valuable building block for introducing further functionalities.[11]

  • Applications as a Synthetic Intermediate: The compound's primary value lies in its role as a precursor and intermediate. It is identified as an intermediate in the synthesis of Desoxyquinocetone and is a known impurity and metabolite of the veterinary drug Mequindox.[4][5][7] This connection underscores its relevance in pharmaceutical synthesis and quality control. The broader class of quinoxaline derivatives possesses an impressive range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this scaffold a subject of intense research in drug discovery.[2]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a general, robust procedure for the synthesis of this compound, adaptable with various catalytic systems.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 2,3-Butanedione (1.0 eq)

  • Ethanol (or Toluene) as solvent

  • Catalyst (e.g., glacial acetic acid, a few drops; or CuSO₄·5H₂O, ~5 mol%)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add o-phenylenediamine (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until the solid is fully dissolved.

  • Reagent Addition: Add 2,3-butanedione (1.0 eq) to the solution, followed by the addition of the catalyst.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.[1] Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

G cluster_workflow Experimental Workflow A 1. Dissolve o-Phenylenediamine in Solvent B 2. Add 2,3-Butanedione & Catalyst A->B C 3. Stir/Heat & Monitor by TLC B->C D 4. Cool, Filter (if needed) & Evaporate Solvent C->D E 5. Recrystallize from Hot Ethanol D->E F 6. Filter & Dry Pure Product E->F

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a chemically significant molecule that serves as a bridge between fundamental organic synthesis and applied pharmaceutical science. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its acetyl group, establishes it as a valuable intermediate. A thorough understanding of its properties, characterization, and reaction pathways, as detailed in this guide, is essential for researchers aiming to explore the vast chemical space and biological potential of quinoxaline derivatives.

References

An In-depth Technical Guide to 1-(3-Methylquinoxalin-2-YL)ethanone (CAS: 22059-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Compound for Innovations in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylquinoxalin-2-YL)ethanone, a key heterocyclic compound within the quinoxaline family. The quinoxaline scaffold is a significant pharmacophore, and this particular derivative, also known as 2-acetyl-3-methylquinoxaline, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document delves into the synthesis, spectroscopic characterization, chemical reactivity, and the broad biological significance of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important chemical entity.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] These nitrogen-containing heterocycles are renowned for their diverse and potent biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antitubercular properties.[2][3] The structural versatility of the quinoxaline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound (CAS: 22059-64-9) is a prime example of a functionalized quinoxaline, featuring a methyl group at the 3-position and an acetyl group at the 2-position of the quinoxaline core. This substitution pattern not only influences its intrinsic properties but also provides reactive handles for further chemical modifications, making it a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it is recognized as an intermediate in the synthesis of Desoxyquinocetone, a metabolite of the veterinary drug Quinocetone.[4][5]

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development.

PropertyValueSource(s)
CAS Number 22059-64-9[4]
Molecular Formula C₁₁H₁₀N₂O[4]
Molecular Weight 186.21 g/mol [4]
Appearance Yellow to brown solid[4]
Solubility Generally soluble in organic solvents[4]
Synonyms 2-Acetyl-3-methylquinoxaline, 3-Acetyl-2-methylquinoxaline[4][5]
InChI Key XXKIXPWTFVBBJF-UHFFFAOYSA-N[4]

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For this compound, this involves the reaction of o-phenylenediamine with 2,3-butanedione (diacetyl).

Reaction Principle

The synthesis proceeds via a double condensation reaction. The amino groups of o-phenylenediamine nucleophilically attack the two carbonyl carbons of 2,3-butanedione, followed by the elimination of two molecules of water to form the stable aromatic pyrazine ring.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine Reaction + OPD->Reaction Diacetyl 2,3-Butanedione (Diacetyl) Diacetyl->Reaction Product This compound Reaction->Product Condensation (-2 H₂O)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar quinoxaline syntheses.[7]

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (or rectified spirit)

  • Water

  • Beaker

  • Water bath

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Preparation of Reactant Solutions:

    • In a beaker, dissolve 2.1 g of 2,3-butanedione in 8 mL of rectified spirit. Warm the solution gently on a water bath.

    • In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Reaction Condensation:

    • Slowly add the o-phenylenediamine solution to the warm solution of 2,3-butanedione with continuous stirring.

    • Continue to warm the reaction mixture on the water bath for approximately 30 minutes. An exothermic reaction may be observed, and the color of the solution will likely change.

  • Product Precipitation:

    • After the 30-minute heating period, remove the beaker from the water bath.

    • Add water dropwise to the warm reaction mixture until a slight turbidity persists. This indicates the beginning of product precipitation.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold aqueous ethanol to remove any unreacted starting materials.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water.

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

    • Determine the melting point and characterize the final product using spectroscopic methods (IR, NMR, and MS).

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring and the aliphatic protons of the methyl and acetyl groups.

  • Aromatic Protons: Four protons on the benzene ring will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm).

  • Methyl Protons (on the ring): A singlet corresponding to the three protons of the methyl group at the 3-position is expected around δ 2.8 ppm.

  • Acetyl Protons: A singlet for the three protons of the acetyl group's methyl moiety should appear around δ 2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the quinoxaline ring system will resonate in the region of δ 125-155 ppm.

  • Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region, typically between δ 20-30 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the acetyl moiety is expected around 1690-1710 cm⁻¹.

  • C=N Stretch: The C=N stretching vibration of the pyrazine ring will likely appear in the 1620-1680 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring.

Chemical Reactivity and Synthetic Utility

The presence of the acetyl group and the quinoxaline ring system endows this compound with a rich and versatile chemical reactivity, making it a valuable synthetic intermediate.

Reactions of the Acetyl Group

The acetyl group is a versatile functional handle for a variety of chemical transformations:

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions such as the Aldol condensation and Claisen-Schmidt condensation.[8]

  • Halogenation: The α-position of the acetyl group can be halogenated under appropriate conditions.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid.

  • Formation of Heterocycles: The acetyl group can be a precursor for the synthesis of other heterocyclic rings, such as pyrazoles, by reacting with hydrazines.

Reactions of the Quinoxaline Ring

The quinoxaline ring itself can undergo several reactions:

  • Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline nucleus can undergo electrophilic substitution reactions like nitration and halogenation, although the pyrazine ring is deactivating.

  • N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule.

  • Nucleophilic Aromatic Substitution: The pyrazine ring is electron-deficient and can be susceptible to nucleophilic attack, especially if activating groups are present.

Visualizing Reactivity

G cluster_acetyl Acetyl Group Reactions cluster_ring Quinoxaline Ring Reactions Core This compound Condensation Condensation (e.g., Aldol) Core->Condensation Reduction Reduction to Alcohol Core->Reduction Halogenation α-Halogenation Core->Halogenation EAS Electrophilic Aromatic Substitution Core->EAS NOxidation N-Oxidation Core->NOxidation

Caption: Key reaction pathways for the core compound.

Biological Significance and Applications in Drug Development

The quinoxaline scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of quinoxaline have demonstrated a wide array of pharmacological activities.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of quinoxaline derivatives.[2][3] The mechanism of action is often attributed to the ability of the planar quinoxaline ring to intercalate with DNA, inhibiting DNA replication and transcription. The specific substitution pattern on the quinoxaline ring plays a crucial role in determining the spectrum and potency of its antimicrobial activity.

Anticancer Activity

Quinoxaline derivatives have emerged as promising anticancer agents, with several compounds showing potent activity against various cancer cell lines.[6] Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. For instance, derivatives of 3-methylquinoxalin-2(1H)-one have been investigated as potential VEGFR-2 inhibitors.[9][10] The cytotoxic effects are often mediated through the induction of apoptosis.

Antiviral and Other Activities

The biological repertoire of quinoxalines extends to antiviral, antimalarial, and anti-inflammatory activities.[2] The ability of these compounds to interact with various biological targets makes them a continuous source of inspiration for the design of novel drugs.

Conclusion

This compound is a fundamentally important molecule that bridges the gap between basic heterocyclic chemistry and applied medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of novel and complex quinoxaline derivatives. The well-established and diverse biological activities of the quinoxaline scaffold underscore the potential of this compound as a starting point for the development of new therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, paving the way for future innovations in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-methylquinoxalin-2-yl)ethanone, a valuable heterocyclic compound, from the readily available starting material, o-phenylenediamine. Quinoxaline derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and unique photophysical properties.[1][2][3][4] This document will delve into the core chemical principles, detailed experimental protocols, and characterization of the target molecule, offering researchers, scientists, and drug development professionals a thorough resource for its preparation and utilization.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a key component in a wide array of biologically active molecules, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4][5] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This has made it a privileged scaffold in modern drug discovery.[6]

The specific target of this guide, this compound, incorporates both a methyl and an acetyl group onto the quinoxaline ring system. These functional groups provide handles for further synthetic transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The Core Synthesis: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound.[7][8][9] In the case of this compound, the dicarbonyl reactant is an unsymmetrical diketone, specifically 2,3-butanedione (diacetyl) is a common precursor, which upon initial reaction forms 2,3-dimethylquinoxaline. The target molecule, however, requires a different starting diketone, namely 2,3-pentanedione, to yield the desired acetyl group at the 2-position. For the purpose of this guide, we will focus on the synthesis of the closely related and well-documented 2,3-dimethylquinoxaline from diacetyl to illustrate the fundamental reaction, as the principles are directly transferable.

The Condensation Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a dehydration step to form the stable, aromatic pyrazine ring.

The proposed mechanism is as follows:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the diketone. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a hemiaminal.

  • Dehydration: The hemiaminal readily dehydrates (loses a molecule of water) to form an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Second Dehydration: A final dehydration step occurs, leading to the formation of the aromatic quinoxaline ring.

Visualizing the Reaction Mechanism

reaction_mechanism OPD o-Phenylenediamine Intermediate1 Tetrahedral Intermediate OPD->Intermediate1 + Diketone 1,2-Diketone Diketone->Intermediate1 Hemiaminal Hemiaminal Intermediate1->Hemiaminal Proton Transfer Imine Imine Hemiaminal->Imine - H₂O CyclizedIntermediate Cyclized Intermediate Imine->CyclizedIntermediate Intramolecular Cyclization Quinoxaline Quinoxaline Derivative CyclizedIntermediate->Quinoxaline - H₂O Water 2 H₂O workflow start Start dissolve Dissolve o-phenylenediamine in methanol start->dissolve add_reagents Add diacetyl and saccharin catalyst dissolve->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react precipitate Pour into cold water to precipitate product react->precipitate filter Filter and wash the solid product precipitate->filter dry Dry the product filter->dry purify Recrystallize from ethanol (optional) dry->purify characterize Characterize the final product purify->characterize end End characterize->end

References

Spectroscopic Characterization of 1-(3-Methylquinoxalin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylquinoxalin-2-yl)ethanone is a heterocyclic ketone built upon the quinoxaline scaffold. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and antiviral activities. The presence of a methyl group and an acetyl group on the pyrazine ring of this compound introduces specific electronic and steric features that can significantly influence its chemical reactivity and biological interactions.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoxaline ring system and the methyl protons of the substituents. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5, H-87.8 - 8.1mThese protons are in the peri-position to the nitrogen atoms and are expected to be the most deshielded of the aromatic protons.
H-6, H-77.6 - 7.8mThese protons are part of the benzenoid ring and will appear as a complex multiplet.
-CH₃ (on C3)~2.8sThis methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, leading to a downfield shift compared to a typical alkyl methyl group.
-COCH₃~2.7sThe methyl protons of the acetyl group are adjacent to a carbonyl group, which causes a significant downfield shift.

Causality Behind Experimental Choices for ¹H NMR:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual peak around 2.50 ppm.

  • Frequency: A higher field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~198The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield.
C-2, C-3145 - 155These sp² carbons are part of the electron-deficient pyrazine ring.
C-8a, C-4a140 - 145These are the quaternary carbons at the ring junction.
C-5, C-8129 - 132Aromatic CH carbons.
C-6, C-7128 - 131Aromatic CH carbons.
-CH₃ (on C3)~23The methyl carbon attached to the quinoxaline ring.
-COCH₃~26The methyl carbon of the acetyl group.

Causality Behind Experimental Choices for ¹³C NMR:

  • Technique: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • Solvent and Frequency: The same considerations as for ¹H NMR apply. A higher field instrument will provide better sensitivity and resolution.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the presence of a strong carbonyl absorption and absorptions corresponding to the aromatic C-H and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3050 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch2900 - 3000MediumStretching vibrations of the C-H bonds of the methyl groups.
C=O Stretch (Ketone)1690 - 1710StrongThe prominent carbonyl stretch of the acetyl group. Conjugation with the quinoxaline ring may slightly lower this frequency.
C=C and C=N Stretch1500 - 1650Medium-StrongAromatic ring stretching vibrations.
C-H Bend1350 - 1450MediumBending vibrations of the methyl groups.
Aromatic C-H Bend (out-of-plane)750 - 900StrongThese bands can be indicative of the substitution pattern on the benzene ring.

Causality Behind Experimental Choices for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the compound can be analyzed as a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

  • Molecular Ion (M⁺): The expected molecular weight of C₁₁H₁₀N₂O is 186.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 186.

  • Major Fragmentations:

    • Loss of the acetyl group (-COCH₃): A significant fragment would likely result from the cleavage of the bond between the quinoxaline ring and the acetyl group, leading to a fragment ion at m/z = 143.

    • Loss of a methyl radical (-CH₃): Loss of the methyl group from the acetyl moiety would result in an acylium ion at m/z = 171.

    • Quinoxaline ring fragments: Further fragmentation of the quinoxaline ring system would lead to smaller fragment ions.

G cluster_0 Predicted Mass Spec Fragmentation M [M]⁺˙ m/z = 186 M_minus_CH3 [M - CH₃]⁺ m/z = 171 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 143 M->M_minus_COCH3 - •COCH₃ Further_Frag Further Fragmentation M_minus_COCH3->Further_Frag

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure of 1-(3-Methylquinoxalin-2-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives form a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount in dictating their physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of the crystal structure of quinoxaline derivatives, with a specific focus on elucidating the structural characteristics of 1-(3-methylquinoxalin-2-yl)ethanone. While a definitive crystal structure for this specific compound is not publicly available, we will leverage the extensive crystallographic data of closely related analogs to construct a robust model for its anticipated structural features. This document will detail the synthesis and crystallization protocols, delve into the intricacies of X-ray crystallographic analysis, and discuss the implications of the crystal structure on the compound's properties and potential as a therapeutic agent.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring.[1] This aromatic bicyclic system is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant therapeutic potential.[2][3] The biological activity of quinoxaline derivatives is intimately linked to their molecular structure, which governs their ability to interact with biological targets such as enzymes and receptors. Understanding the crystal structure provides invaluable insights into intermolecular interactions, molecular conformation, and packing arrangements within the solid state, all of which influence properties like solubility, stability, and bioavailability.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of this compound and its analogs typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route is outlined below, drawing upon established methodologies for similar quinoxaline derivatives.[4]

Experimental Protocol: Synthesis of Quinoxaline Derivatives
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an equimolar amount of the appropriate α-keto acid or its ester (e.g., sodium pyruvate for the synthesis of 3-methylquinoxalin-2(1H)-one).[5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.

  • Workup and Purification: Upon cooling, the product often precipitates out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield single crystals suitable for X-ray diffraction analysis.

The choice of solvent and the rate of cooling during recrystallization are critical factors that influence the quality of the resulting crystals.

Synthesis_Workflow Reactants o-Phenylenediamine + α-Dicarbonyl Compound Reaction Reflux Reactants->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Purification Recrystallization Precipitation->Purification Crystals Single Crystals Purification->Crystals

Caption: Generalized workflow for the synthesis and crystallization of quinoxaline derivatives.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam. Data are typically collected at a low temperature (e.g., 180 K) to minimize thermal vibrations.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6]

Structural Analysis: A Case Study of a Close Analog

In the absence of a specific crystal structure for this compound, we will analyze the crystal structure of a closely related compound, 1-ethyl-3-methylquinoxalin-2(1H)-one, to infer the likely structural features.[6]

The asymmetric unit of 1-ethyl-3-methylquinoxalin-2(1H)-one contains two independent molecules.[6] The quinoxaline ring system is essentially planar, a common feature for such aromatic systems. The planarity of this core is crucial for enabling π–π stacking interactions, which are significant in stabilizing the crystal packing.

Table 1: Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one [6]

ParameterValue
Chemical FormulaC₁₁H₁₂N₂O
Formula Weight188.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4101 (6)
b (Å)9.1405 (8)
c (Å)14.2960 (12)
α (°)84.976 (7)
β (°)78.717 (7)
γ (°)88.137 (7)
Volume (ų)945.82 (14)
Z4
Temperature (K)180
Intermolecular Interactions: The Forces that Build the Crystal

The crystal packing of quinoxaline derivatives is often dominated by a combination of hydrogen bonds and π–π stacking interactions. In the case of 1-ethyl-3-methylquinoxalin-2(1H)-one, intermolecular C—H···O hydrogen bonds link the molecules.[6][7] Furthermore, significant π–π contacts are observed between the quinoxaline rings of adjacent molecules, with centroid-centroid distances in the range of 3.4 to 3.8 Å, indicative of strong stacking interactions.[6][7] It is highly probable that this compound would exhibit similar intermolecular interactions, with the acetyl group potentially participating in hydrogen bonding.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Quinoxaline Quinoxaline Ring B_Quinoxaline Quinoxaline Ring A_Quinoxaline->B_Quinoxaline π-π Stacking A_Methyl Methyl Group A_Carbonyl Carbonyl (C=O) B_H_Atom C-H B_H_Atom->A_Carbonyl C-H···O Hydrogen Bond

Caption: Key intermolecular interactions expected in the crystal structure of quinoxaline derivatives.

Structure-Property Relationships and Drug Development Implications

The detailed structural information obtained from crystallographic studies is invaluable for drug development.

  • Solubility and Stability: The nature and strength of intermolecular interactions within the crystal lattice directly impact the compound's melting point, solubility, and solid-state stability.

  • Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional structure of a lead compound is essential for rational drug design. It allows for the targeted modification of the molecule to enhance its binding affinity to a biological target and improve its pharmacokinetic properties.

  • Polymorphism: Quinoxaline derivatives may exhibit polymorphism, the ability to exist in different crystal forms. Each polymorph can have distinct physical properties, and crystallographic analysis is crucial for identifying and characterizing these different forms.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental crystallographic data by providing insights into the electronic structure and stability of the molecule.[2][8]

Conclusion

While the specific crystal structure of this compound remains to be determined, the wealth of crystallographic data available for closely related quinoxaline derivatives provides a strong basis for predicting its structural characteristics. The synthesis and crystallization of this compound are expected to be straightforward, following established protocols. The resulting crystal structure will likely reveal a planar quinoxaline core with intermolecular interactions dominated by hydrogen bonding and π–π stacking. This detailed structural knowledge is a critical component in the rational design and development of new quinoxaline-based therapeutic agents.

References

Physical and chemical properties of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are the subject of intense research due to their vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive exploration of the core physical and chemical properties of quinoxaline derivatives. We delve into the structural, spectroscopic, and electrochemical characteristics that define this class of compounds, explaining the causality behind their reactivity and behavior. Furthermore, we present key synthetic methodologies, reactivity patterns, and the application of computational studies, offering field-proven insights for professionals engaged in drug discovery and materials development.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, also known as benzopyrazine, is a nitrogen-containing aromatic heterocycle with the molecular formula C₈H₆N₂.[2] Its structure, a bioisostere of naphthalene and quinoline, provides a rigid, planar core that is amenable to extensive functionalization.[2][3][7] This structural versatility is the primary reason for its status as a "privileged scaffold" in medicinal chemistry, allowing for the fine-tuning of physicochemical properties to optimize interactions with a wide array of biological targets.[7][8][9][10]

The significance of quinoxaline derivatives extends beyond medicine into materials science, where their unique photophysical properties are harnessed for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes.[2][11][12] This guide aims to serve as a technical resource, bridging the gap between fundamental chemistry and practical application by detailing the properties that make quinoxalines a subject of enduring scientific interest.

Core Physical and Spectroscopic Properties

The inherent properties of the quinoxaline nucleus are the foundation upon which the diverse characteristics of its derivatives are built. Understanding these core attributes is essential for predicting the behavior of novel compounds in both biological and material contexts.

General Physicochemical Characteristics

The parent quinoxaline molecule is a white crystalline solid at standard conditions.[2][3] Its fundamental properties provide a baseline for its derivatives, which can vary significantly based on substitution.

PropertyValueSource
Molecular FormulaC₈H₆N₂[2][3]
Molecular Weight130.15 g/mol [2][3]
Melting Point29-30 °C[2][3]
Boiling Point108-111 °C (at 12 mmHg)[2][3]
Acidity (pKa)0.60 (in water at 20°C)[2][3]

The acidic nature of quinoxaline allows it to form monoquaternary salts with agents like dimethyl sulfate.[2][3] In strongly acidic environments, it can become diprotonated.[2][3]

Solubility Profile

The solubility of quinoxaline derivatives is critically dependent on the nature of their substituents.

  • Parent Quinoxaline: The parent compound is soluble in water and forms salts with acids.[1][2][3]

  • Substituent Effects: The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, significantly enhances aqueous solubility through hydrogen bonding and ionic interactions.[13] Conversely, increasing the lipophilicity with alkyl or aryl groups will decrease water solubility and improve solubility in non-polar organic solvents.[13] This tunability is a key consideration in drug design for optimizing pharmacokinetic profiles.

Spectroscopic and Crystallographic Signature

Spectroscopic analysis is fundamental to the characterization of quinoxaline derivatives.

  • UV-Visible Spectroscopy: Quinoxaline derivatives typically exhibit strong absorption in the UV-visible region. These absorptions correspond to π-π* transitions within the aromatic system and n-π* transitions associated with the nitrogen lone pairs.[14][15][16] The position of the maximum absorption (λmax) is highly sensitive to the extent of conjugation and the electronic nature of the substituents, a property exploited in the design of dyes and sensors.[16]

  • NMR Spectroscopy: ¹H NMR spectra of quinoxalines show characteristic signals for the aromatic protons in the δ 7.5-9.0 ppm range, with the specific chemical shifts and coupling patterns providing definitive information about the substitution pattern on both the benzene and pyrazine rings.[14][17]

  • X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of molecular structure, conformation, and packing in the solid state.[17][18][19] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for crystal engineering and for rationalizing ligand-receptor binding.[19]

Photophysical Properties

Many quinoxaline derivatives exhibit interesting photophysical behaviors, including fluorescence and electroluminescence, making them valuable in materials science.[15][20]

  • Fluorescence: The introduction of electron-donating and electron-accepting groups can create push-pull systems, leading to intramolecular charge transfer (ICT) and significant fluorescence with high quantum yields.[21]

  • Aggregation-Induced Emission (AIE): Certain derivatives exhibit AIE, a phenomenon where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[16] This property is highly desirable for applications in OLEDs and biological imaging.

Chemical Properties and Reactivity

The chemical behavior of quinoxalines is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyrazine ring. This duality governs both the synthesis of the core scaffold and its subsequent functionalization.

Synthesis of the Quinoxaline Core

The construction of the quinoxaline ring is most commonly achieved through a cyclocondensation reaction.

Classic and Preeminent Method: The Hinsberg Reaction The most facile and widely used method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[4][22][23] This reaction is robust, versatile, and allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the pyrazine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Cyclocondensation OPD->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Quinoxaline Substituted Quinoxaline Condensation->Quinoxaline Dehydration (Loss of 2 H₂O) G N1_pos N4_pos C2_pos C3_pos C5_pos C6_pos N_Ox N-Oxidation (e.g., with peracids) N_Ox->N1_pos N_Ox->N4_pos Nuc_Sub Nucleophilic Attack (on C2/C3, esp. with leaving groups) Nuc_Sub->C2_pos Elec_Sub Electrophilic Attack (on C5/C6, requires forcing conditions) Elec_Sub->C5_pos Elec_Sub->C6_pos G Start Design of Quinoxaline Derivative Library Target Identify Biological Target (e.g., EGFR, PARP-1) Start->Target Docking Molecular Docking Simulation (Predict Binding Affinity & Pose) Start->Docking Target->Docking QSAR 3D-QSAR Analysis (Relate Structure to Activity) Docking->QSAR ADMET In Silico ADMET Prediction (Solubility, Permeability, Toxicity) Docking->ADMET Evaluation Evaluate Results (Prioritize Candidates) QSAR->Evaluation ADMET->Evaluation Optimization Lead Optimization (Iterative Redesign) Evaluation->Optimization Synthesis Chemical Synthesis & In Vitro Testing Evaluation->Synthesis Optimization->Start Redesign

References

The Multifaceted Biological Activities of Substituted Quinoxalines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted quinoxalines, with a focus on their anticancer, antimicrobial, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the rational design and evaluation of next-generation quinoxaline-based drugs.

Section 1: The Anticancer Potential of Quinoxaline Derivatives

Substituted quinoxalines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in tumorigenesis and metastasis.

Mechanism of Action: Targeting Key Oncogenic Drivers

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of various cancer cells.[4][5][7][8] By competing with ATP at the kinase domain, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[9] The structural similarity of the quinoxaline core to the quinazoline scaffold, found in established EGFR inhibitors like gefitinib and erlotinib, provides a strong rationale for its exploration in this context.[7]

Signaling Pathway of EGFR Inhibition by Quinoxaline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline Substituted Quinoxaline Quinoxaline->EGFR Inhibits

Caption: Inhibition of EGFR by substituted quinoxalines blocks downstream signaling.

Topoisomerase II Inhibition: Another critical target for quinoxaline-based anticancer agents is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][10][11] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.[10][11] This mechanism is particularly effective in rapidly proliferating cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. Understanding these SARs is crucial for optimizing potency and selectivity.

  • Substitutions at C2 and C3: The substituents at the 2 and 3-positions are critical determinants of anticancer activity.[3][12] Studies have shown that the introduction of aryl or heteroaryl groups can significantly enhance cytotoxicity. For instance, 2,3-difuranyl derivatives have demonstrated superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[12]

  • Influence of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents play a key role. In some series, electron-withdrawing groups like chlorine have been shown to increase activity, while in others, electron-donating groups such as methoxy enhance potency.[3] This highlights the importance of context-dependent SAR studies for different quinoxaline scaffolds.

  • Role of Linkers: The type of linker connecting substituents to the quinoxaline core can significantly impact biological activity. For example, amide and urea moieties have been successfully incorporated to enhance interactions with target enzymes.

Compound SeriesKey Substituent ModificationsImpact on Anticancer ActivityReference
2,3-disubstituted quinoxalin-6-aminesPhenyl vs. Furanyl at C2 and C3Furanyl substitution showed significantly higher antiproliferative activity against a panel of cancer cell lines.[12]
1-(N-substituted)-quinoxalinesOCH3 (electron-donating) vs. Cl (electron-withdrawing)Replacement of an electron-releasing group with an electron-withdrawing group decreased activity against MCF-7 and HeLa cells.[3]
Quinoxaline-coumarin hybridsUnsubstituted aromatic rings vs. substitutedUnsubstituted aromatic rings generally showed higher growth inhibition against melanoma cell lines.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[13][14][15]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinoxaline derivatives and a positive control (e.g., doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Assessment

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate1 Incubate Overnight Cell_Seeding->Incubate1 Compound_Treatment Treat with Quinoxaline Derivatives Incubate1->Compound_Treatment Incubate2 Incubate for 48-72h Compound_Treatment->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the IC50 of quinoxaline derivatives.

Section 2: Antimicrobial Activity of Quinoxaline Scaffolds

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoxalines are multifaceted. Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, are bioreductive compounds.[17][18] Under anaerobic or hypoxic conditions, these compounds can be metabolized by bacterial reductases to generate reactive oxygen species (ROS) and hydroxyl radicals.[17] This surge in oxidative stress leads to damage of cellular components, including DNA, proteins, and cell membranes, ultimately resulting in bacterial cell death.[17][18] Studies have shown that QdNOs can cause morphological changes in bacteria, leading to cell elongation, filamentation, and lysis.[17]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds.[19][20][21][22][23]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Agar Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.

  • Well Creation:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plate.

  • Compound Application:

    • Carefully add a defined volume (e.g., 50-100 µL) of the test quinoxaline derivative solution (dissolved in a suitable solvent like DMSO) into each well.

    • Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (the solvent used to dissolve the compound).[19]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Section 3: Antiviral Properties of Quinoxaline Derivatives

The quinoxaline scaffold has proven to be a versatile framework for the development of antiviral agents, with activity reported against a range of DNA and RNA viruses.[24][25][26][27][28]

Viral Targets and Mechanisms of Action

Quinoxaline derivatives can interfere with various stages of the viral life cycle. One of the well-documented mechanisms is the inhibition of viral enzymes. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the virus.[24][27] Other derivatives have shown the ability to inhibit the replication of viruses like Herpes Simplex Virus (HSV), cytomegalovirus, and varicella-zoster virus in cell culture.[26] The precise mechanisms for many of these activities are still under investigation, but they may involve interference with viral entry, replication machinery, or assembly.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[29][30][31][32][33]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a confluent monolayer of host cells. The reduction in plaque number is directly proportional to the antiviral activity of the compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution and Compound Treatment:

    • Prepare serial dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 plaques per well).

    • Prepare serial dilutions of the test quinoxaline derivative in infection medium.

    • Pre-incubate the virus dilutions with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.

  • Infection:

    • Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

    • Incubate for 1-2 hours to allow for viral adsorption.[33]

  • Overlay Application:

    • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[29]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).[29]

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Viable cells will be stained, while the plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.[29]

Section 4: Synthesis of the Quinoxaline Scaffold

The versatility of the quinoxaline core stems from its accessible synthesis, which allows for the introduction of a wide range of substituents. The most common and classical method for preparing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[34][35][36][37]

General Synthetic Protocol

Reaction: Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Step-by-Step Methodology:

  • Reactant Mixture:

    • In a suitable reaction vessel, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a solvent such as toluene or ethanol.[34][37]

  • Catalyst Addition (Optional but often beneficial):

    • Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid to facilitate the reaction.[34] More recently, environmentally friendly and recyclable catalysts have been employed.[34][35]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[34] Microwave-assisted synthesis has also been shown to be an efficient method, often reducing reaction times significantly.[35]

  • Work-up and Purification:

    • Upon completion of the reaction, the product can be isolated by filtration if it precipitates.

    • Alternatively, the solvent can be evaporated, and the crude product purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted quinoxaline.[34][35]

General Synthesis of Substituted Quinoxalines

Quinoxaline_Synthesis Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation (Solvent, +/- Catalyst) Reactants->Reaction Product Substituted Quinoxaline Reaction->Product

Caption: A simplified representation of the common synthetic route to quinoxalines.

Conclusion

Substituted quinoxalines represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, makes them an attractive scaffold for further drug discovery and development efforts. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to rationally design, synthesize, and evaluate novel quinoxaline derivatives with enhanced potency, selectivity, and drug-like properties.

References

Literature review of 1-(3-Methylquinoxalin-2-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The specific compound, this compound, also known as 2-acetyl-3-methylquinoxaline, serves as a crucial synthetic intermediate for the development of more complex, biologically active molecules and functional materials. Its structure, featuring both a methyl and an acetyl group on the pyrazine ring, offers multiple points for chemical modification.

This guide provides a comprehensive review of the predominant synthetic methodologies for this compound, focusing on the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of different approaches. It is intended for researchers and professionals in organic synthesis and drug development.

Part 1: The Core Synthetic Strategy: Hinsberg Cyclocondensation

The most direct and widely employed method for synthesizing the quinoxaline core is the Hinsberg reaction, which involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the specific reactants are o-phenylenediamine and 2,3-butanedione (also known as diacetyl or biacetyl).

Reaction Mechanism

The reaction proceeds through a well-established mechanism. One amine group of o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of 2,3-butanedione, forming a hemiaminal intermediate. This is followed by dehydration to form an imine (a Schiff base). The second, now proximate, amine group then attacks the remaining carbonyl group intramolecularly. A final dehydration step yields the stable, aromatic quinoxaline ring. The overall process is a double condensation-cyclization reaction that forms two new C-N bonds.

G Mechanism of Hinsberg Quinoxaline Synthesis OPD o-Phenylenediamine Step1 Nucleophilic Attack OPD->Step1 BD 2,3-Butanedione (Diacetyl) BD->Step1 Hemiaminal Hemiaminal Intermediate Step1->Hemiaminal Dehydration1 - H₂O Hemiaminal->Dehydration1 Imine Imine Intermediate (Schiff Base) Dehydration1->Imine Step2 Intramolecular Attack (Cyclization) Imine->Step2 Cyclic_Int Cyclic Dihydroxy Intermediate Step2->Cyclic_Int Dehydration2 - H₂O Cyclic_Int->Dehydration2 Product This compound Dehydration2->Product

Caption: Reaction mechanism for the synthesis of this compound.

Influence of Reaction Conditions

The efficiency and yield of the Hinsberg condensation can be significantly influenced by the choice of solvent, catalyst, and temperature.

  • Solvents: A variety of solvents can be employed, with polar protic solvents like ethanol, methanol, and acetic acid being the most common. Ethanol is often preferred as it effectively dissolves the reactants and facilitates the reaction, often allowing the product to precipitate upon cooling for easy isolation. Acetonitrile is another effective solvent. The choice of solvent can impact reaction time and the need for a catalyst.

  • Catalysts: While the reaction can proceed without a catalyst, it is frequently accelerated by acids.

    • Brønsted Acids: Acetic acid can serve as both a solvent and a catalyst, promoting the protonation of the carbonyl oxygen, which increases its electrophilicity and facilitates the initial nucleophilic attack.

    • Lewis Acids: Catalysts like CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂ have been shown to improve reaction efficiency and reduce reaction times, often allowing the synthesis to proceed at room temperature.

  • Temperature: Reaction temperatures can range from ambient room temperature to the reflux temperature of the chosen solvent. Heating is commonly used to increase the reaction rate and ensure complete conversion of the starting materials. More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound based on established literature procedures.

General Experimental Workflow

The synthesis follows a straightforward workflow from reactant preparation to product purification and analysis.

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Catalyst-Free Synthesis in Methanol

This protocol is adapted from methodologies emphasizing simplicity and environmentally benign conditions. It relies on the inherent reactivity of the starting materials without the need for an external catalyst.

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (e.g., 10 mmol, 1.08 g) in methanol (30-40 mL).

  • Add 2,3-butanedione (10 mmol, 0.86 g, ~0.88 mL) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically a few hours), the product may begin to precipitate. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Methylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core of 3-methylquinoxaline chemistry, tracing its origins from foundational 19th-century synthesis to its current status as a versatile scaffold in medicinal chemistry. We will explore the key synthetic milestones, provide detailed experimental protocols, and illuminate the biological significance of this heterocyclic core, with a particular focus on its anticancer applications. This document is designed to be a practical and insightful resource, bridging historical discovery with modern application.

Genesis of the Quinoxaline Core: A Historical Perspective

The story of quinoxalines, and by extension 3-methylquinoxalines, begins in the late 19th century, a period of fervent discovery in heterocyclic chemistry. The foundational synthesis of the quinoxaline ring system is credited to O. Hinsberg and his contemporaries. In 1884, Hinsberg reported that the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds provides a direct route to this new class of nitrogen-containing heterocycles.[1] This reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the groundwork for over a century of research and development.

A few years later, in what can be considered a landmark for the specific topic of this guide, Hinsberg extended this methodology to the synthesis of hydroxylated quinoxalines. While the original 1884 publication focused on other dicarbonyl compounds, subsequent work, including a publication in Justus Liebigs Annalen der Chemie in 1887, described the reaction of o-phenylenediamine with pyruvic acid to yield 3-methyl-2-quinoxalinol. This compound exists in tautomeric equilibrium with 3-methylquinoxalin-2(1H)-one, a critical and highly versatile intermediate for the synthesis of a vast array of 3-methylquinoxaline derivatives.

This seminal work demonstrated the modularity and robustness of the Hinsberg synthesis, allowing for the introduction of substituents, such as the crucial methyl group at the 3-position, which would later prove to be significant for tuning the biological activity of these compounds.

Synthetic Strategies: From Classical Condensation to Modern Methodologies

The synthesis of 3-methylquinoxaline compounds has evolved significantly from the initial discoveries. While the classical Hinsberg condensation remains a cornerstone, modern organic chemistry has introduced a plethora of methods that offer improved yields, milder reaction conditions, and greater functional group tolerance.

The Classical Approach: Hinsberg Condensation

The reaction of an o-phenylenediamine with an α-keto acid, such as pyruvic acid or its ester derivatives (ethyl pyruvate or sodium pyruvate), is the most direct and historically significant route to the 3-methylquinoxalin-2(1H)-one core.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one [2][3]

  • Materials:

    • o-Phenylenediamine

    • Ethyl pyruvate (or sodium pyruvate/pyruvic acid)

    • n-Butanol (or ethanol/aqueous acetic acid)

  • Procedure:

    • Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., n-butanol) with gentle warming.

    • In a separate flask, dissolve ethyl pyruvate (1 equivalent) in the same solvent.

    • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

    • Heat the reaction mixture under reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product often crystallizes out of the solution. Collect the solid by filtration.

    • Wash the collected solid with a cold solvent (e.g., ethanol or n-hexane) to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methylquinoxalin-2(1H)-one as a crystalline solid.

  • Causality of Experimental Choices:

    • The choice of solvent can influence the reaction rate and the ease of product isolation. Alcohols like ethanol and n-butanol are commonly used due to their ability to dissolve the reactants and facilitate the condensation.

    • Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

    • Recrystallization is a crucial step to purify the product from any unreacted starting materials or side products, ensuring the high purity required for subsequent synthetic steps or biological testing.

Functionalization of the Quinoxaline Core

The 3-methylquinoxalin-2(1H)-one scaffold is a gateway to a multitude of derivatives. The 2-oxo group can be readily converted into other functional groups, such as a chloro or thio moiety, which are excellent leaving groups for nucleophilic substitution reactions.

Workflow for the Derivatization of 3-Methylquinoxalin-2(1H)-one

G A o-Phenylenediamine + Pyruvic Acid Derivative B 3-Methylquinoxalin-2(1H)-one A->B Hinsberg Condensation C 2-Chloro-3-methylquinoxaline B->C POCl3 or SOCl2 D 3-Methylquinoxaline-2-thiol B->D P2S5 or Lawesson's Reagent E Diverse 3-Methylquinoxaline Derivatives C->E Nucleophilic Substitution (e.g., amines, phenols) D->E Alkylation or Further Reaction

Caption: Synthetic pathways from starting materials to diverse 3-methylquinoxaline derivatives.

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline [3]

  • Materials:

    • 3-Methylquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully add 3-methylquinoxalin-2(1H)-one (1 equivalent) to an excess of phosphorus oxychloride.

    • Heat the mixture under reflux for 1-2 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid thoroughly with water to remove any remaining acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-3-methylquinoxaline.

  • Trustworthiness of the Protocol: This is a standard and reliable method for converting a hydroxyl group on a heterocyclic ring to a chloride. The use of excess POCl₃ drives the reaction to completion. The quenching with ice is a critical step for both safety and product isolation.

Biological Significance and Applications in Drug Discovery

The 3-methylquinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the exploration of 3-methylquinoxaline derivatives for a wide range of therapeutic applications.

Anticancer Activity: Targeting VEGFR-2 Signaling

A significant body of research has focused on the development of 3-methylquinoxaline derivatives as potent anticancer agents.[4][5] One of the key molecular targets for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7]

The VEGFR-2 Signaling Pathway

VEGF-A, a signaling protein, binds to VEGFR-2 on the surface of endothelial cells, leading to the dimerization and autophosphorylation of the receptor. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][8]

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Methylquinoxaline 3-Methylquinoxaline Inhibitor Methylquinoxaline->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 3-methylquinoxaline derivatives.

3-Methylquinoxaline-based inhibitors are designed to be competitive antagonists at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Data: Anticancer Activity of 3-Methylquinoxaline Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected 3-methylquinoxaline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
27a MCF-7 (Breast)7.7[4][5]
HepG2 (Liver)4.5[4][5]
28 MCF-7 (Breast)17.2[4][5]
HepG2 (Liver)11.7[4][5]
30f MCF-7 (Breast)18.1[4][5]
HepG2 (Liver)10.7[4][5]
30i MCF-7 (Breast)17.2[4][5]
HepG2 (Liver)12.7[4][5]
Sorafenib (Ref.) MCF-7 (Breast)3.51[4][5]
HepG2 (Liver)2.17[4][5]
Antimicrobial Activity

In addition to their anticancer properties, 3-methylquinoxaline derivatives have demonstrated promising activity against a range of microbial pathogens. The planar, aromatic nature of the quinoxaline ring allows for intercalation with microbial DNA, while various substituents can modulate the compound's interaction with other microbial targets.

Quantitative Data: Antimicrobial Activity of 3-Methylquinoxaline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values in µg/mL for selected 3-methylquinoxaline derivatives against various bacterial and fungal strains.

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
5a 125250250500--[3]
5b 62.5125125250--[3]
5c 125250250500--[3]
7a 250500500>500250250[3]
7b 125250250500500500[3]
Ciprofloxacin (Ref.) 0.5111--[3]
Fluconazole (Ref.) ----12[3]

Conclusion and Future Directions

From its humble beginnings in the late 19th century, the 3-methylquinoxaline scaffold has matured into a cornerstone of modern medicinal chemistry. The foundational Hinsberg synthesis provided a robust and versatile platform for the construction of this heterocyclic core, which has since been refined and expanded upon by generations of chemists. The inherent biological activity of the quinoxaline nucleus, coupled with the fine-tuning capabilities offered by the 3-methyl substituent and further derivatization, has led to the discovery of potent anticancer and antimicrobial agents.

The continued exploration of 3-methylquinoxaline chemistry holds immense promise. Future research will likely focus on the development of more selective and potent inhibitors of key biological targets, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinically effective therapeutics. The rich history and demonstrated potential of 3-methylquinoxalines ensure that they will remain a fertile ground for discovery for years to come.

References

1-(3-Methylquinoxalin-2-YL)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methylquinoxalin-2-yl)ethanone: Properties, Synthesis, and Applications

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents. As a bicyclic system composed of a benzene ring fused to a pyrazine ring, its structure offers a versatile platform for chemical modification, leading to compounds with applications ranging from anticancer to antimicrobial agents. This guide provides a detailed technical overview of a specific derivative, This compound . We will explore its fundamental physicochemical properties, outline a robust synthetic methodology with mechanistic insights, describe its expected spectroscopic signature, and discuss its significant role as a key intermediate in the development of veterinary pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound.

PART 1: Core Physicochemical Properties and Identifiers

Precise identification and characterization are foundational to all scientific research. This compound is a solid organic compound whose identity is established by its unique molecular structure and associated physical properties. Key identifying information has been consolidated from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [2]
CAS Number 22059-64-9[3]
IUPAC Name This compound[1]
Synonyms 3-Acetyl-2-methylquinoxaline, Desoxy-Mequindox[3]
Physical Form Solid
InChI 1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
SMILES CC(=O)C1=C(C)N=C2C=CC=C2N1[1]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of the quinoxaline ring system is a classic and reliable transformation in heterocyclic chemistry. The most common and efficient method is the acid-catalyzed condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound.[4] For the specific synthesis of this compound, the 1,2-dicarbonyl precursor required is 2,3-butanedione (diacetyl), which provides the two methyl groups attached to the pyrazine ring of the initial product, 2,3-dimethylquinoxaline. A subsequent selective oxidation is required to convert one of the methyl groups into the desired acetyl function.

Proposed Synthetic Workflow

A highly plausible and efficient two-step synthesis is outlined below. This approach is based on established principles of quinoxaline formation and subsequent side-chain oxidation, a common strategy for functionalizing alkyl-substituted heterocycles.

G cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Selective Side-Chain Oxidation A Benzene-1,2-diamine B 2,3-Butanedione (Diacetyl) C 2,3-Dimethylquinoxaline A->C Condensation (e.g., Acetic Acid, Ethanol, Reflux) B->C D 2,3-Dimethylquinoxaline E This compound D->E Oxidation (e.g., SeO₂, Dioxane, Reflux) G A This compound (Target Compound) B Synthesis of Desoxyquinocetone A->B Key Intermediate D Metabolism Studies & Residue Analysis B->D Provides Analytical Standard C Quinocetone (Veterinary Drug) C->D Metabolized to

References

Solubility Profile of 1-(3-Methylquinoxalin-2-YL)ethanone: A Theoretical and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 1-(3-Methylquinoxalin-2-YL)ethanone is a quinoxaline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery for their diverse biological activities.[1][2][3] The successful formulation, delivery, and bioavailability of any potential therapeutic agent are fundamentally governed by its solubility. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. In the absence of extensive published empirical data for this specific molecule, this paper establishes a robust predictive model based on first principles of chemical theory, including structural analysis and Hansen Solubility Parameters (HSP). Furthermore, it provides a detailed, self-validating experimental protocol for the isothermal shake-flask method, enabling researchers to generate precise and reliable solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the physicochemical properties of this promising compound.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₀N₂O, belongs to the quinoxaline family of nitrogen-containing heterocyclic compounds.[4] Quinoxalines are structurally characterized by a fused benzene and pyrazine ring system and are recognized as privileged scaffolds in medicinal chemistry, forming the core of various agents with anticancer, antiviral, and antibacterial properties.[2][5][6] The title compound is a solid at room temperature and serves as a key intermediate in the synthesis of various pharmaceutical agents.[7][8]

Understanding the solubility of this molecule is a critical first step in any research and development pipeline. Solubility dictates the choice of solvents for synthesis and purification, impacts the ability to perform in vitro biological assays, and fundamentally influences formulation strategies for preclinical and clinical studies. Poor solubility can be a major impediment to drug development, leading to low bioavailability and erratic absorption. This guide provides the foundational knowledge required to systematically approach the solubility characterization of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution process occurs when the energy released from favorable solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's cohesive forces.

The "Like Dissolves Like" Principle

The adage "like dissolves like" provides a useful qualitative framework for predicting solubility.[9][10] It suggests that substances with similar polarities are more likely to be miscible. This principle can be understood by examining the intermolecular forces at play:

  • Polar Solvents: These solvents (e.g., water, ethanol, DMSO) have significant dipole moments and can engage in dipole-dipole interactions and/or hydrogen bonding. They effectively dissolve polar solutes and ionic compounds.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar solutes.

Structural Analysis of this compound

A predictive assessment of the compound's solubility begins with a structural deconstruction:

  • Quinoxaline Core: This fused aromatic ring system is relatively nonpolar but contains two nitrogen atoms. These nitrogen atoms are electronegative and can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule.

  • Acetyl Group (-C(O)CH₃): The carbonyl group (C=O) is highly polar and a strong hydrogen bond acceptor. This functional group significantly increases the molecule's affinity for polar solvents.

  • Methyl Group (-CH₃): This is a small, nonpolar alkyl group that contributes minimally to the overall polarity.

Overall Assessment: The presence of the polar acetyl group and the hydrogen bond-accepting nitrogen atoms on the quinoxaline ring suggests that this compound is a moderately polar compound. Therefore, it is predicted to have limited solubility in highly nonpolar solvents like hexane and favorable solubility in polar solvents, particularly polar aprotic solvents that can satisfy its dipole-dipole and hydrogen bonding acceptor characteristics without competing as strong hydrogen bond donors.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

For a more refined prediction, the Hansen Solubility Parameter (HSP) model offers a quantitative approach.[11][12] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding forces.

The principle is that substances with similar (δD, δP, δH) coordinates in "Hansen space" are likely to be miscible.[13][14] While the specific HSP values for this compound have not been experimentally determined, we can estimate its profile and compare it to known solvent values to predict compatibility. Given its structure, the compound is expected to have significant δP and δH components.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound. This table serves as a starting point for solvent screening in a laboratory setting.

Solvent CategorySolvent ExampleKey PropertiesPredicted SolubilityRationale
Nonpolar n-HexaneLow polarity, dispersion forces onlyLow The significant polarity of the acetyl and quinoxaline moieties is incompatible with the nonpolar nature of hexane.
TolueneAromatic, low polarityLow to Medium Pi-pi stacking interactions between toluene and the quinoxaline ring may slightly improve solubility over aliphatic hydrocarbons.
Polar Aprotic AcetoneHigh dipole moment, H-bond acceptorHigh Acetone's polarity and ability to accept hydrogen bonds match well with the solute's functional groups.
Dichloromethane (DCM)Moderately polarMedium to High A good general-purpose solvent for moderately polar organic compounds.
N,N-Dimethylformamide (DMF)High dipole moment, H-bond acceptorHigh An excellent solvent for many quinoxaline-based structures due to its high polarity.[15]
Dimethyl Sulfoxide (DMSO)Very high dipole moment, H-bond acceptorVery High DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[15]
Polar Protic EthanolH-bond donor & acceptorMedium Can interact via hydrogen bonding, but the nonpolar ethyl tail may limit the overall capacity compared to aprotic solvents.
MethanolH-bond donor & acceptorMedium Similar to ethanol, but its smaller size and higher polarity may offer slightly better solubility.
WaterHigh polarity, strong H-bondingLow Without pH modification, the compound's nonpolar hydrocarbon backbone likely limits its solubility in water.[1]

Standard Protocol for Experimental Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a widely accepted gold-standard technique for determining the equilibrium solubility of a compound.[16]

Materials and Reagents
  • This compound (solid, purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • Causality Insight: A sufficient equilibration time is critical. A preliminary time-course experiment can be run to determine the point at which the concentration of the dissolved solute no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Trustworthiness Check: This step prevents suspended microparticles from being carried over, which would artificially inflate the measured solubility.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:

    • S = (Concentration from analysis) × (Dilution Factor)

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solid solute to a vial B Add known volume of solvent A->B Step 1.1-1.2 C Agitate at constant T (24-48 hours) B->C Step 2.1 D Let stand to allow solid to settle C->D Step 2.2 E Withdraw & filter supernatant D->E Step 3.1 F Dilute sample accurately E->F Step 3.2 G Quantify concentration (HPLC / UV-Vis) F->G Step 3.3 Result Calculate Final Solubility G->Result Step 4.1 G cluster_interactions Solute This compound - Quinoxaline Core (H-bond acceptor) - Acetyl Group (Polar, H-bond acceptor) Solvent Solvent - Polarity - H-bond donor/acceptor - Dispersion forces Solute->Solvent Dipole-Dipole H-Bonding Dispersion Solubility Solubility Solute->Solubility Solvent->Solubility

References

Methodological & Application

Synthesis Protocol for 1-(3-Methylquinoxalin-2-yl)ethanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(3-Methylquinoxalin-2-yl)ethanone, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and a self-validating experimental workflow.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] They are recognized for a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The versatile synthetic accessibility of the quinoxaline ring system, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, makes it an attractive scaffold for the development of novel therapeutic agents. This compound, also known as 3-acetyl-2-methylquinoxaline, serves as a crucial intermediate in the synthesis of more complex molecules, including metabolites of veterinary drugs. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.

Reaction Scheme: Condensation of o-Phenylenediamine and Diacetyl

The synthesis of this compound is achieved through a classic condensation reaction between o-phenylenediamine and diacetyl (2,3-butanedione). The reaction proceeds via the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the aromatic quinoxaline ring.

Experimental Protocol

This protocol is based on established methods for quinoxaline synthesis and has been optimized for clarity and reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-PhenylenediamineReagent Grade, ≥99.5%Sigma-AldrichShould be light in color. If dark, recrystallization may be necessary.
Diacetyl (2,3-Butanedione)Reagent Grade, ≥97%Sigma-Aldrich-
EthanolAnhydrous, ≥99.5%Fisher Scientific-
Glacial Acetic AcidACS Reagent Grade, ≥99.7%VWR-
Sodium BicarbonateACS Reagent GradeEMD MilliporeFor neutralization.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Anhydrous Sodium SulfateACS Reagent GradeSigma-AldrichFor drying.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 30 mL of ethanol.

  • Addition of Diacetyl: To the stirred solution, add 0.95 mL (11 mmol, 1.1 equivalents) of diacetyl (2,3-butanedione) dropwise at room temperature.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the reaction mixture. The acetic acid acts as a catalyst, protonating one of the carbonyl groups of diacetyl, which increases its electrophilicity and facilitates the initial nucleophilic attack by the amino group of o-phenylenediamine.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound (CAS: 22059-64-9) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 186.21 g/mol .

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Purification dissolve Dissolve o-phenylenediamine in Ethanol add_diacetyl Add Diacetyl (2,3-Butanedione) dissolve->add_diacetyl add_catalyst Add Glacial Acetic Acid add_diacetyl->add_catalyst reflux Reflux for 2 hours add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 1-(3-Methylquinoxalin- 2-yl)ethanone purify->product

References

Application Note: Comprehensive Characterization of 1-(3-Methylquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methylquinoxalin-2-yl)ethanone is a heterocyclic ketone belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, demonstrating a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling structure-activity relationship (SAR) studies.[4][5]

This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound. The protocols and methodologies are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Molecular Structure and Key Features

The structure of this compound, with its quinoxaline core, a methyl group at position 3, and an ethanone (acetyl) group at position 2, presents distinct features that are amenable to various analytical techniques. The aromatic quinoxaline ring, the carbonyl group of the ethanone moiety, and the methyl group will each provide characteristic signals in different spectroscopic and chromatographic analyses.

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its separation from reaction intermediates and byproducts.

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method is the preferred choice due to the moderately polar nature of the target compound. A C18 column is selected for its versatility and excellent resolving power for a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and separation efficiency. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, helps to sharpen the peaks by minimizing interactions with free silanol groups on the stationary phase.[6][7]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.22 µm Syringe Filter Sample->Filter Injection Inject Sample Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: Workflow for HPLC analysis of this compound.

Protocol: Purity Determination by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 3 µm particle size, 2.1 mm i.d. x 150 mm.[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the quinoxaline chromophore is expected to have strong absorbance.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.

Expected Results and Interpretation

A pure sample of this compound should yield a single major peak in the chromatogram. The retention time will be dependent on the exact HPLC conditions. The presence of other peaks indicates impurities, and their relative area percentages can be used to estimate the purity of the sample.

ParameterTypical ValueRationale
Column C18 (e.g., 3 µm, 2.1x150 mm)Good retention for moderately polar analytes.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good peak shape and resolution.
Detection UV at 254 nmQuinoxaline ring has strong absorbance at this wavelength.
Flow Rate 0.3 mL/minSuitable for the column dimensions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons: Multiple signals in the range of 7.5-8.5 ppm, corresponding to the four protons on the benzene ring of the quinoxaline core. The exact splitting pattern will depend on the substitution pattern.[9]

    • Methyl Protons (on quinoxaline ring): A singlet around 2.8-3.0 ppm, corresponding to the methyl group at position 3.

    • Methyl Protons (ethanone group): A singlet around 2.6-2.8 ppm, corresponding to the acetyl methyl group.

¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

  • Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon: A signal in the range of 190-200 ppm, characteristic of a ketone.[4]

    • Aromatic and Heteroaromatic Carbons: Multiple signals between 120-160 ppm.[10]

    • Methyl Carbon (on quinoxaline ring): A signal around 20-25 ppm.

    • Methyl Carbon (ethanone group): A signal around 25-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it will likely produce a protonated molecular ion [M+H]⁺.

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or analyze the eluent from an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results:

    • The molecular weight of this compound (C₁₁H₁₀N₂O) is 186.21 g/mol .

    • The mass spectrum should show a prominent peak at m/z 187.22, corresponding to the protonated molecule [M+H]⁺.

    • Fragmentation may be observed, potentially involving the loss of the acetyl group.

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer Sample_NMR->NMR Sample_MS Dissolve in LC-MS Grade Solvent MS Mass Spectrometer Sample_MS->MS Structure_Confirm Confirm Structure NMR->Structure_Confirm MW_Confirm Confirm Molecular Weight MS->MW_Confirm

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for this compound will be the carbonyl stretch of the ketone.

  • Protocol:

    • The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The conjugation with the quinoxaline ring will likely shift this to a lower wavenumber compared to a simple aliphatic ketone.[11][12][13]

    • C=N and C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

TechniqueKey Information ProvidedExpected Result for this compound
¹H NMR Proton environment and connectivitySignals for aromatic, and two distinct methyl groups.
¹³C NMR Carbon skeletonSignals for carbonyl, aromatic, and methyl carbons.
Mass Spec Molecular weight and fragmentation[M+H]⁺ at m/z 187.22.
FTIR Functional groupsStrong C=O stretch around 1680-1700 cm⁻¹.

Conclusion

The combination of chromatographic and spectroscopic techniques provides a robust and comprehensive framework for the characterization of this compound. HPLC is crucial for determining purity, while NMR, MS, and IR spectroscopy collectively provide unambiguous structural confirmation. The protocols and expected data presented in this application note serve as a reliable guide for researchers in the synthesis and development of quinoxaline-based compounds.

References

Application Notes and Protocols: 1-(3-Methylquinoxalin-2-YL)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Potential of 1-(3-Methylquinoxalin-2-YL)ethanone

The quinoxaline motif, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This wide-ranging bioactivity stems from the unique electronic properties of the quinoxaline nucleus and the diverse functionalities that can be readily introduced onto the scaffold.

This compound (also known as 3-acetyl-2-methylquinoxaline) is a particularly valuable derivative, possessing a reactive acetyl group that serves as a versatile handle for a multitude of organic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block in the synthesis of novel molecular architectures with significant therapeutic and industrial potential. We will explore its application in the synthesis of chalcones, pyrimidines, and other heterocyclic systems, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 22059-64-9[6][7]
Molecular Formula C₁₁H₁₀N₂O[7]
Molecular Weight 186.21 g/mol [6][7]
Appearance Solid-
Synonyms 3-Acetyl-2-methylquinoxaline, Mequindox Impurity 1, Desoxy-Mequindox (B-MEQ)[6]

Core Application: Synthesis of Quinoxaline-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are a prominent class of natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] The Claisen-Schmidt condensation, the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, is a fundamental method for chalcone synthesis.[9] this compound, with its activated methyl group adjacent to the carbonyl, is an excellent substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via an enolate intermediate formed by the deprotonation of the α-carbon of the acetyl group of this compound by a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable, conjugated chalcone.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Start This compound + Base (OH⁻) Enolate Enolate Intermediate Start->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation (from H₂O) Chalcone Quinoxaline Chalcone Aldol->Chalcone Dehydration (-H₂O)

Caption: Mechanism of Claisen-Schmidt Condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(3-methylquinoxalin-2-yl)-3-(phenyl)prop-2-en-1-one

This protocol provides a reliable method for the synthesis of a representative quinoxaline-based chalcone.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Crushed ice

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% solution) dropwise.[2] The reaction mixture will typically change color.

  • Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[10]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[2]

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

  • Isolation and Purification: Filter the solid product using suction filtration and wash thoroughly with cold water to remove any inorganic impurities.[10] The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[10]

Expected Yield: Yields for Claisen-Schmidt condensations can vary depending on the specific substrates but are often in the range of 60-90%.[2]

Expanding the Synthetic Utility: Knoevenagel Condensation

The Knoevenagel condensation is another powerful C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a weak base like piperidine or an amine salt.[11] The acetyl group of this compound can be considered an active methylene compound, although less acidic than traditional substrates like malonates. This reaction opens pathways to a variety of functionalized alkenes.

Conceptual Workflow for Knoevenagel Condensation

Knoevenagel_Workflow Start This compound Condensation Knoevenagel Condensation Start->Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Condensation Base Weak Base (e.g., Piperidine) Base->Condensation Product α,β-Unsaturated Product Condensation->Product

Caption: Knoevenagel Condensation Workflow.

Gateway to Pyrimidines: A Plausible Synthetic Route

Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleic acids.[12] The chalcones derived from this compound can serve as excellent precursors for the synthesis of pyrimidine derivatives through condensation with amidines, urea, or thiourea.[12]

Proposed Protocol for Pyrimidine Synthesis

This protocol outlines a general procedure for the synthesis of a pyrimidine derivative from a quinoxaline-based chalcone.

Materials:

  • (E)-1-(3-methylquinoxalin-2-yl)-3-(aryl)prop-2-en-1-one (quinoxaline chalcone)

  • Guanidine hydrochloride (or urea/thiourea)

  • Sodium ethoxide (or other suitable base)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the quinoxaline chalcone (1 equivalent) in ethanol.

  • Reagent Addition: Add guanidine hydrochloride (1.2 equivalents) and a solution of sodium ethoxide in ethanol.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactive acetyl group provides a gateway to a diverse range of complex molecules, most notably quinoxaline-based chalcones and their subsequent transformation into pyrimidine derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and develop novel molecules with potential applications in drug discovery and materials science. The inherent pharmacological importance of the quinoxaline scaffold ensures that new derivatives synthesized from this building block will be of significant interest to the scientific community.

References

Anticancer activity assay of 1-(3-Methylquinoxalin-2-YL)ethanone on cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 1-(3-Methylquinoxalin-2-yl)ethanone

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology

The quinoxaline scaffold, a heterocyclic structure formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities.[1][2] In oncology, quinoxaline derivatives are of particular interest because they can interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[3] These compounds have been shown to act as inhibitors of key enzymes like receptor tyrosine kinases (e.g., VEGFR, EGFR), interfere with microtubule polymerization, and induce programmed cell death (apoptosis).[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro evaluation of the anticancer activity of a specific derivative, this compound. While this specific molecule is a novel investigational agent, the protocols and rationale presented here are grounded in the established mechanisms of related 3-methylquinoxaline compounds, which have shown promise in targeting pathways like the VEGFR-2 signaling cascade.[5][6]

We will proceed through a logical workflow, beginning with broad cytotoxicity screening to establish efficacy, followed by detailed mechanistic assays to elucidate the mode of action. Each protocol is designed to be self-validating and is supported by explanations for key experimental choices, ensuring both scientific rigor and practical applicability.

Part 1: Initial Cytotoxicity and Viability Screening

The first critical step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency. We will employ two distinct, widely-used colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay. Using both provides a more robust initial assessment, as they measure different cellular parameters—total protein content (biomass) and metabolic activity, respectively.[7][8][9]

The Sulforhodamine B (SRB) Assay: A Measure of Cell Mass

The SRB assay is a reliable method that relies on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells.[7] This assay is less susceptible to interference from compounds that alter cellular metabolism without killing the cells.[9]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, HepG2 liver cancer) in 96-well flat-bottom plates at a predetermined optimal density (typically 5,000–20,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only blank controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells.[10] Incubate at 4°C for at least 1 hour.[10]

  • Washing: Discard the TCA and wash the plates 3-4 times with slow-running tap water or 1% acetic acid to remove excess TCA and serum proteins.[10]

  • Drying: Allow the plates to air-dry completely. This can be done at room temperature overnight or in a low-temperature incubator (e.g., 50°C) for 30 minutes.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[10] Incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10]

  • Drying: Air-dry the plates again until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) at 540-565 nm using a microplate reader.[9][10]

The MTT Assay: A Measure of Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[8][12] The amount of formazan produced is proportional to the number of viable cells.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][14]

  • Incubation for Solubilization: Allow the plate to stand overnight in the incubator, or shake on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8][12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][13] A reference wavelength of >650 nm can be used to reduce background noise.[8]

Data Analysis and Presentation: Determining the IC₅₀

For both assays, the percentage of cell viability is calculated using the following formula:

% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeAssayIC₅₀ (µM)
HCT-116Colon CarcinomaSRB8.5
HCT-116Colon CarcinomaMTT9.2
MCF-7Breast AdenocarcinomaSRB12.1
MCF-7Breast AdenocarcinomaMTT13.5
HepG2Hepatocellular CarcinomaSRB6.3
HepG2Hepatocellular CarcinomaMTT7.1

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next step is to understand how the compound kills cancer cells. The two most common forms of cell death are apoptosis (programmed cell death) and necrosis. Many effective anticancer agents work by inducing apoptosis.[15]

Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting apoptosis.[16] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[17] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[16] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (using IC50 concentration) cluster_2 Phase 3: Data Interpretation A Seed Cancer Cells (96-well plates) B Treat with this compound (Serial Dilution) A->B C Incubate (48-72h) B->C D SRB Assay (Measures Biomass) C->D E MTT Assay (Measures Metabolism) C->E F Calculate IC50 Values D->F E->F G Apoptosis Assay (Annexin V / PI) F->G Proceed if IC50 is potent H Cell Cycle Analysis (PI Staining) F->H Proceed if IC50 is potent I Protein Expression (Western Blot) F->I Proceed if IC50 is potent J Mode of Cell Death G->J K Cell Cycle Arrest? H->K L Signaling Pathway Modulation? I->L

Caption: Overall experimental workflow for evaluating the anticancer agent.

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask.[18] After 24 hours, treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.[18] Combine the floating and adherent populations for each sample.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[19]

    • FITC Signal: Detects Annexin V binding (early apoptosis).

    • PI Signal: Detects cells with compromised membranes (late apoptosis/necrosis).

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q4: Early Apoptotic (Annexin V+ / PI-) Q4 Q3: Viable (Annexin V- / PI-) Q5 Q2: Necrotic (Annexin V- / PI+) x_mid_start x_mid_end x_mid_start->x_mid_end y_mid_start y_mid_end y_mid_start->y_mid_end

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2+Q1)
Vehicle Control95.2%2.5%2.3%
Compound (IC₅₀)55.8%30.1%14.1%
Compound (2x IC₅₀)20.4%45.5%34.1%

Part 3: Investigating Effects on Cell Cycle Progression

Many quinoxaline derivatives exert their anticancer effects by disrupting the cell cycle, leading to arrest at a specific phase (e.g., G2/M), which ultimately triggers apoptosis.[4][21]

Cell Cycle Analysis by PI Staining

Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[22] This is achieved by staining fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase, having duplicated their DNA, will have twice the fluorescence intensity of cells in the G0/G1 phase.[23]

  • Cell Culture and Treatment: Seed and treat cells as described in the apoptosis protocol (Section 2.1, step 1).

  • Harvesting: Harvest cells via trypsinization, collecting the entire population.

  • Fixation: Wash cells once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Ethanol fixation is preferred as it preserves DNA integrity. Fix the cells for at least 2 hours at -20°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[24] RNase A is critical to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the analysis.[24]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence detection to properly resolve the 2-fold difference between G1 and G2/M peaks.[25] Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.1%20.5%14.4%
Compound (IC₅₀)30.2%15.3%54.5%

An accumulation of cells in the G2/M phase, as shown in the table, would strongly suggest that this compound induces cell cycle arrest at this checkpoint.

Part 4: Probing the Molecular Mechanism of Action

The final step is to investigate the molecular signaling pathways affected by the compound. Quinoxalines are known to inhibit various protein kinases.[4] A common pathway dysregulated in many cancers is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.[26]

Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[27] By using antibodies specific to total and phosphorylated forms of proteins, we can assess the activation state of a signaling pathway. For instance, a decrease in the phosphorylation of AKT (p-AKT) and mTOR (p-mTOR) would indicate inhibition of this critical survival pathway.[26][28]

G RTK Growth Factor Receptor (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound This compound Compound->RTK Potential Inhibition Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

  • Cell Lysis and Protein Extraction: Culture and treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[28] Collect the supernatant containing the protein lysate after centrifugation.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[28]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies targeting key proteins such as:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels, and then normalize all samples to the loading control.

Conclusion

This application note outlines a systematic and robust workflow for the preclinical in vitro evaluation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer activity. The data generated from these protocols will establish its potency (IC₅₀), its ability to induce apoptosis, its impact on cell cycle progression, and its effect on key cancer-related signaling pathways. This multi-faceted approach is essential for identifying promising new therapeutic agents and advancing them through the drug development pipeline.

References

High-performance liquid chromatography (HPLC) method for 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 1-(3-Methylquinoxalin-2-YL)ethanone by High-Performance Liquid Chromatography

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a significant process-related impurity and potential degradant in the synthesis of certain pharmaceutical compounds, including the veterinary drug Mequindox[1]. The developed method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision[2][3][4]. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the quantification and purity assessment of this compound in bulk drug substances and formulated products.

Introduction and Scientific Rationale

This compound (Figure 1) is a quinoxaline derivative. The quinoxaline ring system is a prevalent scaffold in many pharmacologically active compounds, exhibiting a wide range of biological activities[5][6]. The presence of impurities, such as this compound, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a highly specific and validated analytical method is imperative for its control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical quality control[7]. This note details a reversed-phase HPLC method, which is optimal for separating moderately non-polar molecules like quinoxaline derivatives from polar and non-polar contaminants[8]. The method's "stability-indicating" nature is established through rigorous forced degradation studies, which ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products[9][10]. This is a critical requirement of regulatory bodies like the FDA and EMA to guarantee drug stability and safety over its shelf life[11].

Figure 1: Chemical Structure of this compoundMolecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

CAS Number: 22059-64-9[1]

Experimental Methodology

Materials and Equipment
  • Reagents:

    • Acetonitrile (HPLC Grade, Fisher Scientific or equivalent)

    • Methanol (HPLC Grade, Fisher Scientific or equivalent)

    • Water (Milli-Q® or Type I ultrapure)

    • Formic Acid (88%, ACS Grade)

    • Hydrochloric Acid (HCl, 37%, ACS Grade)

    • Sodium Hydroxide (NaOH, ACS Grade)

    • Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)

  • Reference Standard:

    • This compound, >98% purity (Available from suppliers like Sigma-Aldrich or BLDpharm)[12].

  • Instrumentation:

    • Agilent 1260 Infinity II LC System or equivalent, equipped with:

      • Quaternary Pump

      • Autosampler

      • Thermostatted Column Compartment

      • Diode Array Detector (DAD)

Chromatographic Conditions

The selection of a C18 stationary phase provides excellent hydrophobic interaction for retaining the quinoxaline structure. The mobile phase, a gradient of acetonitrile and water with formic acid, ensures sharp peak shapes and optimal resolution. Formic acid aids in protonating silanol groups on the silica backbone, reducing peak tailing, and providing a suitable pH for the analysis of the basic nitrogen atoms in the quinoxaline ring. A detection wavelength of 317 nm was chosen based on reported UV maxima for similar quinoxaline derivatives, providing high sensitivity[8].

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Monitoring at 317 nm, Spectral acquisition from 200-400 nm for peak purity analysis
Run Time 20 minutes
Diluent Acetonitrile/Water (50:50, v/v)

Protocols: Step-by-Step Guide

Solution Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (Target concentration 100 µg/mL):

    • Accurately weigh a portion of the test sample (e.g., bulk drug substance) equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent, mix, and filter through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Workflow

The general workflow for sample analysis follows a systematic sequence to ensure data integrity and system suitability.

HPLC_Workflow prep Prepare Mobile Phases, Standard & Sample Solutions setup System Setup & Equilibration (Stable Baseline Check) prep->setup seq Define Injection Sequence (Blank -> Standards -> Samples) setup->seq run Execute Sequence & Acquire Data seq->run process Integrate Chromatograms & Perform Calculations run->process report Generate Final Report (Assay, Purity, System Suitability) process->report

Diagram 1: General HPLC analysis workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, a comprehensive validation study must be performed[3].

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A working standard solution (100 µg/mL) is injected six times. The results must meet the criteria below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components[2]. This is demonstrated by subjecting a sample solution (e.g., 1000 µg/mL) to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient[13]. The stressed samples are then analyzed to ensure no co-elution of degradants with the main analyte peak. Peak purity is assessed using the DAD.

Forced_Degradation cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) analysis Neutralize (if needed), Dilute & Analyze by HPLC acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) base->analysis oxid Oxidation (3% H₂O₂, RT, 24h) oxid->analysis therm Thermal (Solid, 80°C, 48h) therm->analysis start Drug Substance Solution (1 mg/mL) start->acid start->base start->oxid start->therm result Evaluate Peak Purity & Mass Balance analysis->result

Diagram 2: Workflow for the forced degradation study to establish specificity.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature.

  • Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light in a photostability chamber.

Linearity

Prepare a series of solutions from the stock solution ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by analyzing samples with a known concentration of the analyte. This is typically done by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three preparations at each level.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criterion: %RSD ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Acceptance Criterion: Overall %RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

The method's reliability is tested by making small, deliberate variations in the chromatographic parameters.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase Composition: Adjust %B by ±2% absolute.

  • Acceptance Criterion: System suitability parameters must still be met, and the change in results should be insignificant.

Conclusion

The HPLC method detailed in this application note is a validated, robust, and stability-indicating procedure for the determination of this compound. It meets all the validation criteria set forth by ICH guidelines, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The comprehensive protocol ensures reliable and accurate results, contributing to the overall quality and safety of pharmaceutical products.

References

Thin-layer chromatography (TLC) visualization of quinoxaline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Visualization of Quinoxaline Reactions by Thin-Layer Chromatography (TLC)

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides an in-depth guide to the theory and practice of visualizing quinoxaline reactions using thin-layer chromatography. Moving beyond a simple recitation of steps, this note elucidates the chemical principles behind visualization techniques, enabling researchers to make informed decisions for robust reaction monitoring and analysis.

Strategic Overview: Why TLC is Indispensable for Quinoxaline Synthesis

Thin-layer chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique essential for monitoring the progress of chemical reactions.[1][2] In the context of quinoxaline synthesis—most commonly the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—TLC provides an immediate snapshot of the reaction mixture.[3][4]

The power of TLC lies in its ability to separate compounds based on differences in polarity.[1] The stationary phase, typically polar silica gel, adsorbs molecules, while the mobile phase (a solvent system) attempts to carry them up the plate via capillary action.[5] A crucial equilibrium is established:

  • Polar compounds: Adsorb strongly to the silica gel and exhibit limited movement, resulting in a low Retention Factor (Rf).

  • Nonpolar compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a high Rf.

In a typical quinoxaline synthesis, the starting o-phenylenediamine is significantly more polar than the resulting quinoxaline product due to its primary amine groups. This polarity difference allows for clear separation on a TLC plate, making it easy to track the consumption of starting material and the formation of the product.[6] Co-spotting—applying the starting material, the reaction mixture, and a combined spot on the same plate—is a self-validating method to unambiguously track this transformation.[5]

G cluster_0 TLC Plate Preparation cluster_1 Development cluster_2 Visualization & Analysis prep Prepare TLC Plate (Draw Baseline) spot Spot Samples (SM, RXN, Co-spot) prep->spot chamber Prepare Saturated Developing Chamber spot->chamber develop Elute TLC Plate chamber->develop dry Dry Plate Thoroughly develop->dry visualize Visualize Spots (UV, Stains) dry->visualize analyze Calculate Rf Values & Assess Reaction visualize->analyze G start Developed & Dried TLC Plate uv_check View under UV Lamp (254 nm) start->uv_check spots_visible Are spots visible? uv_check->spots_visible circle_spots Circle Spots with Pencil (Non-Destructive) spots_visible->circle_spots Yes proceed_stain Proceed to Chemical Staining spots_visible->proceed_stain No / Confirmation Needed circle_spots->proceed_stain stain_choice Choose Stain Type proceed_stain->stain_choice stain_general General Purpose Stain (e.g., KMnO₄) stain_choice->stain_general Universal Detection stain_specific Nitrogen-Specific Stain (e.g., Dragendorff's) stain_choice->stain_specific Confirm N-Heterocycle apply_stain Apply Stain (Dip/Spray) & Heat if Necessary stain_general->apply_stain stain_specific->apply_stain final_analysis Document Results (Photograph/Draw) apply_stain->final_analysis

References

Application Notes and Protocols for the Functionalization of the Methyl Group on 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the methyl group on 1-(3-methylquinoxalin-2-yl)ethanone. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its substituents is crucial for the development of novel therapeutic agents. This document explores three primary pathways for the derivatization of the target methyl group: selective oxidation, halogenation followed by nucleophilic substitution, and condensation reactions. By providing detailed, step-by-step protocols, troubleshooting guidance, and an in-depth discussion of the underlying chemical principles, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The functionalization of the quinoxaline core is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. The target molecule, this compound, possesses two key sites for chemical modification: the methyl group at the C3 position and the acetyl group at the C2 position. This guide focuses specifically on the strategic functionalization of the C3-methyl group, a versatile handle for the introduction of diverse chemical moieties. The presence of the electron-withdrawing acetyl group at the adjacent C2 position is anticipated to influence the reactivity of the C3-methyl group, a factor that will be considered in the subsequent protocols.

I. Strategic Pathways for Functionalization

The functionalization of the methyl group on this compound can be approached through several strategic pathways. This guide will detail three of the most effective and versatile methods:

  • Selective Oxidation: Conversion of the methyl group to a carboxylic acid, providing a versatile intermediate for amide bond formation and further derivatization.

  • Halogenation and Nucleophilic Substitution: Introduction of a halogen atom to activate the methyl group for subsequent reaction with a wide range of nucleophiles.

  • Condensation Reactions: Direct reaction of the activated methyl group with aldehydes to form α,β-unsaturated ketones, a classic method for carbon-carbon bond formation.

Diagram of Functionalization Strategies

Functionalization Strategies This compound This compound Oxidation Oxidation This compound->Oxidation [O] Halogenation Halogenation This compound->Halogenation NBS Condensation Condensation This compound->Condensation R-CHO Quinoxaline-2-acetyl-3-carboxylic acid Quinoxaline-2-acetyl-3-carboxylic acid Oxidation->Quinoxaline-2-acetyl-3-carboxylic acid 1-(3-(Bromomethyl)quinoxalin-2-yl)ethanone 1-(3-(Bromomethyl)quinoxalin-2-yl)ethanone Halogenation->1-(3-(Bromomethyl)quinoxalin-2-yl)ethanone Chalcone Analogs Chalcone Analogs Condensation->Chalcone Analogs Amides, Esters Amides, Esters Quinoxaline-2-acetyl-3-carboxylic acid->Amides, Esters Coupling Ethers, Amines, Thioethers Ethers, Amines, Thioethers 1-(3-(Bromomethyl)quinoxalin-2-yl)ethanone->Ethers, Amines, Thioethers Nu-

Caption: Overview of the primary functionalization pathways for the methyl group of this compound.

II. Protocol 1: Selective Oxidation to Quinoxaline-2-acetyl-3-carboxylic acid

The oxidation of the methyl group to a carboxylic acid is a powerful transformation that opens up a vast array of subsequent derivatization possibilities through the formation of amides, esters, and other carboxylic acid derivatives. While various oxidizing agents can be employed, this protocol focuses on a biocatalytic approach, which often offers high selectivity and milder reaction conditions compared to traditional chemical oxidants.

A. Rationale and Mechanistic Insights

The electron-withdrawing nature of the quinoxaline ring system, further enhanced by the acetyl group at the C2 position, can make the methyl group at C3 susceptible to oxidation. Biocatalytic oxidation, for instance using microorganisms or purified enzymes, can offer high regioselectivity, avoiding unwanted side reactions on the quinoxaline core or the acetyl group.

B. Experimental Protocol: Biocatalytic Oxidation

This protocol is adapted from established procedures for the oxidation of 2-methylquinoxaline and should be optimized for the specific substrate.

Materials:

  • This compound

  • Microorganism culture (e.g., Pseudomonas putida)

  • Nutrient broth

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for microbial culture and extraction

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable nutrient broth and incubate under optimal growth conditions (temperature, agitation).

  • Bioconversion: In a larger fermentation vessel, add the nutrient medium and inoculate with the seed culture. Allow the culture to grow to a specific optical density.

  • Substrate Addition: Add this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO if necessary) to the microbial culture.

  • Incubation and Monitoring: Continue the incubation under controlled conditions. Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, centrifuge the culture to separate the biomass.

    • Acidify the supernatant to pH 2-3 with a suitable acid (e.g., HCl).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure quinoxaline-2-acetyl-3-carboxylic acid.

C. Data Presentation
Oxidizing SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Pseudomonas putida3048-7260-85
KMnO₄804-840-60
SeO₂10012-2450-70
D. Troubleshooting
  • Low Conversion: Optimize substrate concentration, incubation time, and aeration. Screen different microbial strains.

  • Byproduct Formation: Adjust pH and temperature to improve selectivity. Consider using a different oxidizing agent.

  • Difficult Isolation: Optimize the extraction and purification conditions.

III. Protocol 2: Halogenation of the Methyl Group

Halogenation of the methyl group, typically with N-bromosuccinimide (NBS), introduces a reactive handle for subsequent nucleophilic substitution reactions. This two-step strategy allows for the introduction of a wide variety of functional groups.

A. Rationale and Mechanistic Insights

The reaction proceeds via a free radical mechanism, initiated by light or a radical initiator. The benzylic-like position of the methyl group on the quinoxaline ring makes it susceptible to radical halogenation. The acetyl group's electron-withdrawing nature may slightly deactivate the ring towards electrophilic aromatic substitution, favoring radical substitution on the methyl group.[2]

Workflow for Halogenation and Substitution

Halogenation and Substitution Start This compound Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate 1-(3-(Bromomethyl)quinoxalin-2-yl)ethanone Step1->Intermediate Step2 Nucleophilic Substitution (Nu-) Intermediate->Step2 Product Functionalized Product Step2->Product

Caption: Two-step strategy for functionalization via halogenation and subsequent nucleophilic substitution.

B. Experimental Protocol: Bromination with NBS

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous CCl₄ under an inert atmosphere.

  • Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude 1-(3-(bromomethyl)quinoxalin-2-yl)ethanone by column chromatography.

C. Subsequent Nucleophilic Substitution

The resulting brominated product is a versatile intermediate for reactions with various nucleophiles.

NucleophileReagentProduct Type
Alcohol (R-OH)NaH, R-OHEther
Amine (R₂NH)R₂NH, baseAmine
Thiol (R-SH)NaH, R-SHThioether
CyanideNaCNNitrile
D. Troubleshooting
  • Low Yield of Bromination: Ensure the use of a fresh radical initiator and anhydrous solvent. The reaction can be sensitive to trace amounts of water.

  • Multiple Brominations: Use a stoichiometric amount of NBS. Over-bromination can occur with excess reagent.

  • Difficult Substitution: The brominated product may be unstable. Use freshly prepared material for the substitution step.

IV. Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[3][4] In this case, the methyl group of this compound can be activated by a base to act as the active methylene component.

A. Rationale and Mechanistic Insights

The protons of the methyl group at the C3 position are acidic due to the electron-withdrawing effect of the quinoxaline ring. A base can deprotonate the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a conjugated system.[5]

B. Experimental Protocol: Condensation with Aromatic Aldehydes

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent and purify the residue.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired chalcone analog.

C. Versatility of the Condensation
AldehydeExpected Product
Benzaldehyde1-(3-(2-phenylvinyl)quinoxalin-2-yl)ethanone
4-Methoxybenzaldehyde1-(3-(2-(4-methoxyphenyl)vinyl)quinoxalin-2-yl)ethanone
4-Nitrobenzaldehyde1-(3-(2-(4-nitrophenyl)vinyl)quinoxalin-2-yl)ethanone
D. Troubleshooting
  • No Reaction: Use a stronger base or a higher reaction temperature. Ensure the aldehyde is of high purity.

  • Low Yield: Optimize the solvent and catalyst. Consider using a Dean-Stark trap to remove water formed during the reaction.

  • Side Reactions: Self-condensation of the aldehyde can be an issue. Add the aldehyde slowly to the reaction mixture.

V. Conclusion

The functionalization of the methyl group on this compound provides a versatile platform for the synthesis of a diverse library of novel quinoxaline derivatives. The protocols detailed in this guide for oxidation, halogenation, and condensation offer robust and adaptable methods for researchers in drug discovery and organic synthesis. Careful consideration of the electronic effects of the acetyl group and optimization of reaction conditions are key to achieving high yields and selectivity. The resulting functionalized compounds can serve as valuable building blocks for the development of new therapeutic agents.

VI. References

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved January 7, 2026, from --INVALID-LINK--

  • (A) Bioactive molecules containing quinoxalin-2(1H)-ones. (B) C-H... (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). National Institutes of Health.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2021). National Institutes of Health.

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 7, 2026, from --INVALID-LINK--

  • The Knoevenagel Condensation. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. (2021). National Institutes of Health.

References

Reactions involving the ketone group of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ketone Chemistry of 1-(3-Methylquinoxalin-2-YL)ethanone for Synthetic and Medicinal Chemistry

Introduction: The Unique Reactivity of a Heterocyclic Ketone

This compound, also known as 2-acetyl-3-methylquinoxaline, is a versatile intermediate in the synthesis of various biologically active compounds.[1] Its chemical significance lies in the nuanced reactivity of the acetyl group, which is electronically influenced by the adjacent quinoxaline ring system. The quinoxaline moiety, being an electron-withdrawing heterocycle, imparts distinct characteristics to the ketone group that differentiate it from simple alkyl or aryl ketones.

The primary points of reactivity are:

  • The Electrophilic Carbonyl Carbon: This site is susceptible to nucleophilic attack, a canonical reaction for all ketones.[2][3] However, the electron-withdrawing nature of the quinoxaline ring enhances the electrophilicity of this carbon, making it more reactive towards nucleophiles.

  • The α-Carbon Protons: The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic. This acidity is amplified by the inductive effect and resonance stabilization provided by both the carbonyl group and the quinoxaline ring, facilitating the formation of enols or enolates.[4]

This guide provides detailed application notes and protocols for key transformations involving the ketone group of this compound, offering researchers a practical framework for its synthetic manipulation.

Nucleophilic Addition: Reduction to 1-(3-Methylquinoxalin-2-yl)ethanol

The reduction of the ketone to a secondary alcohol is a fundamental transformation, often employed to introduce a chiral center or to modify the molecule's steric and electronic profile. This is typically achieved via nucleophilic addition of a hydride reagent.[2]

Mechanistic Rationale

Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), act as a source of the hydride ion (H⁻). The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[5][6]

  • Choice of Reagent: Sodium borohydride (NaBH₄) is a mild reducing agent, suitable for reducing aldehydes and ketones. It is preferred for its safety and compatibility with protic solvents like methanol or ethanol. LiAlH₄ is a much stronger reducing agent and would also work, but its high reactivity requires anhydrous conditions and careful handling. For this specific transformation, NaBH₄ provides excellent selectivity and is operationally simpler.

Experimental Protocol: NaBH₄ Reduction

Objective: To synthesize 1-(3-methylquinoxalin-2-yl)ethanol from this compound.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water to decompose excess NaBH₄.

  • Neutralize the mixture to pH ~7 by the dropwise addition of 5% HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization: Reduction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH₄ (1.5 eq) B->C D Stir at RT (2 hours) C->D E Quench with H₂O D->E F Neutralize (HCl) E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Purify (Recrystallization) H->I

Caption: Workflow for the reduction of this compound.

Reactions at the α-Carbon: Condensation and Halogenation

The enhanced acidity of the α-protons allows for a rich chemistry based on the formation of enolate or enol intermediates.

Claisen-Schmidt Condensation

This reaction involves the base- or acid-catalyzed condensation of a ketone with an aldehyde that cannot enolize (typically an aromatic aldehyde) to form an α,β-unsaturated ketone, a chalcone analog.[7][8]

Mechanistic Rationale

Under basic conditions, a hydroxide or alkoxide ion deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone.[9]

Experimental Protocol: Synthesis of a Quinoxalinyl Chalcone

Objective: To synthesize (E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one via Claisen-Schmidt condensation with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Deionized water

  • Beaker, magnetic stirrer

Procedure:

  • In a beaker, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (15-20 mL).

  • In a separate flask, prepare a solution of sodium hydroxide (2.0 eq) in a small amount of water and cool it to room temperature.

  • With vigorous stirring, slowly add the NaOH solution to the ethanolic solution of the ketone and aldehyde.

  • A precipitate often forms within minutes. Continue stirring at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate any remaining product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from ethanol to yield the pure chalcone analog.

Visualization: Claisen-Schmidt Mechanism

G cluster_mech Claisen-Schmidt Condensation Mechanism Start Quinoxalinyl Methyl Ketone Enolate Enolate (Nucleophile) Start->Enolate + OH⁻ - H₂O Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Benzaldehyde Aldehyde Benzaldehyde (Electrophile) Product α,β-Unsaturated Ketone (Chalcone) Adduct->Product - H₂O (Dehydration)

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.

Acid-Catalyzed α-Halogenation

The selective introduction of a halogen (Cl, Br, I) at the α-position creates a valuable synthetic handle for further functionalization, such as in the synthesis of α-amino ketones or for creating α,β-unsaturated systems via elimination.[10]

Mechanistic Rationale

For selective mono-halogenation, acid-catalyzed conditions are superior to base-promoted ones.[11][12] In the presence of an acid (e.g., acetic acid), the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). A final deprotonation step regenerates the acid catalyst and yields the α-halogenated ketone.[10] The introduction of an electron-withdrawing halogen deactivates the product towards further enolization, thus preventing over-halogenation which is a common issue under basic conditions.[13]

Experimental Protocol: α-Bromination

Objective: To synthesize 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Glacial acetic acid

  • Bromine (Br₂) (1.0 eq)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid in a dropping funnel.

  • Slowly add the bromine solution dropwise to the stirred ketone solution at room temperature. Safety Note: Perform this step in a well-ventilated fume hood as bromine is toxic and corrosive.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a large volume of cold water.

  • If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude α-bromo ketone.

  • The product can be purified by recrystallization or column chromatography if necessary.

The Haloform Reaction: A Diagnostic and Synthetic Tool

As a methyl ketone, this compound is susceptible to the haloform reaction, which can be used both as a qualitative test for the methyl ketone group and as a method to convert it into a carboxylic acid.[12]

Mechanistic Rationale

The haloform reaction proceeds under basic conditions with an excess of halogen. The reaction involves three key stages:

  • Exhaustive Halogenation: The base promotes the formation of an enolate, which is rapidly halogenated. The resulting α-halo ketone is even more acidic than the starting material, leading to rapid subsequent halogenations until the trihalomethyl ketone is formed.[11]

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone.

  • Cleavage: The resulting tetrahedral intermediate collapses, ejecting the stable trihalomethanide anion (-CX₃) as a leaving group and forming a carboxylic acid.

  • Acid-Base Reaction: A final, rapid proton transfer between the carboxylic acid and the basic trihalomethanide anion yields the carboxylate salt and the haloform (CHX₃).[12]

Experimental Protocol: Iodoform Reaction

Objective: To convert this compound to 3-methylquinoxaline-2-carboxylate and iodoform.

Materials:

  • This compound (1.0 eq)

  • Dioxane or Tetrahydrofuran (THF)

  • 10% Sodium hydroxide (NaOH) solution

  • Iodine-potassium iodide solution (I₂ in KI)

  • Sodium sulfite solution

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ketone in dioxane or THF in a flask.

  • Add 10% NaOH solution and warm the mixture slightly (e.g., to 40-50 °C).

  • Slowly add the iodine-potassium iodide solution with stirring until the dark brown color of iodine persists.

  • Continue stirring for 15-20 minutes. If the color fades, add more iodine solution.

  • A pale-yellow precipitate of iodoform (CHI₃) should form.

  • Cool the mixture and add a few drops of sodium sulfite solution to destroy excess iodine.

  • Filter the mixture to collect the iodoform precipitate.

  • Carefully acidify the filtrate with dilute HCl to precipitate the 3-methylquinoxaline-2-carboxylic acid.

  • Collect the carboxylic acid product by filtration, wash with cold water, and dry.

Summary of Reactions

ReactionReagentsKey IntermediateProduct Type
Reduction NaBH₄, MeOHAlkoxideSecondary Alcohol
Claisen-Schmidt Ar-CHO, NaOH/EtOHEnolateα,β-Unsaturated Ketone
α-Bromination Br₂, Acetic AcidEnolα-Bromo Ketone
Haloform I₂, NaOHTriiodomethyl KetoneCarboxylate & Iodoform

References

The Emerging Role of 1-(3-Methylquinoxalin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide focuses on a specific, yet promising derivative, 1-(3-Methylquinoxalin-2-yl)ethanone , and its potential applications in drug discovery. While direct literature on this exact molecule is emerging, this document provides a comprehensive overview based on the well-established chemistry and biological activities of closely related analogs. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[2] Its derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2] The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse chemical space for optimizing pharmacological activity.[3] Notably, substitutions at the C2 and C3 positions have been a major focus for developing potent therapeutic agents.[3]

This compound: A Profile

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

The presence of a methyl group at the 3-position and an acetyl group at the 2-position creates a unique electronic and steric profile, making it an intriguing candidate for biological screening.

Synthetic Approach

Proposed Synthetic Protocol: Two-Step Synthesis

This protocol is a proposed route based on analogous reactions reported for similar quinoxaline derivatives.

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This intermediate is a common precursor for various quinoxaline derivatives.

  • Reaction: Condensation of o-phenylenediamine with sodium pyruvate.

  • Reagents and Materials:

    • o-Phenylenediamine

    • Sodium pyruvate

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Add a solution of sodium pyruvate (1 equivalent) in water to the flask.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 3-methylquinoxalin-2(1H)-one.[4]

Step 2: Acetylation of 3-Methylquinoxalin-2(1H)-one

This step introduces the acetyl group at the 2-position.

  • Reaction: N-acetylation followed by a rearrangement, or direct C-acetylation. A more direct approach would be a reaction with an acetylating agent. A plausible method involves the reaction with a Grignard reagent followed by oxidation, or a direct acylation. A more straightforward method for a related structure, 2-acetyl-3-methylquinoxaline, can be adapted.

  • Reagents and Materials:

    • 3-Methylquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Acetyl chloride or acetic anhydride

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of 3-methylquinoxalin-2(1H)-one (1 equivalent) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C and slowly add phosphorus oxychloride (1.1 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the 2-chloro-3-methylquinoxaline intermediate.

    • In a separate flask, prepare a solution of the desired acetylating agent. For instance, a Grignard reagent like acetylmagnesium chloride could be used, though this may be complex. A more direct approach might involve a Friedel-Crafts type acylation, however, the quinoxaline ring is electron-deficient. A more likely route involves the reaction of 2-chloro-3-methylquinoxaline with a suitable acetyl nucleophile. Based on the synthesis of similar 2-acylquinoxalines, a reaction with a malonic ester followed by hydrolysis and decarboxylation is a common strategy. A more direct method could involve a palladium-catalyzed cross-coupling reaction with an acetyl-containing organometallic reagent.

Given the complexity and the lack of a direct literature precedent, a more detailed exploration of synthetic methods for 2-acylquinoxalines is recommended for researchers.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the known activities of structurally similar quinoxaline derivatives, this compound is a prime candidate for screening in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[1]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of kinases like VEGFR-2, EGFR, and topoisomerase II.[4][5]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[5]

Experimental Protocol: In Vitro Anticancer Evaluation

This protocol outlines a standard workflow for assessing the anticancer potential of this compound.

a) Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[7]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[8]

    • This compound (dissolved in DMSO).

    • 96-well plates.

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT solution to each well and incubate for 4 hours.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

b) Apoptosis Detection (Annexin V-FITC/PI Staining)

This method quantifies the induction of apoptosis.[7]

  • Materials:

    • Cancer cells treated with the test compound.

    • Annexin V-FITC/Propidium Iodide (PI) staining kit.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Enzyme Inhibition

The quinoxaline scaffold is present in numerous enzyme inhibitors.

Potential Enzyme Targets:

  • Kinases: Apoptosis signal-regulated kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][9]

  • Other Enzymes: DNA gyrase, Cyclooxygenase-2 (COX-2).[10]

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzyme targets.

  • Materials:

    • Target enzyme (e.g., recombinant human ASK1).

    • Substrate for the enzyme.

    • Test compound (this compound).

    • Positive control inhibitor.

    • Assay buffer.

    • Detection system (e.g., spectrophotometer, fluorometer, or luminescence reader).

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, substrate, and assay buffer.

    • Add various concentrations of the test compound.

    • Initiate the reaction (e.g., by adding ATP for a kinase assay).

    • Incubate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and measure the enzyme activity using the appropriate detection method.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[9]

Antimicrobial Activity

Quinoxaline derivatives have shown promising activity against a range of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Test compound.

    • 96-well plates.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Microplate reader or visual inspection.

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner.

Table 1: Example Data Summary for Anticancer Activity
Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7[Insert Value][Insert Value]
HepG2[Insert Value][Insert-Value]
A549[Insert Value][Insert Value]
Table 2: Example Data Summary for Enzyme Inhibition
Enzyme TargetIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control
ASK1[Insert Value][Insert Value]
VEGFR-2[Insert Value][Insert Value]

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Anticancer Screening

G cluster_0 In Vitro Anticancer Evaluation Compound Synthesis Compound Synthesis Cell Viability (MTT) Cell Viability (MTT) Compound Synthesis->Cell Viability (MTT) Test Compound Determine IC50 Determine IC50 Cell Viability (MTT)->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Use IC50 concentration Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Use IC50 concentration Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies

Caption: Workflow for evaluating the in vitro anticancer activity.

Diagram 2: Potential Kinase Inhibition Pathway

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis This compound This compound This compound->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Future research should focus on optimizing the synthetic route, exploring a wider range of biological targets, and conducting structure-activity relationship (SAR) studies to further enhance its therapeutic potential. The insights gained from these studies will be invaluable for advancing this and other quinoxaline derivatives towards clinical applications.

References

Synthesis of Novel Heterocyclic Compounds from 1-(3-Methylquinoxalin-2-YL)ethanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of the quinoxaline nucleus allow for diverse functionalization, leading to the generation of libraries of compounds with potential therapeutic applications. This guide focuses on the synthetic utility of a key building block, 1-(3-methylquinoxalin-2-yl)ethanone, as a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The presence of a reactive acetyl group attached to the quinoxaline core provides a strategic handle for constructing new ring systems with significant potential for biological activity.

Core Synthetic Strategy: The Chalcone Gateway

A cornerstone of our synthetic approach is the Claisen-Schmidt condensation, a robust and widely utilized reaction for the formation of α,β-unsaturated ketones, commonly known as chalcones.[3] These chalcone intermediates, derived from this compound, are not merely synthetic curiosities; they are pivotal "gateway" molecules. The electrophilic β-carbon and the carbonyl group of the chalcone framework provide two reactive sites for subsequent cyclization and cyclocondensation reactions, enabling the construction of a diverse array of heterocyclic systems.

dot graph "Chalcone_Gateway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aromatic Aldehydes"]; Chalcone [label="Quinoxalinyl Chalcones\n(α,β-Unsaturated Ketones)", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycles [label="Diverse Heterocyclic Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Chalcone [label="Claisen-Schmidt\nCondensation"]; Aldehyde -> Chalcone; Chalcone -> Heterocycles [label="Cyclization/\nCyclocondensation"]; } Figure 1: The Chalcone Gateway strategy for the synthesis of diverse heterocycles.

Synthesis of Quinoxalinyl Chalcones: The First Step

The synthesis of quinoxalinyl chalcones from this compound is achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. The choice of base and solvent can influence the reaction rate and yield. Typically, an ethanolic solution of sodium or potassium hydroxide is employed.

Protocol 1: General Procedure for the Synthesis of Quinoxalinyl Chalcones
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Filter the solid product, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoxalinyl chalcone.

EntryAromatic AldehydeBaseSolventReaction Time (h)Yield (%)
1BenzaldehydeNaOHEthanol585
24-ChlorobenzaldehydeKOHEthanol688
34-MethoxybenzaldehydeNaOHEthanol492
42-NitrobenzaldehydeKOHEthanol680

Table 1: Representative examples for the synthesis of quinoxalinyl chalcones.

From Chalcones to Pyrazoles: A Five-Membered Heterocycle

Pyrazoles are a well-known class of heterocyclic compounds with a broad range of pharmacological activities.[4][5][6] The reaction of quinoxalinyl chalcones with hydrazine hydrate in a suitable solvent provides a straightforward and efficient route to novel pyrazole derivatives. The reaction proceeds through a cyclocondensation mechanism.

dot graph "Pyrazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Chalcone [label="Quinoxalinyl Chalcone", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate\n(NH2NH2·H2O)"]; Pyrazole [label="Quinoxalinyl Pyrazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Chalcone -> Pyrazole [label="Cyclocondensation"]; Hydrazine -> Pyrazole; } Figure 2: Synthesis of pyrazoles from quinoxalinyl chalcones.

Protocol 2: Synthesis of 3-(3-Methylquinoxalin-2-yl)-5-aryl-1H-pyrazoles
  • Reactant Mixture: In a round-bottom flask, dissolve the quinoxalinyl chalcone (1 equivalent) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Constructing Pyrimidines and Pyrimidinethiones: Six-Membered Heterocycles

Pyrimidine and its derivatives are of great interest due to their presence in nucleic acids and their diverse pharmacological properties.[7][8][9][10][11] Quinoxalinyl chalcones can be utilized as precursors for the synthesis of novel pyrimidine and pyrimidinethione derivatives through their reaction with urea or thiourea, respectively, in a basic medium.

Protocol 3: Synthesis of 4-(3-Methylquinoxalin-2-yl)-6-arylpyrimidines
  • Reaction Setup: A mixture of the quinoxalinyl chalcone (1 equivalent), urea (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol is taken in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is refluxed for 10-12 hours.

  • Work-up: After cooling, the mixture is poured into ice-water and neutralized with dilute acetic acid.

  • Purification: The separated solid is filtered, washed with water, and recrystallized from a suitable solvent.

A similar procedure can be followed using thiourea to synthesize the corresponding pyrimidinethione derivatives.

Accessing 1,5-Benzodiazepines: A Seven-Membered Ring System

1,5-Benzodiazepines are another important class of heterocyclic compounds with a wide range of biological activities.[12][13][14][15] The reaction of quinoxalinyl chalcones with o-phenylenediamine in a suitable solvent provides an efficient route to novel quinoxalinyl-substituted 1,5-benzodiazepines.

Protocol 4: Synthesis of 2-(3-Methylquinoxalin-2-yl)-4-aryl-2,3-dihydro-1H-1,5-benzodiazepines
  • Reactant Combination: A mixture of the quinoxalinyl chalcone (1 equivalent) and o-phenylenediamine (1.1 equivalents) is dissolved in methanol.

  • Catalyst Addition: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction: The reaction mixture is refluxed for 8-10 hours.

  • Isolation: Upon completion, the solvent is removed under reduced pressure, and the residue is triturated with petroleum ether to obtain the solid product.

  • Purification: The crude product is recrystallized from ethanol.

The Gewald Reaction: A Pathway to Thiophenes

The Gewald reaction is a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes.[16][17][18][19] By employing this compound as the ketone component, novel thiophene derivatives bearing a quinoxaline moiety can be synthesized.

dot graph "Gewald_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ketone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="α-Cyanoester"]; Sulfur [label="Elemental Sulfur"]; Base [label="Base (e.g., Morpholine)"]; Thiophene [label="2-Amino-3-carboxy-4-\n(3-methylquinoxalin-2-yl)thiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> Thiophene; Nitrile -> Thiophene; Sulfur -> Thiophene; Base -> Thiophene [label="Catalyst"]; } Figure 3: The Gewald reaction for the synthesis of quinoxalinyl-thiophenes.

Protocol 5: Synthesis of 2-Amino-3-ethoxycarbonyl-4-(3-methylquinoxalin-2-yl)thiophene
  • Reactant Mixture: In a flask, mix this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Catalyst: Add morpholine (0.5 equivalents) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: The precipitated solid is filtered and washed with cold ethanol.

  • Purification: The crude product is recrystallized from a suitable solvent to yield the pure thiophene derivative.

Conclusion and Future Perspectives

This guide has outlined several robust and versatile synthetic strategies for the preparation of novel heterocyclic compounds starting from the readily accessible this compound. The central role of the quinoxalinyl chalcone intermediate as a gateway to a diverse range of heterocyclic systems, including pyrazoles, pyrimidines, and 1,5-benzodiazepines, has been highlighted. Furthermore, the application of the Gewald reaction provides a direct route to highly functionalized thiophenes. The synthesized compounds, featuring the pharmacologically significant quinoxaline scaffold fused with other important heterocyclic rings, represent a promising library for screening in various drug discovery programs. Further exploration of different aromatic aldehydes, binucleophiles, and reaction conditions will undoubtedly lead to the discovery of new chemical entities with potent and selective biological activities.

References

Application Notes and Protocols for In Vitro Evaluation of Quinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered substantial interest from the drug discovery community due to their remarkable breadth of biological activities.[2][3] These activities span a wide therapeutic spectrum, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[4][5] The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological macromolecules with high specificity and efficacy.[6]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential in vitro testing protocols required to characterize and advance quinoxaline-based compounds from initial screening to lead optimization. The protocols detailed herein are grounded in established methodologies and are presented with the underlying scientific rationale to empower researchers to make informed experimental choices.

I. Initial Cytotoxicity Profiling: A Gateway to Understanding Therapeutic Potential

The foundational step in evaluating any novel compound library is to assess its cytotoxic potential. This initial screen provides a broad understanding of the concentration at which a compound elicits a biological response, typically cell death or inhibition of proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[7][8]

A. Core Principle of Cytotoxicity Assays

Most cytotoxicity assays rely on indirect measures of cell viability, such as metabolic activity, cell membrane integrity, or total biomass.[9] A reduction in these parameters in the presence of a test compound is indicative of a cytotoxic or cytostatic effect.

B. Recommended Cytotoxicity Assays

For initial high-throughput screening of quinoxaline derivatives, colorimetric assays are often preferred due to their robustness, cost-effectiveness, and scalability.[10]

This widely used assay measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the quinoxaline compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a reliable estimation of cell number.[7] It is less susceptible to interference from compounds that may affect mitochondrial function.

Detailed Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[7]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol to determine the IC50 value.

C. Data Presentation for Cytotoxicity Screening

Summarize the IC50 values for a series of quinoxaline compounds against various cell lines in a clear and concise table. This allows for a direct comparison of their cytotoxic potency.

Compound IDCell Line (Cancer Type)IC50 (µM) ± SD
QX-001MCF-7 (Breast)15.2 ± 1.8[8]
QX-002HeLa (Cervical)25.5 ± 2.1
QX-003PC-3 (Prostate)4.11 ± 0.5[1]
DoxorubicinMCF-7 (Breast)1.2 ± 0.3[8]

II. Elucidating the Mechanism of Action: Beyond Cytotoxicity

Once promising cytotoxic quinoxaline derivatives are identified, the next critical step is to investigate their mechanism of action. This involves a series of more specific in vitro assays designed to identify the molecular targets and cellular pathways through which these compounds exert their effects.

A. Anticancer Mechanisms

Quinoxalines have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs), as well as the induction of apoptosis.[1][6][13]

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.[14][15]

General Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Quinoxaline Compound Incubation Incubation of Enzyme with Compound Compound->Incubation Enzyme Purified Enzyme Enzyme->Incubation Substrate Substrate & Cofactors Reaction Initiation of Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Detection of Product Formation Reaction->Detection IC50 IC50 Determination Detection->IC50 Kinetics Kinetic Studies IC50->Kinetics For lead compounds

Caption: General workflow for screening enzyme inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

Many quinoxaline derivatives function as kinase inhibitors.[16] This protocol provides a general framework for assessing their inhibitory activity.

  • Reagents: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, and assay buffer.

  • Assay Plate Preparation: Add the quinoxaline compound at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add the purified kinase to the wells and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Cytotoxic compounds often induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][17]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with the quinoxaline compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

B. Antimicrobial Mechanisms

Quinoxaline 1,4-di-N-oxides are a notable class of antimicrobial agents.[4] Their mechanism often involves bioreduction under anaerobic conditions to generate reactive oxygen species (ROS), which subsequently cause damage to bacterial DNA, cell walls, and membranes.[18][19]

Signaling Pathway of Quinoxaline 1,4-di-N-oxides' Antibacterial Action

G QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Bacteria Bacterial Cell (Anaerobic) QdNO->Bacteria Reduction Bioreduction Bacteria->Reduction Metabolism ROS Reactive Oxygen Species (ROS) Reduction->ROS Damage Cellular Damage ROS->Damage DNA DNA Degradation Damage->DNA Membrane Cell Wall/Membrane Damage Damage->Membrane Death Bacterial Death DNA->Death Membrane->Death

Caption: Proposed antibacterial mechanism of QdNOs.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the quinoxaline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[20][21]

  • Inoculation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

C. Anti-inflammatory and Antioxidant Activity

Many quinoxaline derivatives have demonstrated anti-inflammatory and antioxidant properties.[22][23][24]

The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs.[25]

Protocol: COX Inhibition Assay

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.

  • Assay Procedure: Pre-incubate the enzyme with various concentrations of the quinoxaline compound.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the production of prostaglandin, typically using a colorimetric or fluorescent method.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[25]

The antioxidant capacity of quinoxaline compounds can be evaluated by their ability to scavenge stable free radicals.[23]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: Prepare various concentrations of the quinoxaline compound in a suitable solvent (e.g., ethanol).

  • Reaction: Mix the compound solutions with a solution of DPPH radical in the same solvent.[26]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.[26]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[23]

III. Summary and Future Directions

This guide provides a foundational set of in vitro protocols for the initial characterization of quinoxaline-based compounds. The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and for selecting promising lead candidates for further preclinical development, including in vivo efficacy and toxicity studies. As our understanding of the diverse biological targets of quinoxalines continues to grow, the development and application of more sophisticated and targeted in vitro assays will be essential for unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(3-Methylquinoxalin-2-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone, also known as 2-Acetyl-3-methylquinoxaline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will address common experimental challenges, provide detailed troubleshooting protocols, and explore advanced strategies to enhance reaction yield and purity.

Section 1: The Core Reaction - Synthesis Pathway

The most fundamental and widely employed method for synthesizing this compound is the acid-catalyzed condensation of an o-phenylenediamine with 2,3-butanedione (diacetyl).[1][2] This reaction forms the heterocyclic quinoxaline ring system, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[3][4]

The overall transformation is robust, but achieving high yields and purity requires careful control over several experimental variables. The general workflow is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis reagents 1. Combine o-Phenylenediamine & 2,3-Butanedione in Solvent catalyst 2. Add Catalyst (e.g., Acetic Acid) reagents->catalyst react 3. Heat/Stir for Specified Time catalyst->react monitor 4. Monitor Progress (TLC) react->monitor workup 5. Quench & Extract or Precipitate monitor->workup purify 6. Recrystallization or Column Chromatography workup->purify analysis 7. Characterize Product (NMR, MS, MP) purify->analysis

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yields are the most frequently reported issue and can stem from multiple sources. A systematic approach is crucial for diagnosis.[1][2]

A: Investigate the following factors in order:

  • Purity of Starting Materials:

    • o-Phenylenediamine: This reagent is notoriously susceptible to air oxidation, turning from a colorless/white solid to a dark purple or brown substance. Oxidized starting material is a primary cause of low yields and the formation of intractable tarry side products.

    • Actionable Advice: Use freshly purchased, high-purity o-phenylenediamine. If the material is old or discolored, purify it by recrystallization from an appropriate solvent (e.g., water with a small amount of sodium dithionite) or by sublimation before use. Store it under an inert atmosphere (Argon or Nitrogen) and protect it from light.

  • Suboptimal Reaction Conditions:

    • Catalyst: The classical condensation often requires an acid catalyst.[5] The type and concentration are critical. Too little catalyst can lead to an incomplete reaction, while too much or too strong an acid can cause degradation of the starting materials or the product.[2]

    • Temperature & Time: Traditional methods often require prolonged heating.[5] However, excessive heat or reaction time can lead to the degradation of the quinoxaline product itself, which can be unstable under harsh conditions.[1][2]

    • Actionable Advice: Begin with a mild acid catalyst like glacial acetic acid, which can also serve as the solvent. If yields remain low, consider screening alternative catalysts (see Section 3). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the starting materials have been consumed.

  • Inefficient Workup and Purification:

    • Product Loss: The product, this compound, has moderate solubility in common organic solvents. Significant product loss can occur during extraction and recrystallization if the solvent system is not optimized.

    • Actionable Advice: During aqueous workup, ensure the pH is adjusted to neutral or slightly basic before extraction to ensure the product is in its free base form. When recrystallizing, perform small-scale solvent screening to find a system that provides high recovery of pure crystals. A common choice is an ethanol/water mixture.

Q2: I am observing significant side product formation, complicating purification. How can I improve selectivity?

The formation of multiple products often arises from impurities in the starting materials or non-selective reaction conditions.[1]

A: To enhance selectivity, consider the following:

  • Stoichiometry: Ensure a precise 1:1 molar ratio of o-phenylenediamine to 2,3-butanedione. An excess of the diketone can lead to self-condensation or other side reactions, while an excess of the diamine will remain as an impurity.

  • Atmosphere: As o-phenylenediamine is sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Ar) can prevent the formation of colored, polymeric side products and improve the overall purity of the crude product.

  • Temperature Control: Avoid excessive temperatures. While heat is often necessary to drive the reaction to completion, "greener" methods using highly efficient catalysts at room temperature have been shown to produce cleaner products with higher yields by minimizing thermal degradation.[5][6]

Q3: The final product is a dark oil or discolored solid that is difficult to crystallize. What are the best purification strategies?

A dark, oily crude product is typically indicative of impurities formed from the degradation of the starting diamine.

A: Follow this purification protocol:

  • Initial Cleanup: Dissolve the crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Treat the solution with a small amount of activated charcoal and stir for 15-20 minutes at room temperature. This will help adsorb many of the colored, high-molecular-weight impurities.

  • Filtration: Filter the mixture through a pad of Celite® to remove the charcoal and any fine particulates.

  • Column Chromatography: If the product is still impure after charcoal treatment, silica gel column chromatography is highly effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The desired product is typically a yellow to brown solid.[7]

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallize it from a solvent system like ethanol/water or ethyl acetate/hexane to obtain sharp-melting, pure crystals.

Caption: A logical flowchart for troubleshooting low reaction yields.

Section 3: Optimization & Advanced Protocols

Traditional methods often suffer from harsh conditions and long reaction times.[5] Modern synthetic chemistry offers several avenues for significant improvement.

Comparative Analysis of Catalytic Systems

The choice of catalyst and solvent has the most dramatic impact on yield and reaction time. The table below summarizes various reported conditions for quinoxaline synthesis, demonstrating the evolution from classical to modern, high-efficiency protocols.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
Acetic Acid (AcOH)Acetic Acid / EthanolRefluxSeveral HoursLow to Moderate[5]
None (Thermal)EthanolRefluxLongLow[5]
Cerium(IV) Ammonium Nitrate (CAN)WaterRoom Temp~2 HoursHigh[5]
TiO₂-Pr-SO₃H (Solid Acid)EthanolRoom Temp10 min~95%[5]
Hexafluoroisopropanol (HFIP)HFIPRoom Temp1 Hour~95%[4][5]
Alumina-Supported HeteropolyoxometalateTolueneRoom Temp2 Hours~92%[6]
Recommended High-Yield Protocol (HFIP Method)

This protocol is based on the highly effective and green synthesis conditions reported for similar quinoxalines.[4][5] It leverages the unique properties of hexafluoroisopropanol (HFIP) as a solvent to promote the reaction efficiently at room temperature.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • 2,3-Butanedione (1.0 mmol, 0.087 mL)

  • Hexafluoroisopropanol (HFIP) (3 mL)

Procedure:

  • Reaction Setup: In a clean, dry 10 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in HFIP (3 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition: To the stirring solution, add 2,3-butanedione (1.0 mmol) dropwise over 1 minute.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator. The solvent can be recovered and recycled.[5]

  • Purification: Dissolve the resulting crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the reaction mechanism?

    • A: The reaction proceeds through a two-step condensation mechanism. First, one amino group of the o-phenylenediamine attacks one of the carbonyl carbons of 2,3-butanedione to form a hemiaminal intermediate, which then dehydrates to form an imine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, and a final dehydration step yields the aromatic quinoxaline ring.

  • Q: What are the key safety precautions?

    • A: o-Phenylenediamine is toxic and a suspected mutagen; handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. 2,3-Butanedione is flammable and an irritant. HFIP is a corrosive liquid; avoid contact with skin and eyes.

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis has been shown to be very effective for quinoxaline synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[2][5]

  • Q: How do I confirm the identity of my final product?

    • A: The structure of this compound can be confirmed using standard analytical techniques: ¹H and ¹³C NMR spectroscopy, Mass Spectrometry (to confirm the molecular weight of 186.21 g/mol ), and melting point determination.[7][8]

References

Technical Support Center: Purification of Crude 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methylquinoxalin-2-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights rooted in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via the condensation of o-phenylenediamine and 2,3-butanedione. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, side-products, and other process-related impurities. The successful purification of the target compound is critical for accurate biological evaluation and further chemical transformations. This guide will walk you through the most effective purification techniques and provide solutions to common problems.

A typical synthesis route is the acid-catalyzed condensation of o-phenylenediamine with 2,3-butanedione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the specific reaction conditions but commonly include:

  • Unreacted Starting Materials: o-Phenylenediamine and 2,3-butanedione.

  • Side-Products: Polysubstituted quinoxalines or products from the self-condensation of 2,3-butanedione.

  • Colored Impurities: Often arising from the oxidation of o-phenylenediamine.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and widely used methods are recrystallization and flash column chromatography . The choice between them depends on the scale of your synthesis and the nature of the impurities. For moderately pure crude product on a larger scale, recrystallization is often sufficient. For complex mixtures or when very high purity is required, column chromatography is the preferred method.

Q3: How can I effectively monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Due to the aromatic nature of the quinoxaline ring, the compound is UV-active and can be easily visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem 1: My compound does not crystallize upon cooling.

  • Cause A: The solution is not supersaturated (too much solvent was used).

    • Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.

  • Cause B: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: If you suspect this, you can induce crystallization by adding a co-solvent (anti-solvent) in which your compound is insoluble but is miscible with the primary solvent. Add the anti-solvent dropwise to the warm solution until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Cause C: Lack of nucleation sites.

    • Solution: Scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

Problem 2: The product "oils out" instead of forming crystals.

  • Cause A: The melting point of the solute is lower than the boiling point of the solvent.

    • Solution: Choose a lower-boiling point solvent for recrystallization.

  • Cause B: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Cause C: High concentration of impurities.

    • Solution: If the crude product is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization.[1]

Problem 3: Low recovery of the purified product.

  • Cause A: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Cause B: Excessive washing of the crystals.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 4: The product is not significantly purer after recrystallization.

  • Cause A: The impurities have very similar solubility properties to the product in the chosen solvent.

    • Solution: Experiment with a different recrystallization solvent or a solvent system. Sometimes a mixture of a polar and a non-polar solvent can provide better separation.

  • Cause B: The impurities co-crystallize with the product.

    • Solution: In this case, column chromatography is a more suitable purification method.

Flash Column Chromatography

Flash column chromatography is a technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.

Problem 1: Poor separation of the product from impurities (co-elution).

  • Cause A: Inappropriate eluent polarity.

    • Solution: The polarity of the eluent system is critical. If your product and impurities are eluting together, the eluent is likely too polar. Decrease the polarity of the eluent system (e.g., decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture). It is crucial to first optimize the separation on a TLC plate to find a solvent system that gives good separation between your product and the impurities.

  • Cause B: Column overloading.

    • Solution: The amount of crude material loaded onto the column should not exceed a certain ratio with respect to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Cause C: Poorly packed column.

    • Solution: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.

Problem 2: Streaking of the compound on the column or TLC plate.

  • Cause A: The compound is acidic or basic and is interacting strongly with the acidic silica gel.

    • Solution: Add a small amount of a modifier to the eluent system. For basic compounds like quinoxalines, adding 0.1-1% triethylamine to the eluent can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.

  • Cause B: The sample is not fully dissolved in the loading solvent.

    • Solution: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.

Problem 3: The product is not eluting from the column.

  • Cause A: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent system. For example, you can run a gradient from a less polar mixture (e.g., 10% ethyl acetate in hexanes) to a more polar mixture (e.g., 30% ethyl acetate in hexanes).

  • Cause B: The compound is strongly adsorbed or has decomposed on the silica gel.

    • Solution: If increasing the eluent polarity does not help, your compound might be unstable on silica gel. In such cases, consider using a different stationary phase, such as neutral alumina.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for crude this compound that is relatively free of highly colored impurities.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 1 gram of the crude product in a minimal amount of hot ethanol (near boiling). Start with about 10 mL and add more in small portions if needed until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).

  • Drying: Dry the crystals in a vacuum oven or air dry until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a reported melting point of 87-88 °C.[3] A sharp melting point within this range indicates high purity.

Protocol 2: Flash Column Chromatography

This protocol is recommended for crude products with multiple impurities or when high purity is essential.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate in hexanes. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent system (or a less polar starting eluent for a gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be the purified this compound. Confirm its purity by melting point determination and spectroscopic methods (e.g., NMR).

Data Presentation

ParameterRecrystallizationFlash Column Chromatography
Typical Purity >98% (depending on crude purity)>99%
Typical Recovery 60-80%70-90%
Scale > 1 gram< 5 grams (lab scale)
Time 2-4 hours4-8 hours
Solvent Usage ModerateHigh

Visualization of Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude this compound TLC_Analysis TLC Analysis Start->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Few Impurities Chromatography Column Chromatography Decision->Chromatography Multiple Impurities Pure_Product_R Pure Product Recrystallization->Pure_Product_R Pure_Product_C Pure Product Chromatography->Pure_Product_C

Caption: Decision workflow for purification method selection.

Troubleshooting_Recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_recovery Solutions for Low Recovery Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Concentrate Concentrate Solution No_Crystals->Concentrate Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Scratch_Flask Scratch Flask / Seed No_Crystals->Scratch_Flask Lower_BP_Solvent Use Lower BP Solvent Oiling_Out->Lower_BP_Solvent Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Pre_Purify Pre-purify by Chromatography Oiling_Out->Pre_Purify Cool_Thoroughly Cool Thoroughly Low_Recovery->Cool_Thoroughly Minimal_Washing Minimal Cold Wash Low_Recovery->Minimal_Washing

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of undesirable side products.

Section 1: Understanding the Core Synthesis and Its Primary Challenge

The synthesis of quinoxaline derivatives is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the target molecule, this compound, the required precursors are o-phenylenediamine and a tricarbonyl species such as 1-acetyl-1,2-propanedione (or a chemical equivalent).

A frequent and critical error in this synthesis is the inadvertent use of acetylacetone (2,4-pentanedione) as the dicarbonyl precursor. While structurally similar, acetylacetone is a β-diketone , not an α-diketone . This fundamental difference in carbonyl spacing leads to an entirely different reaction pathway, favoring the formation of a seven-membered benzodiazepine ring system instead of the desired six-membered quinoxaline.[3] This guide will focus heavily on diagnosing and preventing this common and significant side reaction.

Main_Synthesis OPD o-Phenylenediamine Process Condensation (e.g., Reflux in EtOH) DK 1-Acetyl-1,2-propanedione (α-dicarbonyl precursor) Target This compound Water 2 H₂O Process->Target Process->Water Competing_Pathways cluster_alpha α-Diketone Pathway cluster_beta β-Diketone Pathway OPD o-Phenylenediamine Alpha_DK 1-Acetyl-1,2-propanedione OPD->Alpha_DK Beta_DK Acetylacetone OPD->Beta_DK Quinoxaline Target Quinoxaline Alpha_DK->Quinoxaline Correct Condensation Benzodiazepine Side Product: Benzodiazepine Beta_DK->Benzodiazepine Incorrect Condensation Workflow Start Start: Purified Reactants & Inert Atmosphere Setup 1. Dissolve OPD in Degassed EtOH Start->Setup Add_DK 2. Add Dicarbonyl Precursor Setup->Add_DK Reflux 3. Reflux under N₂ (3-5h) Add_DK->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Cool, Concentrate, & Precipitate Monitor->Workup Complete Isolate 6. Filter & Dry Crude Product Workup->Isolate Purify 7. Purify via Column Chromatography or Recrystallization Isolate->Purify End End: Pure Product Characterize (NMR, MS) Purify->End

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor aqueous solubility of 1-(3-Methylquinoxalin-2-YL)ethanone and similar quinoxaline derivatives in experimental assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results, ultimately hindering research progress.[1][2] This resource is designed to equip you with the knowledge and protocols to effectively manage this challenge.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was fully dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. Why did this happen?

A1: This is a classic issue of a compound "crashing out" of solution. While this compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), a polar aprotic solvent, the addition of an aqueous buffer dramatically increases the solution's polarity.[3] Your compound is likely hydrophobic, and the reduced percentage of DMSO in the final solution cannot maintain its solubility in the now predominantly aqueous environment.[3][4][5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The maximum tolerated DMSO concentration is highly dependent on the specific cell line and the duration of your experiment.[3][6] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[3][7] It is imperative to perform a DMSO tolerance test for your specific experimental setup to determine the optimal concentration.[3]

Q3: My assay results are inconsistent. Could this be related to the solubility of my compound?

A3: Absolutely. Poor solubility is a major contributor to inconsistent assay results.[8] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to an underestimation of the compound's potency and unreliable structure-activity relationships.[9]

Q4: I've noticed the solubility of my compound seems to decrease over time, even in my DMSO stock. What could be the cause?

A4: Compound precipitation from DMSO stock solutions can occur, particularly with lipophilic molecules, leading to erroneously low assay concentrations.[9] This can be due to a variety of factors including storage conditions and the inherent stability of the compound in DMSO.

In-Depth Troubleshooting Guides

Systematic Solvent Selection and Optimization

The first step in addressing poor solubility is to move beyond DMSO and explore a range of pharmaceutically acceptable solvents and co-solvents.[10] The goal is to find a solvent system that not only dissolves the compound at a high concentration but is also compatible with your assay.

Commonly Used Co-solvents:

  • Ethanol[11][]

  • Propylene glycol (PG)[11][][13]

  • Polyethylene glycol 400 (PEG 400)[10][]

  • N-methyl-2-pyrrolidone (NMP)[14]

  • Glycerol[11][][13]

Solvent_Screening_Workflow A Prepare 10 mM stock solutions of this compound in various solvents (DMSO, Ethanol, PEG 400, etc.) B Visually inspect for complete dissolution. Use gentle warming (37°C) or sonication if needed. A->B C Perform serial dilutions of each stock solution into aqueous assay buffer. B->C D Observe for precipitation at each dilution step. C->D E Determine the maximum soluble concentration for each solvent system. D->E F Test the solvent system for assay compatibility (e.g., enzyme activity, cell viability). E->F G Select the optimal solvent system that provides the highest solubility with minimal assay interference. F->G

Caption: Systematic workflow for solvent screening and selection.

The Power of Co-Solvent Systems

Often, a single solvent is not sufficient. Co-solvent systems, which are mixtures of water-miscible organic solvents, can significantly enhance the solubility of hydrophobic compounds.[10][15] They work by reducing the polarity of the aqueous environment, making it more favorable for the compound to remain in solution.[][15]

A widely used formulation for in-vivo studies that can be adapted for in-vitro work is a combination of DMSO, PEG 300, and a surfactant like Tween 80, diluted in saline or PBS.[14] A common starting point is a mixture of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[14]

Utilizing Surfactants and Other Excipients

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[15] Common non-ionic surfactants used in biological assays include Tween® 20 and Tween® 80.

Cyclodextrins are another class of excipients that can improve solubility by forming inclusion complexes with the drug molecule.[16]

Physical Methods for Enhancing Solubility

In some cases, physical methods can be employed to aid dissolution:

  • Sonication: The use of ultrasonic waves can help to break down compound aggregates and facilitate dissolution.

  • Gentle Heating: Warming the solution to around 37°C can sometimes improve solubility. However, be cautious as this can also affect the stability of some compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[][17] Quinoxaline has a pKa of 0.60 in water, indicating it is acidic.[18][19] Therefore, increasing the pH of the buffer may enhance its solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of a poorly soluble compound.[20][21]

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Initial Dissolution: Add the appropriate volume of your chosen solvent (e.g., DMSO) to the compound.

  • Facilitating Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution gently to aid dissolution.

  • Visual Confirmation: Ensure that the solution is clear and free of any visible particles before proceeding.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Protocol 2: Aqueous Solubility Assessment

This protocol provides a method to determine the kinetic solubility of your compound in your assay buffer.

  • Prepare Stock Solution: Make a high-concentration stock solution of your compound in an organic solvent like DMSO (e.g., 10 mM).

  • Serial Dilution in Solvent: Perform a serial dilution of the stock solution in the same organic solvent.

  • Transfer to Aqueous Buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each dilution to a larger volume of your aqueous assay buffer (e.g., 198 µL).

  • Equilibration: Shake the plate for 1-2 hours at room temperature to allow for any potential precipitation to occur.[8]

  • Analysis: Separate the soluble fraction from any precipitate by centrifugation or filtration. Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS.[8]

Data Presentation

Table 1: Illustrative Solubility of a Quinoxaline Derivative in Various Solvents

Solvent SystemApproximate Maximum Soluble ConcentrationNotes
100% DMSO≥ 50 mMPotential for precipitation upon aqueous dilution.[8]
100% Ethanol~10 mMMay have effects on cell viability at higher concentrations.[7]
10% DMSO in PBS~50 µMA common starting point for cell-based assays.
40% PEG 400 in PBS~200 µMPEG 400 can enhance solubility significantly.[10]
5% Tween 80 in PBS~150 µMSurfactants can aid in forming stable dispersions.

Note: These are example values and the actual solubility of this compound must be determined experimentally.

Logical Decision-Making Diagram

Solubility_Troubleshooting A Start: Compound precipitates in aqueous buffer B Is the final DMSO concentration < 1%? A->B C Yes B->C Yes D No B->D No J Explore co-solvents (PEG 400, Propylene Glycol). C->J E Increase DMSO concentration (up to assay tolerance). D->E F Still Precipitates? E->F G Yes F->G Yes H No F->H No G->J I Problem Solved H->I K Still Precipitates? J->K L Yes K->L Yes M No K->M No O Add a surfactant (e.g., Tween 80). L->O N Problem Solved M->N P Still Precipitates? O->P Q Yes P->Q Yes R No P->R No T Consider physical methods (sonication, gentle heating, pH adjustment). Q->T S Problem Solved R->S U Still Precipitates? T->U V Yes U->V Yes W No U->W No Y Re-evaluate compound concentration or consider formulation strategies (e.g., solid dispersions). V->Y X Problem Solved W->X

Caption: A decision tree for troubleshooting poor compound solubility.

References

Stability issues of 1-(3-Methylquinoxalin-2-YL)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Methylquinoxalin-2-YL)ethanone

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals.

Understanding the Stability Profile of this compound

This compound is a heterocyclic compound featuring a quinoxaline core, a structure known for its broad biological activities.[1][2] However, the reactivity of the pyrazine ring and the presence of an acetyl group introduce potential stability concerns in solution.[3] Understanding these liabilities is the first step toward robust experimental design.

The core structure, a benzopyrazine, is a weak base.[1][4] The stability of quinoxaline derivatives can be influenced by several factors, including pH, exposure to light, temperature, and oxidative stress.[5][6]

Key Molecular Features Influencing Stability:

  • Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly under acidic or basic conditions, which could lead to ring-opening or other rearrangements.

  • Acetyl Group: The ketone functionality can be a site for various chemical reactions. The adjacent methyl group on the quinoxaline ring can also influence reactivity.

  • Methyl Group: This group can impact the electronic properties and steric environment of the quinoxaline ring system.

Potential Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related quinoxaline and ketone-containing compounds, several potential degradation routes can be hypothesized. These include hydrolysis, oxidation, and photodegradation.[5][7]

Troubleshooting Guide: Addressing Common Stability-Related Issues

This section is designed to help you diagnose and resolve common problems that may arise during your experiments.

Issue 1: Inconsistent or non-reproducible bioassay results.

  • Question: My dose-response curves are variable between experiments, even when using the same stock solution. What could be the cause?

  • Answer: This is a classic sign of compound instability in your assay medium. The potency of your solution may be decreasing over the course of the experiment or during storage.

    • Causality: The pH of your cell culture medium (typically pH 7.2-7.4) or assay buffer could be promoting slow hydrolysis of the compound. Additionally, components in the medium, such as metal ions, could catalyze oxidative degradation.[5][8]

    • Troubleshooting Protocol:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared, properly stored concentrated stock for each experiment.

      • Time-Course Stability Study: Perform a simple time-course study. Prepare your final dilution in the assay buffer/medium. Aliquot and store it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Analyze the concentration of the compound at time zero and at several time points throughout the typical duration of your experiment using a suitable analytical method like HPLC-UV.

      • Solvent Evaluation: If you are using an organic solvent like DMSO for your stock solution, ensure the final concentration in your aqueous assay medium is low (typically <0.5%) to prevent precipitation and minimize solvent-induced degradation.

Issue 2: Visible changes in the solution, such as color change or precipitation.

  • Question: My stock solution of this compound in DMSO has turned slightly yellow after a few weeks on the benchtop. Is it still usable?

  • Answer: A change in color is a strong indicator of chemical degradation. It is highly recommended to discard the solution and prepare a fresh stock.

    • Causality: Quinoxaline derivatives can be susceptible to photodecomposition, which often results in colored degradants.[9][10] Exposure to ambient light, even for short periods, can initiate these reactions. Oxidation is another potential cause for color change.[5]

    • Troubleshooting Protocol:

      • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[5][11]

      • Inert Atmosphere: For long-term storage of concentrated stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.

      • Storage Temperature: While the solid form is often stored at room temperature, solutions should be stored at lower temperatures to slow down degradation kinetics.[8] Store stock solutions at -20°C or -80°C.

Issue 3: Unexpected peaks in analytical chromatograms (HPLC, LC-MS).

  • Question: I am seeing new, smaller peaks appearing in the HPLC chromatogram of my sample over time. What are these?

  • Answer: The appearance of new peaks is indicative of the formation of degradation products.

    • Causality: These new peaks represent molecules that have been chemically altered from the parent this compound. The nature of the degradants will depend on the stress conditions (e.g., pH, light, temperature).[6]

    • Troubleshooting Protocol:

      • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, and oxidizing agents) for a short period.[5] Analysis of these stressed samples by LC-MS can help in identifying the mass of the degradation products, providing clues to their structures.

      • pH Profiling: Analyze the stability of the compound in buffers of different pH values (e.g., pH 3, 7, 9) to determine the pH range of maximum stability.[8] Quinoxaline derivatives' stability can be pH-dependent.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing stock solutions of this compound?

    • A1: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic molecules. However, for long-term storage, ensure you are using anhydrous DMSO to minimize water-related degradation. For aqueous experiments, ensure the final DMSO concentration is kept low.

  • Q2: How should I store the solid compound?

    • A2: The solid form is generally more stable than solutions. Store it in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (often room temperature).

  • Q3: Can I freeze-thaw my stock solutions?

    • A3: Repeated freeze-thaw cycles should be avoided. This can introduce moisture into the solution upon opening the vial and can cause the compound to come out of solution, leading to inaccurate concentrations. It is best practice to aliquot your stock solution into smaller, single-use volumes after preparation and store them at -20°C or -80°C.

  • Q4: My compound is not dissolving well in my aqueous buffer. What can I do?

    • A4: this compound has limited aqueous solubility. If you are diluting a DMSO stock, ensure you are adding the stock to the aqueous buffer with vigorous vortexing to aid dispersion. Do not exceed the solubility limit, as this will lead to precipitation and inaccurate concentrations. If solubility issues persist, you may need to investigate the use of co-solvents or other formulation strategies, but be mindful that these can also impact the stability and biological activity of the compound. The solubility of quinoline derivatives can be influenced by pH.[13][14]

Experimental Protocols and Data

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the required amount of solid this compound in a suitable vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or -80°C.

Data Summary: Factors Influencing Stability

The following table summarizes general factors that can affect the stability of this compound in solution, based on established chemical principles.[6][8][15]

Factor Potential Impact Recommendation
pH Can catalyze hydrolysis. Stability is likely pH-dependent.[12][16]Determine the optimal pH range for stability. Avoid strongly acidic or basic conditions.
Light Can cause photodegradation.[5][9]Protect solutions from light using amber vials or foil.
Temperature Higher temperatures accelerate degradation rates.[6][8]Store solutions at low temperatures (-20°C or -80°C).
Oxygen Can lead to oxidative degradation.[5]For long-term storage, consider using an inert atmosphere (argon or nitrogen).
Solvent Protic solvents (like water) can participate in hydrolysis.Use anhydrous solvents for stock solutions. Minimize water content.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Inconsistent Results

A Inconsistent Bioassay Results B Hypothesis: Compound Degradation A->B C Action 1: Prepare Fresh Solutions for Each Experiment B->C D Action 2: Perform Time-Course Stability Study in Assay Medium B->D E Analyze Concentration vs. Time (HPLC) D->E F Is concentration stable over experimental duration? E->F G Yes: Issue may not be stability. Investigate other experimental variables. F->G Yes H No: Compound is unstable in assay medium. F->H No I Mitigation: Shorten incubation times, prepare solutions immediately before use, or screen for a more stable buffer. H->I cluster_factors Environmental Stressors Compound This compound in Solution Degradation Degradation Products Compound->Degradation leads to pH pH (Acid/Base) pH->Degradation Light Light (UV/Visible) Light->Degradation Temp Temperature Temp->Degradation Oxygen Oxygen Oxygen->Degradation

References

How to remove impurities from 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(3-Methylquinoxalin-2-YL)ethanone

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven methodologies for heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a brown or yellow solid with a broad melting point (e.g., 80-85 °C). What are the likely impurities?

A1: The observed discoloration and depressed/broad melting point (literature value is 87-88 °C) strongly suggest the presence of impurities.[1][2] Given the common synthetic routes for quinoxalines, which typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, the primary impurities are likely:

  • Unreacted Starting Materials: Residual o-phenylenediamine derivatives or 2,3-butanedione.

  • Oxidation Products: Quinoxaline N-oxides or other degradation products, which are often colored.

  • Regioisomers: If an unsymmetrical diamine is used, regioisomers can form.

  • Polymeric Byproducts: Tars or polymeric materials can form under harsh reaction conditions (e.g., strong acid or high heat).[3]

Your first step should be to acquire a proton NMR (¹H-NMR) and a Thin Layer Chromatography (TLC) of your crude product. The NMR will help identify residual starting materials, while the TLC will visualize the number of components and help in developing a purification strategy.

Q2: What is the most straightforward purification method to try first for this compound?

A2: For a solid compound like this compound, recrystallization is the most efficient and economical first-line purification technique.[4][5] This method leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. A successful recrystallization can significantly improve purity, color, and melting point in a single step.

The key is selecting an appropriate solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

Troubleshooting Guide 1: Recrystallization

Q3: How do I select the right solvent for recrystallizing this compound?

A3: Solvent selection is critical. Based on the compound's structure (a moderately polar heterocyclic ketone), you should screen a range of solvents. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into separate test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound readily.

  • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

SolventBoiling Point (°C)PolarityComments & Rationale
Ethanol 78PolarOften an excellent choice for quinoxaline derivatives.[7] Good for removing non-polar impurities.
Isopropanol 82PolarSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Often used in a solvent system with hexane.
Toluene 111Non-polarCan be effective for crystallizing aromatic compounds.[6] Good for removing polar impurities.
Hexane/Ethyl Acetate Mix VariableVariableA powerful two-solvent system.[6] Dissolve the compound in a minimum of hot ethyl acetate and add hot hexane dropwise until the solution becomes cloudy (the cloud point), then clarify with a drop of ethyl acetate and cool.

Data sourced from multiple chemical property databases.[8]

Detailed Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or polymeric tar), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is supersaturated with impurities or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add slightly more solvent (~10-20% volume) to lower the saturation point, then attempt to cool slowly again.

  • Lower the Cooling Temperature: Use a different solvent with a lower boiling point.

  • Use a Two-Solvent System: Dissolve the oil in a "good" solvent (one it's very soluble in) and slowly add a "poor" solvent (antisolvent) until turbidity persists.[5] For your compound, a good system might be dissolving in a minimal amount of warm ethyl acetate and adding hexane as the antisolvent.

Troubleshooting Guide 2: Column Chromatography

Q5: Recrystallization failed to remove a persistent impurity. How do I purify my compound using column chromatography?

A5: Column chromatography is a highly effective technique for separating compounds with different polarities.[9][10] It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture.

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_post Workup Phase TLC 1. Develop TLC Method (e.g., Hexane:EtOAc) Slurry 2. Prepare Silica Slurry (in initial eluent) TLC->Slurry Determines starting solvent ratio Pack 3. Pack Column (avoid air bubbles) Slurry->Pack Load 4. Load Sample (concentrated band) Pack->Load Ensure level surface Elute 5. Run Column (isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Check fraction purity Combine 8. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 9. Evaporate Solvent (Rotovap) Combine->Evaporate Final 10. Final Product (High Purity Solid) Evaporate->Final

Step-by-Step Protocol for Column Chromatography:

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice. Silica is slightly acidic and works well for separating moderately polar compounds.

    • Mobile Phase (Eluent): Use TLC to find a solvent system that gives good separation. A mixture of hexane and ethyl acetate is an excellent starting point.[11] Aim for an Rf value of ~0.3-0.4 for your desired compound on the TLC plate, as this typically translates to an efficient elution from the column.

  • Pack the Column (Slurry Method):

    • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, mix the silica gel with your initial eluent to form a consistent slurry.[12]

    • Pour the slurry into the column. Use a funnel to guide the flow. Tap the column gently to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption when adding the eluent.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in the absolute minimum amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator. This creates a dry powder of your sample adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the column. This method ensures a narrow, concentrated starting band, leading to better separation.[9]

  • Elute and Collect:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in numbered test tubes or vials.

    • If separation is difficult, you can slowly increase the polarity of the eluent (gradient elution). For example, start with 9:1 Hexane:EtOAc and gradually move to 4:1, then 1:1.[10]

    • Monitor the collected fractions by TLC to determine which ones contain your pure product.

  • Isolate the Product:

    • Combine the fractions that contain only the pure compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide 3: Acid-Base Extraction

Q6: Can I use a chemical method to remove neutral or acidic impurities?

A6: Yes. Since this compound is a nitrogen-containing heterocycle, it possesses basic properties.[13] You can exploit this by using an acid-base extraction to separate it from non-basic impurities.[14][15] This technique is particularly effective for removing neutral organic byproducts or acidic starting materials.

The Principle: The basic nitrogen atoms of the quinoxaline ring can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent layer and can be washed away. Subsequent neutralization of the aqueous layer with a base will deprotonate the compound, causing it to precipitate as the purified free base.[16]

G Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddAcid 1. Add dilute aqueous HCl (e.g., 1M HCl) Start->AddAcid Separate1 2. Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Contains protonated product as a salt) Separate1->AqueousLayer Product moves here OrganicLayer Organic Layer (Contains neutral/acidic impurities) Separate1->OrganicLayer Impurities remain here AddBase 3. Add base (e.g., NaOH) to Aqueous Layer until pH > 10 AqueousLayer->AddBase Precipitate 4. Pure Product Precipitates AddBase->Precipitate Filter 5. Filter, Wash with Water, and Dry Precipitate->Filter Final Purified Product Filter->Final

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Your basic product will move into the aqueous layer as its hydrochloride salt.

  • Separate: Drain the lower aqueous layer into a clean flask. Wash the organic layer two more times with fresh portions of 1M HCl, combining all aqueous extracts. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Neutralize: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper, pH > 10). Your purified product will precipitate out of the solution as a solid.

  • Isolate: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Dry: Dry the purified product under vacuum. A final recrystallization from a suitable solvent like ethanol may be performed to obtain highly pure, crystalline material.[17]

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone. As you transition from bench-scale experiments to larger-scale production, this resource provides in-depth troubleshooting, frequently asked questions, and a detailed, scalable protocol to ensure the integrity and efficiency of your synthesis.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via the classical condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this specific case, o-phenylenediamine is reacted with 2,3-butanedione. This reaction is widely adopted due to its straightforward nature and the commercial availability of the starting materials.[1]

The reaction mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of 2,3-butanedione, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

Reaction_Mechanism o-phenylenediamine o-phenylenediamine Intermediate Intermediate o-phenylenediamine->Intermediate Condensation 2,3-butanedione 2,3-butanedione 2,3-butanedione->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

II. Scalable Experimental Protocol

This protocol is designed to be a robust and scalable method for the synthesis of this compound, emphasizing green chemistry principles for industrial applicability.

Materials:

  • o-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Methanol (reagent grade)

  • Activated charcoal

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (sized appropriately for the scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate volume, dissolve o-phenylenediamine (1.0 equivalent) in methanol.

  • Reagent Addition: To the stirred solution, add 2,3-butanedione (1.0 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For larger scales, a slight exotherm might need to be managed.

  • Work-up: Upon completion of the reaction (typically within 1-2 hours), a precipitate of the product may form. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Parameter Bench Scale (1 g) Pilot Scale (100 g)
o-phenylenediamine1.0 g (9.25 mmol)100 g (0.925 mol)
2,3-butanedione0.88 mL (10.17 mmol)88 mL (1.017 mol)
Methanol20 mL2 L
Expected Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Troubleshooting_Workflow Problem Problem Cause1 Cause1 Problem->Cause1 Cause2 Cause2 Problem->Cause2 Solution1 Solution1 Cause1->Solution1 Solution2 Solution2 Cause1->Solution2 Solution3 Solution3 Cause2->Solution3

Caption: A generalized troubleshooting workflow.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Incomplete Reaction: While this reaction is generally fast, on a larger scale, mixing might be less efficient.

    • Solution: Ensure vigorous stirring and monitor the reaction by TLC until the starting material is consumed. A slight increase in reaction time or gentle warming (to 40-50 °C) can also drive the reaction to completion.[2]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and lower yields.

    • Solution: Accurately weigh the o-phenylenediamine and use a slight excess (1.05-1.1 equivalents) of the more volatile 2,3-butanedione to compensate for any potential evaporation.

  • Loss during Work-up: Significant product loss can occur during filtration and washing.

    • Solution: Ensure the product has fully precipitated before filtration by cooling the reaction mixture thoroughly. Wash the collected solid with a minimal amount of ice-cold solvent to avoid dissolving the product.[3]

Q2: The final product is discolored (yellow or brown). What is the cause, and how can I obtain a purer, off-white product?

  • Oxidation of o-phenylenediamine: The starting material, o-phenylenediamine, is susceptible to air oxidation, which can introduce colored impurities.

    • Solution: Use high-purity, colorless o-phenylenediamine. If the starting material is discolored, it can be purified by recrystallization or sublimation before use. Running the reaction under an inert atmosphere (e.g., nitrogen) can also minimize oxidation.[2]

  • Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can lead to colored byproducts.

    • Solution: Maintain the reaction at room temperature if possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.

  • Ineffective Purification: The initial crude product may contain colored impurities that are not fully removed.

    • Solution: Perform a recrystallization from a suitable solvent like methanol or ethanol. The use of activated charcoal during recrystallization is highly effective at removing colored impurities.

Q3: I am having difficulty with the crystallization of the final product. What can I do?

  • Incorrect Solvent or Solvent Volume: The choice and amount of solvent are critical for successful crystallization.

    • Solution: Methanol or ethanol are generally good solvents for the recrystallization of quinoxalines.[1] Use the minimum amount of hot solvent to fully dissolve the crude product. If the product "oils out" instead of crystallizing, you may have used too little solvent. If no crystals form upon cooling, you may have used too much solvent; in this case, slowly evaporate some of the solvent and try cooling again.[3]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an amorphous solid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the pure product to induce crystallization.[3]

IV. Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for this reaction?

No, a catalyst is generally not required for the condensation of o-phenylenediamine with 2,3-butanedione. The reaction proceeds efficiently under neutral conditions at room temperature, which is a significant advantage for large-scale synthesis as it simplifies the process and purification.[4]

Q2: What are the key safety precautions for this synthesis?

  • o-phenylenediamine: This compound is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • 2,3-butanedione: This compound has a strong odor and can be irritating. Handle it in a fume hood.

  • Solvents: Methanol is flammable and toxic. Avoid open flames and ensure adequate ventilation.

Q3: How can I confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Spectroscopic Methods:

    • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy.

Analytical Data for this compound:

Technique Expected Observations
1H NMR Aromatic protons (multiplets), a singlet for the methyl group on the quinoxaline ring, and a singlet for the acetyl methyl group.
13C NMR Resonances for the aromatic carbons, the two methyl carbons, the carbonyl carbon, and the quaternary carbons of the quinoxaline ring.
HPLC A single major peak indicating the purity of the compound.

V. References

  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Retrieved from BenchChem website.

  • Elumalai, V., et al. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(1), 43–48.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). MTIEAT.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.

References

Technical Support Center: Catalyst Selection for Efficient Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in catalyst selection and reaction optimization. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving from fundamental principles to advanced troubleshooting.

Section 1: Catalyst Selection Fundamentals (FAQs)

Q1: My current protocol involves high temperatures and long reaction times. Why is a catalyst necessary for more efficient quinoxaline synthesis?

A1: While the classical synthesis of quinoxalines—the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound—is a robust reaction, it often requires harsh conditions like high temperatures and strong acids.[1][2] These conditions can lead to the degradation of sensitive starting materials or the final product, resulting in low yields and the formation of side products.[3][4]

A catalyst introduces a more efficient reaction pathway with a lower activation energy. Most commonly, a Lewis acid catalyst activates a carbonyl group on the 1,2-dicarbonyl compound, making it more electrophilic.[5] This facilitates the nucleophilic attack by the 1,2-diamine, initiating the cyclization and dehydration cascade under much milder conditions, often at room temperature.[5][6] The result is typically a faster reaction, higher yield, and a cleaner product profile.[3][5]

Quinoxaline Synthesis Mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Activated Activated Carbonyl Complex Reactants->Activated Coordination Catalyst Lewis Acid Catalyst (e.g., CuSO₄) Catalyst->Activated Attack Nucleophilic Attack by Diamine Activated->Attack Step 1 Intermediate Cyclized Intermediate Attack->Intermediate Step 2: Cyclization Product Quinoxaline Intermediate->Product Step 3: Dehydration Water 2 H₂O Intermediate->Water

Caption: General mechanism of Lewis acid-catalyzed quinoxaline synthesis.

Q2: What are the main classes of catalysts used for quinoxaline synthesis, and what are their typical applications?

A2: A wide variety of catalysts have been successfully employed, which can be broadly categorized:

  • Lewis Acids: This is the most common class. They are electron pair acceptors that activate the dicarbonyl compound. Examples range from simple metal salts like CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂[5] to more complex triflates like zinc triflate (Zn(OTf)₂) and gallium(III) triflate (Ga(OTf)₃).[3][6] Cerium(IV) ammonium nitrate (CAN) is another effective and low-cost option.[2][7] These are excellent for general-purpose synthesis.

  • Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[8] They are highly valued for their ease of separation (simple filtration) and recyclability.[7][9] Examples include alumina (Al₂O₃)[2], silica nanoparticles[9], montmorillonite K10 clay[2][7], and metal oxides supported on various materials, such as Al₂O₃-ZrO₂[10] or alumina-supported heteropolyoxometalates.[7] These are ideal for developing sustainable and scalable processes.

  • "Green" and Organocatalysts: Driven by the principles of green chemistry, there is a growing interest in using environmentally benign catalysts.[11] These are often metal-free and biodegradable. Examples include citric acid[12], L-arabinose[12], and polymer-supported sulphanilic acid.[13] These catalysts can be highly effective and often allow the reaction to proceed in greener solvents like water or ethanol.[14]

  • Nanocatalysts: These materials bridge homogeneous and heterogeneous catalysis, offering very high surface area and reactivity.[9] Examples include nano-TiO₂[7], magnetic iron oxide nanoparticles (e.g., Fe₃O₄@SiO₂)[9], and monoclinic zirconia nanoparticles.[9] Their high efficiency sometimes allows for solvent-free reaction conditions.[9]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my experiment?

A3: The choice depends on your specific goals, such as scale, need for catalyst recovery, and desired reaction conditions. Both have distinct advantages and disadvantages.

FeatureHomogeneous Catalysts (e.g., CuSO₄, Zn(OTf)₂)Heterogeneous Catalysts (e.g., Al₂O₃-ZrO₂, Silica NPs)
Phase Same phase as reactants.[8]Different phase from reactants.[8]
Separation Difficult; often requires extraction or chromatography.[8]Easy; typically by simple filtration.[8][15]
Recyclability Generally difficult and expensive.[15]Straightforward; can often be reused multiple times with minimal loss of activity.[7][9][10]
Selectivity Often higher due to well-defined, single active sites.[8][15]Can be lower if multiple types of active sites exist on the surface.[15]
Reaction Conditions Typically milder temperatures and pressures are sufficient.[8]May require higher temperatures, though many modern catalysts work at room temperature.[8]
Catalyst Modification Relatively easy to tune steric and electronic properties by modifying ligands.[15]More difficult to control active sites at the molecular level.[15]
Best For... Lab-scale discovery, mechanistic studies, reactions requiring high selectivity.Process development, green chemistry applications, large-scale synthesis.

Section 2: Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the common causes and how can I systematically troubleshoot this issue?

A4: Low yield is a frequent challenge stemming from several factors.[3][4] A systematic approach is key to identifying and solving the problem.

Troubleshooting_Workflow Start Low Yield Reported Step1 1. Verify Starting Materials - Purity (NMR, LCMS) - Degradation of diamine? Start->Step1 Step2 2. Optimize Catalyst - No catalyst used? Add one. - Suboptimal catalyst? Screen alternatives. Step1->Step2 Materials OK Step3 3. Adjust Reaction Conditions - Solvent polarity - Temperature (gentle heating?) - Concentration Step2->Step3 Catalyst OK Step4 4. Check Reaction Time & Monitoring - Is reaction incomplete? - Monitor via TLC/LCMS Step3->Step4 Conditions OK End Yield Improved Step4->End

Caption: A systematic workflow for troubleshooting low yields in quinoxaline synthesis.

Step-by-Step Troubleshooting Guide:

  • Verify Starting Material Quality: Impurities in either the o-phenylenediamine or the dicarbonyl compound can lead to significant side reactions.[1] o-Phenylenediamines are particularly susceptible to air oxidation, appearing darker in color.

    • Action: Check the purity of your starting materials using techniques like NMR or LCMS. If the diamine is old or discolored, consider purifying it by recrystallization or using a fresh batch.

  • Catalyst Selection and Optimization: The absence of a catalyst is a primary cause of low conversion, especially at room temperature.[3]

    • Action: If you are not using a catalyst, introduce one. Start with a simple, inexpensive Lewis acid like CuSO₄·5H₂O[5] or a solid acid like montmorillonite K10 clay.[7] If you are already using a catalyst, it may be suboptimal for your specific substrates. Consider screening a panel of catalysts, including both Lewis acids and heterogeneous options. The amount of catalyst is also critical; ensure you are using an appropriate catalytic loading, which may need to be optimized.[7][16]

  • Adjust Reaction Conditions (Solvent and Temperature): The reaction environment significantly impacts yield.

    • Solvent: Solvents like ethanol are very common and effective.[5][13] For less reactive substrates, switching to a higher-boiling solvent or a different polarity might be beneficial. Some modern protocols have shown excellent results in green solvents like water or even under solvent-free conditions.[9][14]

    • Temperature: While many modern catalysts work well at room temperature, some substrate combinations may require gentle heating to achieve full conversion.[4] However, be cautious, as excessive heat can cause product degradation.[1]

  • Monitor Reaction Time: The reaction may simply be incomplete.[4]

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LCMS. If starting material is still present after the initially planned time, extend the reaction duration until it is consumed. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2][4]

Q5: I am observing the formation of multiple products, especially with unsymmetrical diamines. How can I improve selectivity?

A5: This is a classic regioselectivity challenge.[1] When using an unsymmetrical 1,2-diamine, the two amino groups can have different reactivities, leading to the formation of two different regioisomers.

  • Solution: The choice of catalyst and reaction conditions can influence this selectivity.[1] There is no universal solution, but screening different classes of catalysts is the best approach. A sterically bulky heterogeneous catalyst might favor reaction at the less-hindered amino group, while a small, highly active homogeneous catalyst might react differently. Experimenting with temperature can also help, as the activation energies for the formation of the two isomers may differ.

Q6: My reaction is extremely slow or not proceeding at all, even with a catalyst.

A6: This points to a fundamental issue with one of the core components of the reaction.

  • Check Catalyst Activity: If using a heterogeneous catalyst that has been recycled, it may have lost activity. Try a fresh batch. Some homogeneous catalysts can be "poisoned" by impurities in the starting materials or solvent.

  • Substrate Reactivity: Highly electron-withdrawing groups on the 1,2-diamine can reduce the nucleophilicity of the amino groups, slowing the reaction.[5] Conversely, highly electron-donating groups on the dicarbonyl can decrease its electrophilicity. In these cases, a more powerful Lewis acid catalyst may be required to sufficiently activate the carbonyl group.

  • Solvent Issues: Ensure your solvent is anhydrous if the catalyst is sensitive to water. For heterogeneous catalysts, ensure the solvent allows for adequate mixing and interaction with the catalyst surface.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the efficient comparison of different catalysts for your specific substrates.

  • Setup: Arrange a series of identical reaction vials. To each vial, add the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol% for homogeneous, or a specific weight like 50 mg for heterogeneous).[10] Include one vial with no catalyst as a control.

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vial.

  • Reaction: Stir all reactions at the same temperature (e.g., room temperature or 50 °C) and for the same duration.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction and analyze by TLC or LCMS to assess the consumption of starting materials and formation of the product.

  • Analysis: Compare the conversion rates and final yields to identify the most efficient catalyst for your system.

Protocol 2: Example Synthesis of 2,3-Diphenylquinoxaline using a Recyclable Al₂O₃-ZrO₂ Catalyst

This protocol is adapted from an efficient and environmentally benign method.[10]

  • Preparation: In a 25 mL round-bottom flask, combine o-phenylenediamine (3 mmol), benzil (3 mmol), and the Al₂O₃-ZrO₂ catalyst (50 mg).

  • Solvent: Add 10 mL of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC with an eluent of ethyl acetate:petroleum ether (1:9). The reaction is typically complete within a short time.

  • Workup: Upon completion, filter the reaction mixture to recover the solid Al₂O₃-ZrO₂ catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Purification: The filtrate contains the product. The product can be crystallized by adding water to the DMF solution or by removing the DMF under reduced pressure and recrystallizing the solid residue from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the 2,3-diphenylquinoxaline product using NMR and mass spectrometry.

Section 4: Advanced Topics

Q7: What are the primary advantages of shifting towards "green" and nanocatalysts for quinoxaline synthesis?

A7: Shifting towards green and nanocatalysts aligns with the growing need for sustainable chemical manufacturing and offers several tangible benefits in the lab and for potential scale-up.[11][17]

  • Environmental & Safety: These methods often bypass the need for toxic solvents and harsh reagents.[11] Many protocols use water, ethanol, or even no solvent at all, reducing hazardous waste.[14][17] Catalysts like L-arabinose or citric acid are biodegradable and non-toxic.[12]

  • Process Efficiency: Nanocatalysts, due to their extremely high surface-area-to-volume ratio, are exceptionally active.[9] This can lead to dramatically shorter reaction times and lower catalyst loading, saving time and resources.[6][9]

  • Economic Viability: The key advantage of many green catalysts, particularly solid-supported and nanocatalysts, is their reusability.[2][9] A catalyst that can be easily recovered by filtration or magnetic separation and reused for multiple cycles without significant loss of activity dramatically lowers the overall cost of the synthesis.[9] This is a critical factor for industrial and pharmaceutical applications.

References

Preventing the formation of N-oxide byproducts in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing N-Oxide Byproduct Formation

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines, with a specific focus on the prevention of unwanted N-oxide byproducts.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing a significant amount of a quinoxaline N-oxide byproduct in my reaction. What is the primary cause?

The formation of quinoxaline N-oxides is an oxidation process. This can occur if your reaction conditions inadvertently promote the oxidation of the nitrogen atoms in the pyrazine ring of the quinoxaline product. Key causes include the presence of oxidizing agents, exposure to atmospheric oxygen at elevated temperatures, or the use of starting materials that can act as oxidants under the reaction conditions.[1][2]

Q2: Are there specific synthetic routes that are more prone to N-oxide formation?

Yes, certain synthetic strategies can increase the likelihood of N-oxide formation. For instance, direct oxidation of a pre-formed quinoxaline using peroxy acids or hydrogen peroxide is a method specifically designed to produce N-oxides, so any unintended oxidizing conditions that mimic this will lead to the byproduct.[1][3] Additionally, some catalytic systems, particularly those involving certain transition metals, can facilitate aerobic oxidation if not performed under a strictly inert atmosphere.

Q3: My desired product is the quinoxaline, not the N-oxide. How can I minimize or eliminate this byproduct?

Preventing N-oxide formation primarily involves controlling the redox environment of your reaction. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent air oxidation, especially when heating for extended periods.[2]

  • Avoidance of Strong Oxidants: If your synthesis involves an oxidative step, ensure you are using a stoichiometric amount of a mild oxidant.[2]

  • Degassing Solvents: Using degassed solvents can help to remove dissolved oxygen, which can act as an oxidant.

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of side reactions, including oxidation.[4][5]

Q4: Can I reduce the N-oxide byproduct back to the desired quinoxaline post-synthesis?

Yes, deoxygenation of heteroaromatic N-oxides is a viable strategy. Various reducing agents can be employed for this purpose, including catalytic hydrogenation, complex metal hydrides, and sodium hypophosphite.[3] However, it's important to note that some reagents may lead to over-reduction to mono-N-oxides or dihydro- and tetrahydroquinoxalines.[3] Careful selection of the reducing agent and reaction conditions is crucial.

Troubleshooting Guides

Issue 1: Significant N-Oxide Formation in a Classical Condensation Reaction

The classical synthesis of quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[5] While generally robust, N-oxide formation can occur, particularly with prolonged heating in the presence of air.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-oxide formation in classical quinoxaline synthesis.

Detailed Protocol: Inert Atmosphere Technique

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Addition: Add the 1,2-diamine, 1,2-dicarbonyl compound, and solvent to the reaction flask.

  • Inert Gas Purge: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture via a long needle while allowing gas to exit through a short needle.

  • Reaction Setup: Remove the purge needles and maintain a positive pressure of the inert gas using a balloon or a gas bubbler system.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.

Issue 2: N-Oxide Formation in Catalyst-Mediated Syntheses

Modern quinoxaline syntheses often employ catalysts to improve yields and reaction conditions.[6][7][8][9] However, some catalysts can be sensitive to air and may promote oxidation.

Comparative Table of Catalysts and Conditions:

CatalystTypical ConditionsPropensity for N-Oxide FormationMitigation Strategy
Acetic AcidReflux in ethanol or acetic acidLow to moderateUse of inert atmosphere for prolonged reactions.[8]
Cerium Ammonium Nitrate (CAN)Water, room temperatureLowGenerally clean, but inert atmosphere is good practice.[10]
Al₂O₃–ZrO₂DMF, room temperatureLowHeterogeneous catalyst, generally requires inert atmosphere if heated.[6]
H₅PW₆Mo₄V₂O₄₀·14H₂OEthanol:water, refluxLowRecyclable catalyst, inert atmosphere recommended at reflux.[7]

Troubleshooting Protocol: Catalyst Selection and Handling

  • Catalyst Choice: If you are observing N-oxide formation, consider switching to a catalyst known for milder reaction conditions, such as those that are effective at room temperature.[9][11]

  • Catalyst Loading: Use the minimum effective amount of catalyst to avoid potential side reactions.

  • Inert Handling: For air-sensitive catalysts, handle them in a glovebox or under a stream of inert gas.

  • Reaction Monitoring: Closely monitor the reaction to avoid unnecessary heating or extended reaction times that could lead to byproduct formation.[2]

Understanding the Mechanism of N-Oxide Formation

The formation of a quinoxaline N-oxide is a result of the oxidation of one or both nitrogen atoms of the pyrazine ring.[1] This can occur through several pathways:

G cluster_0 Desired Pathway cluster_1 Undesired Oxidation Pathway A Aryl-1,2-diamine + 1,2-Dicarbonyl B Quinoxaline A->B Condensation C Quinoxaline D Quinoxaline N-Oxide C->D E [O] (Air, Oxidant) E->D

Caption: Simplified reaction scheme showing the desired quinoxaline synthesis and the undesired N-oxide formation pathway.

Analytical Detection of N-Oxide Byproducts

It is crucial to have reliable analytical methods to detect and quantify N-oxide byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying quinoxaline and its N-oxide derivatives.[12][13][14] The increased polarity of the N-oxide typically results in a shorter retention time on a reverse-phase column compared to the parent quinoxaline.

  • Mass Spectrometry (MS): Mass spectrometry will show a characteristic mass increase of 16 atomic mass units (amu) for each oxygen atom added, corresponding to the formation of the N-oxide.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of N-oxides. The protons and carbons on the quinoxaline ring adjacent to the N-oxide group will experience a downfield shift in their chemical shifts.[16]

  • Infrared (IR) Spectroscopy: The N-O bond has a characteristic stretching frequency that can be observed in the IR spectrum, typically in the range of 928-971 cm⁻¹.[15]

References

Validation & Comparative

The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic system, consistently demonstrating a wide spectrum of pharmacological activities. Its deceptively simple bicyclic structure, a fusion of a benzene and a pyrazine ring, offers a versatile platform for chemical modification, leading to a wealth of derivatives with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties. However, the biological outcome of these modifications is not merely dependent on the nature of the appended functional groups but is critically influenced by their spatial arrangement on the quinoxaline core. This guide provides an in-depth comparative analysis of the biological activity of quinoxaline isomers, delving into the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how the seemingly subtle shift of a substituent from one position to another can dramatically alter efficacy and selectivity, offering valuable insights for the rational design of next-generation quinoxaline-based therapeutics.

The Significance of Isomerism in Quinoxaline Bioactivity

The quinoxaline nucleus presents multiple positions for substitution, primarily on the benzene ring (positions 5, 6, 7, and 8) and the pyrazine ring (positions 2 and 3). The electronic and steric properties of substituents at these positions dictate the molecule's interaction with biological targets. Positional isomerism, where the same functional group is attached at different locations on the scaffold, can lead to profound differences in biological activity. This is often attributed to altered binding affinities with target proteins, changes in solubility and bioavailability, and variations in metabolic stability.

For instance, the placement of electron-donating or electron-withdrawing groups can modulate the electron density of the heterocyclic system, influencing its ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking within a receptor's active site.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Two Positions

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas. The position of substituents on the quinoxaline ring has been shown to be a critical determinant of their cytotoxic efficacy.

A noteworthy example of isomeric differentiation is observed in the anticancer activity of substituted quinoxalines. While a direct comparison of a large library of 6- versus 7-substituted isomers with identical functional groups is not extensively documented in a single study, inferences can be drawn from various reports. For example, some studies have indicated that the presence of an electron-withdrawing group like a nitro (NO2) group at the 7-position can decrease anticancer activity. Conversely, modifications at the 6-position have been a focus for enhancing potency. For instance, a study on 2,3-substituted quinoxalin-6-amine analogs revealed that while furan substitutions at the 2 and 3-positions were favorable, a sulfonamide substitution at the 6-position was detrimental to the growth inhibitory activity.

Furthermore, stereoisomerism plays a crucial role. In a study of naphthyl quinoxaline thymidine conjugates, the trans isomer demonstrated significantly higher cytotoxicity (IC50 = 26.6 nM) compared to the cis isomer (IC50 = 44.3 nM) upon photoactivation, highlighting the importance of the three-dimensional arrangement of the molecule.

Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Trans-naphthyl quinoxaline thymidine conjugate Not Specified0.0266Trans configuration
Cis-naphthyl quinoxaline thymidine conjugate Not Specified0.0443Cis configuration
Compound 11 HCT1162.5Chloro-substitution on a phenyl ring attached to the quinoxaline core.
Compound 12 HCT1164.4Thiourea group attached to the quinoxaline core.
Compound 14 MCF-72.61OCH3 group, an electron-releasing group.

This table is a compilation of data from various sources to illustrate the impact of substitution on anticancer activity.

The underlying mechanism for these differences often lies in the specific interactions with molecular targets. Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, such as EGFR and c-Met, or as topoisomerase inhibitors. The precise positioning of a substituent can either facilitate or hinder the optimal binding of the quinoxaline derivative to the active site of these enzymes.

Diagram 1: Generalized Quinoxaline-Kinase Inhibition Pathway

G cluster_cell Cancer Cell Quinoxaline_Isomer Quinoxaline Isomer Kinase Protein Kinase (e.g., EGFR, c-Met) Quinoxaline_Isomer->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Quinoxaline isomers can inhibit protein kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.

Antimicrobial Activity: The Symmetry and Asymmetry Factor

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. In this domain, the concept of molecular symmetry, dictated by the substitution pattern, appears to be a key factor influencing bioactivity.

A study on 2,3-disubstituted quinoxalines revealed that symmetrically disubstituted derivatives displayed the most significant antibacterial activity. In contrast, asymmetrically substituted quinoxalines showed reduced antibacterial efficacy. This suggests that a balanced distribution of functional groups on the pyrazine ring may be crucial for optimal interaction with bacterial targets.

Table 2: Comparative Antimicrobial Activity of Symmetrically and Asymmetrically Substituted Quinoxalines

Compound TypeRepresentative Compound(s)Target Organism(s)ActivityReference
Symmetrically Disubstituted Compounds 2, 3, 4, 5Staphylococcus aureus, Bacillus subtilis, Escherichia coliSignificant antibacterial activity
Asymmetrically Disubstituted Compounds 8, 9, 10Staphylococcus aureus, Bacillus subtilis, Escherichia coliReduced antibacterial activity
Asymmetrically Disubstituted Compounds 6a, 6b, 10Fungal strainsConsiderable antifungal activity

This table summarizes the general findings of a study comparing symmetrically and asymmetrically 2,3-disubstituted quinoxalines.

The exact mechanism by which symmetry influences antimicrobial action is a subject of ongoing investigation. It may relate to the molecule's ability to intercalate with DNA, inhibit essential enzymes, or disrupt the bacterial cell membrane.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

G Start Start: Synthesized Quinoxaline Isomers Prepare_Inoculum Prepare Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Microorganism Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Prepare_Plates->Inoculate_Plates Apply_Discs Apply Paper Discs Impregnated with Quinoxaline Isomers Inoculate_Plates->Apply_Discs Incubate Incubate Plates (e.g., 37°C for 24h) Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) via Broth Dilution Measure_Zones->Determine_MIC End End: Comparative Activity Data Determine_MIC->End

Caption: A typical workflow for assessing the antimicrobial activity of quinoxaline isomers using the disk diffusion and broth dilution methods.

Antiviral and Anti-inflammatory Activities

The versatility of the quinoxaline scaffold extends to antiviral and anti-inflammatory applications. While direct comparative studies of isomers in these areas are less common, the principles of SAR likely hold true. The position of substituents would be expected to influence interactions with viral enzymes (e.g., reverse transcriptase, proteases) or inflammatory mediators (e.g., cyclooxygenase enzymes).

For instance, certain quinoxaline derivatives have been identified as potent inhibitors of HIV reverse transcriptase. The efficacy of these inhibitors is highly dependent on the specific substitution patterns that allow for optimal fitting into the enzyme's active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of quinoxaline isomers and the evaluation of their biological activity.

Synthesis of 6- and 7-Substituted Quinoxaline Isomers

The synthesis of positional isomers of substituted quinoxalines typically starts with the corresponding substituted o-phenylenediamines.

Protocol 1: General Synthesis of Substituted Quinoxalines

  • Starting Materials: Substituted 1,2-diaminobenzene (for 6- or 7-substituted isomers) and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

  • Reaction Setup: Dissolve the substituted 1,2-diaminobenzene (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Condensation: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized quinoxaline isomers using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol 2: Evaluation of Anticancer Activity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized quinoxaline isomers in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Treat the cells with these different concentrations and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The biological activity of quinoxaline derivatives is intricately linked to the isomeric form of the molecule. The position of substituents on the quinoxaline scaffold is a critical parameter that medicinal chemists can modulate to fine-tune the potency, selectivity, and pharmacokinetic properties of these promising therapeutic agents. While this guide has highlighted key comparative findings in anticancer and antimicrobial activities, there is a clear need for more systematic studies that directly compare a wide range of positional isomers across various biological targets. Such research, guided by the principles of rational drug design and supported by robust experimental validation, will undoubtedly unlock the full therapeutic potential of the versatile quinoxaline nucleus.

A Comparative Guide to Purity Confirmation of Synthesized 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not a mere metric; it is the foundation of reliable, reproducible, and meaningful downstream data. 1-(3-Methylquinoxalin-2-YL)ethanone is a key building block in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.[1][2] Its utility is directly proportional to its purity, as contaminants can lead to ambiguous biological screening results, introduce artifacts in mechanistic studies, or derail process development.

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of synthesized this compound. We move beyond simple protocols to explain the causal-driven choices behind each technique, ensuring a self-validating and robust approach to purity assessment.

Context: Synthesis and Potential Impurities

A common route to synthesize this compound involves the cyclocondensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] Specifically, the reaction of o-phenylenediamine with 2,3-butanedione can yield the desired product.

Understanding this pathway is critical as it informs the likely impurity profile, which may include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or 2,3-butanedione.

  • Side Products: Positional isomers or products from undesired side reactions.

  • Solvent and Reagents: Residual solvents or catalysts used during the synthesis and purification steps.[3]

A comprehensive purity analysis must be capable of detecting and quantifying these potential contaminants.

Workflow for Synthesis and Purity Verification

The overall process from synthesis to final purity confirmation is a multi-step workflow that integrates chemical transformation with rigorous analytical validation.

G cluster_synthesis Synthesis & Crude Purification cluster_purification Purification cluster_analysis Purity Analysis (Orthogonal Methods) s1 Reactants (o-phenylenediamine, 2,3-butanedione) s2 Cyclocondensation Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Crude Product s3->s4 p1 Recrystallization or Column Chromatography s4->p1 p2 Purified Solid p1->p2 a1 Melting Point (Initial Check) p2->a1 Sample a2 Chromatographic (HPLC/GC-MS) p2->a2 Sample a3 Spectroscopic (NMR) p2->a3 Sample a4 Final Purity Confirmation a2->a4 a3->a4

Caption: High-level workflow from synthesis to purity confirmation.

Comparative Analysis of Purity Determination Methods

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Technique Principle Primary Use Sensitivity Quantitative? Expertise Required
Melting Point Thermodynamic propertyRapid, preliminary check for gross impurities.LowNoLow
HPLC-UV Differential partitioningPrimary quantitative purity assessment.HighYesMedium
GC-MS Volatility & Mass-to-charge ratioIdentifies volatile impurities & confirms MW.Very HighSemi-quantitativeHigh
¹H & ¹³C NMR Nuclear spin in a magnetic fieldStructural confirmation and purity.MediumYes (qNMR)High
Melting Point Determination: The First Line of Assessment

Expertise & Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting temperature range. This makes it an excellent, rapid, and inexpensive first-pass assessment after synthesis and recrystallization. For this compound, a sharp melting point around 87-88 °C is indicative of high purity.[4][5]

Experimental Protocol:

  • Ensure the synthesized material is completely dry.

  • Load a small amount of the crystalline powder into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Trustworthiness: While not quantitative, a sharp melting range that matches the literature value provides initial confidence in the sample's identity and purity. A broad range (>2 °C) is a definitive signal that further purification is necessary before proceeding with more advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Causality: HPLC is the preferred method for quantitative purity analysis of organic compounds like quinoxaline derivatives.[6][7] By separating the sample based on its partitioning between a stationary and mobile phase, it can resolve the target compound from non-volatile impurities. UV detection is highly effective due to the chromophoric nature of the quinoxaline ring system. The "purity by area percent" calculation assumes that all components have a similar response factor at the chosen wavelength, a reasonable starting point for closely related impurities.

Experimental Protocol:

  • System Preparation: Use an HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 3 µm particle size, 2.1 mm x 150 mm) is a standard choice.[8]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape) is typically effective.[6][8]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 50 µg/mL).

  • Injection & Run: Inject a small volume (e.g., 5 µL) and run the gradient method. Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 310 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

hplc_workflow start Synthesized Compound prep Prepare Sample (1 mg/mL stock, dilute) start->prep inject Inject 5 µL onto C18 HPLC Column prep->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection (e.g., 254 nm) separate->detect data Chromatogram Generation detect->data analyze Integrate Peaks & Calculate Area % data->analyze result Purity Report (e.g., 99.5%) analyze->result

Caption: Detailed workflow for HPLC purity analysis.

Trustworthiness: A self-validating HPLC protocol involves a forced degradation study. Briefly exposing the sample to acid, base, and oxidative conditions should show a decrease in the main peak area and the appearance of new degradation peaks, proving the method is "stability-indicating" and capable of separating the analyte from its potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Expertise & Causality: GC-MS is unparalleled for identifying volatile and semi-volatile impurities.[9] While the target compound itself may have limited volatility, this technique is crucial for detecting residual solvents (e.g., ethanol, ethyl acetate) and low molecular weight starting materials. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to spectral libraries.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or methanol.

  • GC System: Use a GC equipped with a capillary column suitable for general-purpose analysis (e.g., a 5% phenyl-polysiloxane column).

  • Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve solvents, then ramp up to a higher temperature (e.g., 250 °C) to elute the target compound and other less volatile impurities.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum (M+ at m/z 186). Search any other peaks against the NIST/Wiley mass spectral library to identify impurities.

Trustworthiness: The power of GC-MS lies in its dual-detection nature. The chromatogram separates components, while the mass spectrometer provides high-confidence identification, making it an excellent orthogonal technique to HPLC.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation.[11] For purity analysis, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents. Therefore, by comparing the integrals of signals from the target compound to those of unknown signals, one can estimate the level of impurities. The presence of sharp singlets for residual solvents (e.g., δ 2.50 for DMSO, δ 7.26 for CDCl₃) provides a clear indication of their presence.

For an even higher level of accuracy, quantitative NMR (qNMR) can be performed. This absolute method involves adding a certified internal standard of known purity and concentration to the sample, allowing for a direct calculation of the analyte's absolute purity without relying on relative signal areas.[12]

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (4H): Multiplets in the range of δ 7.5-8.2 ppm.

  • Quinoxaline Methyl Protons (3H): A sharp singlet around δ 2.8 ppm.

  • Acetyl Methyl Protons (3H): A sharp singlet around δ 2.7 ppm.

Experimental Protocol (for ¹H NMR):

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.

  • Data Processing: Fourier transform the data, phase the spectrum, and perform baseline correction.

  • Analysis: Calibrate the spectrum to the residual solvent peak. Integrate all signals. Compare the integrals of impurity signals to the integrals of the compound's signals to estimate molar ratios.

Trustworthiness: NMR is a primary ratio method, meaning the signal response is directly proportional to the number of nuclei, independent of the molecular structure. This makes it inherently more accurate for quantification than techniques like chromatography, where response factors can vary.[12] Using a certified internal standard for qNMR makes the protocol self-validating and metrologically traceable.

Conclusion: A Synergistic and Self-Validating Strategy

Confirming the purity of synthesized this compound requires a multi-faceted, orthogonal approach. No single method provides the complete picture.

  • Start with a melting point determination for a quick assessment of bulk purity.

  • Employ HPLC-UV as the primary tool for quantitative analysis to determine the purity relative to non-volatile impurities.

  • Utilize GC-MS to identify and quantify any residual volatile impurities, such as solvents or starting materials.

  • Finally, use ¹H NMR to provide unequivocal structural confirmation and to detect and quantify impurities, including those that may not be UV-active or volatile.

By integrating these techniques, researchers can establish a robust, self-validating system that provides a high degree of confidence in the purity of their synthesized material, ensuring the integrity of all subsequent research and development activities.

References

A Comparative Guide to the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone: A Benchmarking Study of Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their significant therapeutic potential, forming the structural core of various antibacterial, antiviral, and anticancer agents.[1] The synthesis of these valuable scaffolds, therefore, is a subject of continuous research and optimization. This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for a key quinoxaline derivative, 1-(3-Methylquinoxalin-2-YL)ethanone: the traditional condensation reaction and a modern, microwave-assisted approach.

This document is structured to provide not just procedural steps, but also a rationale for the experimental choices, enabling researchers to make informed decisions based on their specific laboratory context and research goals. All experimental data presented herein is based on established chemical principles and analogous reactions reported in the scientific literature.

The Target Molecule: this compound

This compound is a disubstituted quinoxaline with potential applications as a building block in medicinal chemistry. The presence of both a methyl and an acetyl group on the pyrazine ring offers multiple sites for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

Method 1: The Traditional Approach - Acid-Catalyzed Condensation

The classical and most fundamental method for the synthesis of quinoxalines is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] In the case of this compound, this involves the reaction of o-phenylenediamine with 2,3-butanedione. This method is well-established and relies on straightforward reaction principles.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of 2,3-butanedione. This is followed by a cyclization and subsequent dehydration, typically promoted by an acid catalyst and heat, to form the stable aromatic quinoxaline ring. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Experimental Protocol: Traditional Condensation

The following protocol is adapted from the well-documented synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a closely related and analogous reaction.

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione

  • Ethanol (or Rectified Spirit)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • Add 2,3-butanedione (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Logical Workflow for Traditional Synthesis

reagents o-Phenylenediamine + 2,3-Butanedione dissolution Dissolve in Ethanol reagents->dissolution catalyst Add Glacial Acetic Acid dissolution->catalyst reflux Heat to Reflux (2-4h) catalyst->reflux precipitation Cool and Add Water reflux->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product reagents o-Phenylenediamine + 2,3-Butanedione mixing Mix in Microwave Vessel reagents->mixing irradiation Microwave Irradiation (5-15 min) mixing->irradiation cooling Cool to Room Temperature irradiation->cooling purification Recrystallization cooling->purification product This compound purification->product

References

In Silico Molecular Docking of 1-(3-Methylquinoxalin-2-YL)ethanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, in silico molecular docking has emerged as an indispensable tool, providing rapid and insightful predictions of ligand-protein interactions at the molecular level. This guide offers a comprehensive, in-depth analysis of the molecular docking workflow for 1-(3-Methylquinoxalin-2-YL)ethanone, a quinoxaline derivative with potential therapeutic applications. By comparing its predicted binding affinities and interaction patterns with established drugs against a panel of clinically relevant protein targets, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. This guide will not only detail the "how" but, more importantly, the "why" behind each step of the in silico evaluation process, ensuring a deep and applicable understanding.

The Strategic Selection of Protein Targets

The initial and most critical phase of any molecular docking study is the judicious selection of protein targets. Based on the well-documented biological activities of quinoxaline derivatives, we have selected a panel of five high-impact protein targets implicated in various disease states:

  • Pim-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, making it a prime target for oncology drug development.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Another receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis, and its dysregulation is linked to cancer.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose aberrant signaling can lead to uncontrolled cell growth and is a validated target in cancer therapy.

  • COX-2 (Cyclooxygenase-2): An enzyme responsible for inflammation and pain, making it a target for anti-inflammatory drugs.

Comparative Ligand Selection: Benchmarking Against the Gold Standard

To contextualize the potential of this compound, its docking performance will be compared against established, clinically approved drugs known to inhibit the selected targets. This comparative approach provides a crucial benchmark for assessing the viability of our lead compound.

Target ProteinComparator Drug
Pim-1 KinaseSunitinib
VEGFR-2Sorafenib
FGFR1Sorafenib
EGFRGefitinib
COX-2Indomethacin

The In Silico Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a detailed, self-validating workflow for performing molecular docking studies using the widely accepted AutoDock Vina software suite. The causality behind each experimental choice is explained to provide a clear and logical framework.

Step 1: Acquisition and Preparation of Protein and Ligand Structures

Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This initial preparation phase is designed to clean and prepare the raw structural data for the docking algorithm.

Protein Preparation:

  • Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following PDB IDs are recommended:

    • Pim-1 Kinase: 4JX3[1]

    • VEGFR-2: 3V2A[2]

    • FGFR1: 5EW8[3]

    • EGFR: Not specified, but a representative structure of the kinase domain should be used.

    • COX-2: 5IKR[4]

  • Clean the Protein Structure: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Prepare the Receptor for Docking: Utilize AutoDockTools (ADT) to:

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms, which are necessary for calculating electrostatic interactions.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Ligand Preparation:

  • Obtain Ligand Structures: The 2D structures of this compound and the comparator drugs can be obtained from PubChem in the form of SMILES strings.

    • This compound: CC(=O)c1c(C)nc2ccccc2n1

    • Sunitinib: CCN(CC)CCNC(=O)c1c(C)nc(C)c1/C=C/2\NC(=O)c3cccc(F)c23[5]

    • Sorafenib: CNC(=O)c1cnccc1Oc1ccc(NC(=O)Nc2ccc(C(F)(F)F)c(Cl)c2)cc1[6][7]

    • Gefitinib: COC1=C(OCCCN2CCOCC2)C=C2C(=C1)N=CN=C2NC1=CC=C(F)C(Cl)=C1[8][9][10]

    • Indomethacin: CC1=C(C=CC(=C1)C(=O)C1=CC=C(Cl)C=C1)N(C)C(=O)CC1=CC=C(OC)C=C1

  • Convert 2D to 3D: Use a tool like Open Babel to convert the 2D SMILES strings into 3D SDF or PDB files.

  • Prepare Ligands for Docking: In AutoDockTools:

    • Detect the root of the ligand, which defines the anchor point for torsional rotations.

    • Set the number of rotatable bonds (torsions) to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

G cluster_prep Data Preparation PDB Protein Data Bank (PDB) Protein_3D Protein 3D Structure (.pdb) PDB->Protein_3D Download PubChem PubChem Database Ligand_SMILES Ligand SMILES String PubChem->Ligand_SMILES Retrieve Prepared_Protein Prepared Protein (.pdbqt) Protein_3D->Prepared_Protein Preparation (AutoDockTools) Ligand_3D Ligand 3D Structure (.sdf/.pdb) Ligand_SMILES->Ligand_3D 2D to 3D Conversion (Open Babel) Prepared_Ligand Prepared Ligand (.pdbqt) Ligand_3D->Prepared_Ligand Preparation (AutoDockTools)

Caption: Workflow for Protein and Ligand Preparation.

Step 2: Defining the Binding Site and Grid Box Generation

Rationale: To focus the docking simulation on the region of the protein where the ligand is most likely to bind (the active site), a 3D grid box is defined. This significantly reduces the search space and computational time.

Procedure:

  • Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB file or through literature review. For our selected targets, the ATP-binding pocket of the kinases and the active site of COX-2 are the regions of interest.

  • Generate the Grid Box: In AutoDockTools, a grid box is centered on the identified binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. The grid parameter file (grid.gpf) is then generated, which contains the coordinates and dimensions of the grid box.

Step 3: Molecular Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm to explore different conformations (poses) of the ligand within the defined grid box and predict the binding affinity for each pose.

Execution:

  • Prepare the Configuration File: A configuration file (conf.txt) is created, specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: The docking simulation is initiated from the command line using the following command:

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A lower binding energy indicates a more favorable binding interaction.

G cluster_docking Molecular Docking Simulation Prepared_Protein Prepared Protein (.pdbqt) Grid_Box Define Grid Box (AutoDockTools) Prepared_Protein->Grid_Box Prepared_Ligand Prepared Ligand (.pdbqt) Config_File Configuration File (conf.txt) Prepared_Ligand->Config_File Grid_Box->Config_File Vina Run AutoDock Vina Config_File->Vina Docking_Results Docking Results (Poses and Scores) Vina->Docking_Results

Caption: The Molecular Docking Workflow using AutoDock Vina.

Step 4: Analysis and Visualization of Docking Results

Rationale: The final step involves a detailed analysis of the docking results to understand the nature of the predicted interactions and to compare the performance of the different ligands.

Analysis:

  • Binding Affinity Comparison: The binding affinities of the top-ranked poses for each ligand are compared. A significantly lower binding energy for this compound compared to the standard drug would suggest a potentially higher potency.

  • Interaction Analysis: The binding poses are visualized using software like PyMOL or Discovery Studio to identify key molecular interactions, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and the protein that contribute significantly to binding.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues in the protein.

  • Comparative Analysis: The interaction patterns of this compound are compared with those of the known inhibitors to determine if it binds in a similar manner and forms interactions with key residues in the active site.

Hypothetical Comparative Docking Results

The following tables present hypothetical docking results to illustrate the comparative analysis. The binding affinities are represented in kcal/mol, and the key interacting residues are listed.

Table 1: Docking Results against Kinase Targets

TargetLigandBinding Affinity (kcal/mol)Key Interacting Residues
Pim-1 Kinase This compound-8.5Lys67, Glu89, Leu120
Sunitinib-9.2Lys67, Asp128, Phe130
VEGFR-2 This compound-7.9Cys919, Asp1046, Glu885
Sorafenib-10.1Cys919, Asp1046, Phe1047
FGFR1 This compound-8.1Ala564, Asp641, Glu562
Sorafenib-9.8Ala564, Asp641, Phe642
EGFR This compound-7.5Met793, Asp855, Thr790
Gefitinib-9.5Met793, Asp855, Thr790

Table 2: Docking Results against COX-2

TargetLigandBinding Affinity (kcal/mol)Key Interacting Residues
COX-2 This compound-8.8Arg120, Tyr355, Ser530
Indomethacin-9.4Arg120, Tyr355, Ser530

Discussion and Future Directions

The hypothetical results suggest that while this compound shows promising binding affinities across all targets, the established inhibitors generally exhibit stronger predicted binding. This is expected, as these drugs have undergone extensive optimization. However, the comparable binding modes and interactions with key residues indicate that the quinoxaline scaffold is a viable starting point for the design of novel inhibitors.

Future work should focus on structure-activity relationship (SAR) studies, where modifications are made to the this compound structure to improve its binding affinity and selectivity. For instance, the addition of functional groups that can form additional hydrogen bonds or enhance hydrophobic interactions could lead to more potent compounds. The insights gained from these in silico studies provide a strong foundation for the rational design and synthesis of new quinoxaline-based therapeutic agents.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for conducting in silico molecular docking studies of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage computational tools to accelerate the early stages of drug discovery. The comparative approach, benchmarked against known drugs, offers a realistic assessment of a novel compound's potential and provides clear directions for future optimization efforts. Molecular docking, when applied with rigor and a deep understanding of its principles, is a powerful engine for innovation in the quest for new medicines.

References

Introduction: The Quinoxaline Scaffold and the Significance of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Cross-Validation of Experimental Results for 1-(3-Methylquinoxalin-2-YL)ethanone

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The simple, flexible structure and its bioisosteric relationship to well-explored scaffolds like quinoline and naphthalene make it a promising avenue for developing novel therapeutics, potentially circumventing existing drug resistance mechanisms.[5]

This guide focuses on a specific derivative, This compound (CAS No: 22059-64-9). This compound serves as a critical synthetic intermediate, a building block for constructing more complex molecules with enhanced biological efficacy.[6] Our objective is to provide a comprehensive cross-validation of its experimental profile. We will delve into its synthesis, physicochemical characterization, and compare its potential biological activities against a backdrop of related, well-documented quinoxaline derivatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the quinoxaline scaffold in their work.

Physicochemical and Structural Characterization

The foundational step in validating any chemical entity is its unambiguous characterization. This compound is a solid at room temperature with a defined molecular structure and weight.[7][8]

PropertyValueSource
CAS Number 22059-64-9[6][7][8]
Molecular Formula C₁₁H₁₀N₂O[8][9]
Molecular Weight 186.21 g/mol [7][8]
Physical Form Solid[7]
Purity Typically ≥95%[7]
InChI Key XXKIXPWTFVBBJF-UHFFFAOYSA-N[7]

Spectroscopic validation is critical for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not detailed in the reviewed literature, based on the analysis of analogous quinoxaline structures, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would characteristically show singlets for the two methyl groups (one on the quinoxaline ring and one from the ethanone moiety) and a multiplet pattern in the aromatic region (approximately δ 7.5-8.1 ppm) corresponding to the four protons on the benzene ring.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone group (approx. 1700 cm⁻¹), the C=N stretching of the pyrazine ring (approx. 1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups.

Synthesis of this compound: A Validated Protocol

The most robust and widely adopted method for synthesizing the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[10][11] This method is favored for its high yields and operational simplicity.

Principle of Synthesis

The synthesis of this compound is achieved through the acid-catalyzed condensation of o-phenylenediamine with 2,3-butanedione (also known as diacetyl). The reaction proceeds via the initial formation of a diimine intermediate, which rapidly undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

Detailed Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.5 mL) to the solution to facilitate the condensation reaction.

  • Dicarbonyl Addition: To this stirring solution, add 2,3-butanedione (10 mmol) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]

  • Product Isolation: Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried. For higher purity, the product can be recrystallized from ethanol.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow reagents 1. Dissolve o-phenylenediamine in Ethanol catalyst 2. Add Catalytic Acetic Acid reagents->catalyst addition 3. Add 2,3-Butanedione (Dropwise) catalyst->addition reaction 4. Stir at Room Temp (Monitor by TLC) addition->reaction isolation 5. Isolate Crude Product (Filtration) reaction->isolation purification 6. Recrystallize from Ethanol isolation->purification product Pure 1-(3-Methylquinoxalin -2-YL)ethanone purification->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches: A Comparative Overview

While the classic acid-catalyzed condensation is standard, modern organic synthesis emphasizes greener and more efficient protocols. These alternatives provide a basis for cross-validation and process optimization.

  • Heterogeneous Catalysis: Catalysts like alumina-supported heteropolyoxometalates or polymer-supported sulphanilic acid have been used to drive the reaction under milder conditions (room temperature) with excellent yields and the significant advantage of catalyst recyclability.[10][13]

  • Green Solvents/Catalysts: Protocols utilizing water as a solvent with catalysts like FeCl₃·6H₂O or employing environmentally friendly reagents such as bentonite clay have been developed to reduce the environmental impact.[14][15]

  • Solvent-Free Reactions: Some methods perform the condensation in the absence of any solvent, often catalyzed by solid acids like TiO₂-Pr-SO₃H, achieving high yields in remarkably short reaction times (e.g., 10 minutes).[1][14]

The choice of synthetic route depends on the desired scale, cost, and environmental considerations. For laboratory-scale research, the standard ethanol/acetic acid protocol remains highly effective and accessible.

Cross-Validation of Biological Activity: A Comparative Analysis

While direct experimental data for this compound is limited in the available literature, its core quinoxaline structure allows us to cross-validate its potential activity by comparing it with functionally similar derivatives. The ethanone and methyl groups serve as handles for further chemical modification, and understanding the baseline activity of related compounds is crucial for rational drug design.

Antimicrobial Activity

Quinoxaline derivatives are widely reported as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4][16]

A universally accepted method for preliminary antimicrobial screening is the disc diffusion assay.[2][4]

  • Culture Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread onto a sterile agar plate.

  • Disc Impregnation: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ).

  • Incubation: The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.

cluster_antimicrobial Antimicrobial Screening Workflow culture 1. Prepare Standardized Microbial Culture plate 2. Inoculate Agar Plate culture->plate disc 3. Impregnate Discs with Test Compound plate->disc place 4. Place Discs on Agar disc->place incubate 5. Incubate Plate place->incubate measure 6. Measure Zone of Inhibition (mm) incubate->measure

Caption: Standard workflow for the disc diffusion antimicrobial assay.

The following table summarizes the antimicrobial activity of various quinoxaline derivatives, demonstrating the scaffold's potential. Modifications to the core structure significantly impact efficacy.

Compound TypeTarget OrganismActivity LevelReference
Schiff Base Derivatives of 2-chloro-3-methylquinoxalineE. coliHigh[4]
Schiff Base Derivatives of 2-chloro-3-methylquinoxalineS. aureus, B. subtilisHigh[4]
Quinoxalinone Schiff's BasesE. feacalis, B. fragilisModerate to High[17][18]
Various Quinoxaline DerivativesPlant Pathogenic Fungi (R. solani)Potent (EC₅₀ = 8.54 µg/mL)[16]

This comparative data strongly suggests that this compound is a promising starting point for developing novel antimicrobial agents.

Anticancer Activity

The quinoxaline scaffold is a privileged structure in oncology, with numerous derivatives showing potent cytotoxic activity against various cancer cell lines.[19][20] Some derivatives function as inhibitors of key enzymes like VEGFR-2, which is critical for tumor angiogenesis.[20]

  • Cell Seeding: Cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer) are seeded into a 96-well plate and allowed to adhere overnight.[19][21]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.

The potency of quinoxaline derivatives against cancer cells is highly dependent on the substitutions on the core ring.

Compound TypeCell LineIC₅₀ Value (µg/mL)Reference Drug (Doxorubicin)Reference
Phenyl-quinoxaline sulfanyl propanamidesHCT-1161.9 - 7.523.23[19][21]
Phenyl-quinoxaline sulfanyl propanamidesMCF-72.3 - 6.623.23[19][21]
3-Methylquinoxalin-2(1H)-one DerivativesMCF-72.1 - 9.8 (µM)Sorafenib (3.4 µM)[20]
3-Methylquinoxalin-2(1H)-one DerivativesHepG-22.1 - 9.8 (µM)Sorafenib (2.2 µM)[20]
Quinoxalinone Schiff's Base (Compound 6d)HCT-116100.0-[17][18]

This cross-validation highlights that the 3-methylquinoxaline core, present in our target compound, is a key feature in derivatives exhibiting potent anticancer effects.[20] The ethanone group on this compound provides a reactive site for elaboration into structures like the amides and hydrazones shown to be highly active.

Conclusion and Future Outlook

This compound is a fundamentally important molecule, validated by its straightforward and versatile synthesis and its position as a key intermediate. While direct biological data on the compound itself is sparse, a cross-validation against a wide array of published quinoxaline derivatives provides compelling evidence of its potential. The data clearly shows that the quinoxaline scaffold is a powerful platform for the development of potent antimicrobial and anticancer agents.

The true value of this compound lies in its utility as a building block. The methyl and ethanone functionalities are prime sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers can use the protocols and comparative data in this guide to design and synthesize novel derivatives with tailored pharmacological profiles, contributing to the ongoing fight against infectious diseases and cancer.

References

A Comparative Analysis of Novel Quinoxaline-Based Kinase Inhibitors: A Hypothetical Study of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms across a multitude of malignancies. The quinoxaline scaffold has garnered considerable attention as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide presents a comparative study of a representative novel quinoxaline-based compound, 1-(3-Methylquinoxalin-2-YL)ethanone, against established kinase inhibitors targeting critical oncogenic pathways.

This analysis is designed for researchers, scientists, and drug development professionals, providing a framework for evaluating novel chemical entities. We will delve into a hypothetical inhibitory profile of our lead compound and compare it with the well-documented activities of Sorafenib, Erlotinib, and Roscovitine, which target the VEGFR, EGFR, and CDK families of kinases, respectively. The selection of these comparators is informed by the broad spectrum of kinases inhibited by various quinoxaline derivatives.[3]

The Promise of the Quinoxaline Scaffold

Quinoxaline derivatives, also known as benzopyrazines, are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, most notably as anticancer agents.[1] Their planar structure and the presence of nitrogen atoms facilitate interactions with the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[2] Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline core can modulate potency and selectivity against various kinase targets, making it a versatile scaffold for drug discovery.[2]

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize that this compound exhibits multi-kinase inhibitory activity, a characteristic not uncommon for novel small molecules. We will propose its primary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with secondary inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This hypothetical profile allows for a comprehensive comparison with our selected panel of established inhibitors.

Comparative Kinase Inhibitors: A Detailed Overview

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib is an orally active inhibitor of several tyrosine protein kinases, including VEGFR, PDGFR, and Raf kinases.[3][4] It is a prime example of a multi-targeted inhibitor, a strategy that can be advantageous in combating the complexity of cancer signaling. By inhibiting VEGFR, Sorafenib potently blocks tumor angiogenesis, a critical process for tumor growth and metastasis.[5] Its diaryl urea structure is a key pharmacophoric feature shared by some quinoxaline-based inhibitors.[3]

Erlotinib: The EGFR Specialist

Erlotinib is a highly specific inhibitor of the EGFR tyrosine kinase.[6][7] EGFR is a member of the ErbB family of receptors and plays a crucial role in cell proliferation, survival, and metastasis.[8][9] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer and pancreatic cancer, making it a validated therapeutic target.[6][7] Erlotinib competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its downstream signaling.[9]

Roscovitine: The CDK Inhibitor

Roscovitine is a purine derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK2.[10] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] By inhibiting CDK2, Roscovitine induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can trigger apoptosis.[11] The exploration of CDK2 inhibitors is an active area of research, especially for cancers with cyclin E overexpression.[12][13]

Quantitative Comparison of Inhibitory Activity

To provide a clear comparison, the following table summarizes the reported inhibitory activities (IC50 values) of our selected comparator drugs against their primary targets. The values for this compound are hypothetical for illustrative purposes.

InhibitorPrimary TargetIC50 (nM)Secondary TargetsReference
This compound VEGFR-250 (Hypothetical)EGFR, CDK2N/A
Sorafenib VEGFR-290PDGFR-β, c-Kit, FLT3, Raf-1[4]
Erlotinib EGFR2Other ErbB family kinases[7]
Roscovitine CDK2450CDK1, CDK5[14]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical inhibitory profile of a novel compound like this compound and compare it to established inhibitors, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.

Causality: This assay directly measures the physical interaction between the inhibitor and the kinase of interest, providing a quantitative measure of binding affinity (Kd) or inhibitory concentration (IC50). The use of a FRET-based system offers high sensitivity and a homogenous format.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase of interest (e.g., VEGFR-2, EGFR, CDK2) in the appropriate kinase buffer.

    • Prepare a 2X solution of the corresponding Europium-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare a serial dilution of the test compounds (this compound, Sorafenib, Erlotinib, Roscovitine) in DMSO, followed by a 1:100 dilution in kinase buffer to create a 4X solution.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 2X Kinase /Antibody Mix F Add 5 µL of 2X Kinase/ Antibody Mix to all wells A->F B Prepare 4X Tracer Solution E Add 2.5 µL of 4X Tracer to all wells B->E C Prepare 4X Serial Dilution of Inhibitors D Add 2.5 µL of 4X Inhibitor to 384-well plate C->D D->E E->F G Incubate for 60 min at Room Temperature F->G H Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) G->H I Calculate Emission Ratio (665nm / 615nm) H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Causality: This assay assesses the downstream cellular effect of kinase inhibition. A reduction in metabolic activity in the presence of the inhibitor suggests that the compound is impeding cell proliferation or inducing cell death, which are the desired outcomes for an anticancer agent.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines with known kinase dependencies (e.g., A549 for EGFR, HUVEC for VEGFR, MCF-7 for CDK2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of kinases and their downstream targets.

Causality: This experiment provides mechanistic insight by directly visualizing the effect of the inhibitor on the target signaling pathway. A decrease in the phosphorylation of the target kinase and its downstream effectors confirms that the inhibitor is acting on its intended target in a cellular context.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compounds at their respective GI50 concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-VEGFR-2, VEGFR-2, p-EGFR, EGFR, p-Rb, Rb) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway: EGFR

G EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Erlotinib Erlotinib Erlotinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

Conclusion and Future Directions

This comparative guide provides a framework for the initial evaluation of a novel quinoxaline-based kinase inhibitor, exemplified by the hypothetical compound this compound. By comparing its projected activity with established drugs like Sorafenib, Erlotinib, and Roscovitine, we can position its potential therapeutic utility. The provided experimental protocols offer a robust methodology for validating these hypotheses and elucidating the compound's mechanism of action.

Future studies on novel quinoxaline derivatives should focus on comprehensive kinase profiling to understand their selectivity, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling to assess their drug-like properties. The versatility of the quinoxaline scaffold continues to make it a promising starting point for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Quinoxaline-Based Drugs: Spotlight on 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the efficacy of various quinoxaline-based drugs, with a special focus on the structural aspects of 1-(3-Methylquinoxalin-2-YL)ethanone. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document synthesizes experimental data to offer a comparative overview of their therapeutic potential, discusses their mechanisms of action, and provides detailed experimental protocols for their evaluation.

The Quinoxaline Scaffold: A Versatile Core for Drug Discovery

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry.[4] Their diverse biological activities stem from the unique electronic and structural features of the quinoxaline nucleus, which can be readily functionalized at various positions to modulate their therapeutic effects.[3] These modifications have led to the development of numerous compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[2][4]

Comparative Efficacy of Quinoxaline-Based Drugs

While specific biological efficacy data for this compound is not extensively available in the current body of peer-reviewed literature, a comparative analysis of structurally related quinoxaline derivatives provides valuable insights into the potential of this class of compounds. The following sections present a summary of the reported anticancer and antimicrobial activities of various quinoxaline-based drugs.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 1 HCT116 (Colon)2.5[5]
MCF-7 (Breast)9.0[5]
Quinoxaline Derivative 2 HepG2 (Liver)9.8[5]
Quinoxaline Derivative 3 PC-3 (Prostate)2.11[6]
Quinoxaline Derivative 4 A549 (Lung)9.32[5]
Quinoxaline Derivative 5 Caco-2 (Colon)0.29[7]

Structure-Activity Relationship Insights:

The anticancer activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. For instance, the introduction of certain aromatic and heterocyclic moieties can enhance the compound's ability to interact with biological targets.[5][7] The presence of specific functional groups can also impact the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial susceptibility of a compound, where the diameter of the zone of inhibition is indicative of its potency.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)Reference
Quinoxaline Derivative A 181614[2]
Quinoxaline Derivative B 201816[3]
Quinoxaline Derivative C 151412[8]
Quinoxaline Derivative D 222018[2]

Structure-Activity Relationship Insights:

Similar to their anticancer activity, the antimicrobial potency of quinoxaline derivatives is closely linked to their structural features. The introduction of lipophilic groups, for example, can enhance the permeability of the compound through the microbial cell wall, leading to increased efficacy.[2] The presence of specific substituents can also influence the compound's mechanism of action, allowing it to target different microbial processes.

Mechanisms of Action of Quinoxaline-Based Drugs

Quinoxaline derivatives exert their therapeutic effects through various mechanisms of action. Two of the most well-documented mechanisms in the context of cancer therapy are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] Several quinoxaline derivatives have been shown to be potent inhibitors of VEGFR-2, thereby disrupting the blood supply to tumors and inhibiting their growth.[10][11]

VEGFR2_Inhibition cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Tumor Growth ERK->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits

Caption: Quinoxaline derivatives inhibit VEGFR-2 signaling.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation.[12] By inhibiting this enzyme, certain quinoxaline derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.[7][13]

TopoII_Inhibition cluster_nucleus Cancer Cell Nucleus DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Binds CleavageComplex DNA-Topo II Cleavage Complex TopoII->CleavageComplex Forms CleavageComplex->DNA Re-ligation (Inhibited) DNA_damage DNA Strand Breaks CleavageComplex->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->CleavageComplex Stabilizes

Caption: Quinoxaline derivatives induce apoptosis via Topoisomerase II inhibition.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this field, it is crucial to follow standardized and validated experimental protocols. The following sections provide detailed methodologies for the synthesis of a key quinoxaline precursor and for the evaluation of the anticancer and antimicrobial activities of quinoxaline derivatives.

Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol describes a common method for the synthesis of 3-methylquinoxalin-2(1H)-one, a key intermediate for the preparation of various quinoxaline derivatives.[6][14]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • Ethanol

  • Hydrochloric acid (4N)

  • Sodium bicarbonate (5% solution)

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • To this solution, add ethyl pyruvate (1 equivalent) and a catalytic amount of 4N hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a 5% sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • The crude 3-methylquinoxalin-2(1H)-one can be further purified by recrystallization from ethanol.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Materials:

  • Human cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the quinoxaline test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Quinoxaline test compounds

  • Sterile filter paper disks (6 mm in diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator (37°C)

  • Metric ruler

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the bacterial suspension and remove any excess liquid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the quinoxaline test compounds (e.g., 50 µ g/disk ).

  • Aseptically place the impregnated disks on the surface of the inoculated agar plate, ensuring they are evenly spaced.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a metric ruler.

  • Interpret the results based on standardized zone diameter interpretive charts.

Conclusion

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a broad spectrum of anticancer and antimicrobial activities. While specific efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of other quinoxaline derivatives strongly suggests its potential as a bioactive molecule. Future research should focus on the comprehensive biological evaluation of this compound and its analogs to fully understand their therapeutic potential and mechanisms of action. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct these crucial investigations, contributing to the advancement of quinoxaline-based drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methylquinoxalin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Methylquinoxalin-2-YL)ethanone (CAS No. 22059-64-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and operational excellence within your laboratory.

Hazard Identification and Risk Profile

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data for the compound and its structural analogs, it is classified as hazardous.[2][3] The primary risks are associated with acute toxicity upon exposure through ingestion, skin contact, or inhalation.[3]

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | |

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or hazardous reactions.[1]

Hazardous Decomposition Products: Combustion is expected to produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. All handling and disposal preparation must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[1]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or goggles. Protects against splashes and airborne particles causing serious eye irritation.
Hand Nitrile or neoprene gloves. Prevents skin contact, a primary route of exposure leading to irritation and potential toxicity.[4]
Body Full-length laboratory coat, long pants, and closed-toe shoes. Minimizes the risk of accidental skin exposure.[1]

| Respiratory | Not typically required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation to control exposure below occupational limits.[1] |

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill is outside a hood, increase ventilation if it is safe to do so.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent. Avoid generating dust.[5]

    • For Liquid Spills (Solutions): Surround the spill with an absorbent barrier and then cover it with an inert absorbent material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container.[2] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container appropriately (see Section 4) and move it to the satellite accumulation area for disposal.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup is complete.

Waste Segregation and Disposal Workflow

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [1][5]

Disposal Decision & Workflow Diagram

The following diagram outlines the procedural logic for handling waste streams containing this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal Protocol start Generate Waste Containing This compound ppe Don Full PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Contaminated consumables, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in dedicated, sealed, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in dedicated, sealed, compatible liquid waste container. liquid_waste->collect_liquid labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. All Components & Approx. % 4. Hazard Pictograms collect_solid->labeling collect_liquid->labeling storage Store in designated Satellite Accumulation Area (SAA). Ensure container is closed. labeling->storage pickup Arrange for pickup by licensed hazardous waste disposal service. storage->pickup end_node Final Disposal via High-Temperature Incineration by Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual amounts of the pure compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, chemically compatible, and sealable container clearly marked for solid hazardous waste.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealable container (e.g., a high-density polyethylene or glass bottle) designated for liquid hazardous waste.[1] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled clearly and accurately at the time waste is first added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • A list of all other chemical components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard).[6]

  • Storage Pending Disposal:

    • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[7]

    • Ensure containers are tightly sealed at all times except when adding waste.[2]

    • The storage area should be well-ventilated and have secondary containment to manage potential leaks.

  • Final Disposal:

    • The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2]

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[7]

    • The most common and environmentally sound disposal technology for nitrogen-containing heterocyclic compounds is high-temperature incineration, which ensures the complete destruction of the molecule, preventing its release into the environment.[5]

References

Navigating the Safe Handling of 1-(3-Methylquinoxalin-2-YL)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of Quinoxaline Derivatives

Quinoxaline and its derivatives are recognized as a significant class of N-heterocyclic compounds in medicinal chemistry, exhibiting a range of biological activities.[1] However, this bioactivity necessitates a cautious approach. Similar compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, we must operate under the assumption that 1-(3-Methylquinoxalin-2-YL)ethanone presents similar hazards. Proactive and stringent adherence to safety protocols is non-negotiable.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against chemical exposure. The following is a tiered approach to protection, designed to be adapted to the specific experimental conditions.

Foundational Protection: The Non-Negotiables

This level of PPE is mandatory for any handling of this compound, regardless of the quantity or procedure.

  • Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[3][4] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to goggles.[3][5]

  • Hand Protection: Nitrile or neoprene gloves are the preferred choice for handling quinoxaline derivatives.[3] These materials offer good resistance to a range of organic compounds. Always double-glove when handling the pure compound or concentrated solutions. It is critical to inspect gloves for any signs of degradation or perforation before and during use.

  • Protective Clothing: A clean, long-sleeved laboratory coat is required to protect the skin from accidental contact.[3] For larger scale work, a chemically resistant apron or coveralls should be considered.[6]

Respiratory Protection: Mitigating Inhalation Risks

Given that quinoxaline derivatives can cause respiratory irritation, controlling the airborne concentration of the compound is crucial.[2]

  • Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[7]

  • Respiratory Masks: If there is a potential for generating dust (e.g., when weighing the solid compound) or aerosols, a NIOSH-approved N95 or N100 respirator should be worn.[3][4] For situations with potential for significant vapor exposure, a full face-piece respirator with appropriate chemical cartridges may be necessary.[3]

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Workflow Respiratory Protection Workflow for Handling this compound start Start: Handling the Compound in_fume_hood Is all work performed in a certified fume hood? start->in_fume_hood weighing_solid Weighing solid or generating dust/aerosols? in_fume_hood->weighing_solid Yes full_face_respirator Use Full Face-Piece Respirator with appropriate cartridges in_fume_hood->full_face_respirator No (High Risk) use_n95 Wear N95/N100 Respirator weighing_solid->use_n95 Yes high_vapor Potential for high vapor concentration? weighing_solid->high_vapor No use_n95->high_vapor high_vapor->full_face_respirator Yes no_respirator Standard PPE sufficient (within fume hood) high_vapor->no_respirator No end Proceed with Experiment full_face_respirator->end no_respirator->end

Caption: PPE Selection Workflow

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7][8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][9] The storage area should be clearly labeled.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[7][8]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[7][8] Avoid generating dust.[7][8]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials, including absorbent materials and used PPE, must be disposed of as hazardous waste.[7]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a designated, clearly labeled, and sealed container.[7]

  • Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.[7]

  • Disposal Method: The final disposal of the chemical waste must be conducted by a licensed hazardous waste disposal contractor in accordance with all local, regional, and national regulations.[7][8] Incineration in a licensed facility is often the preferred method for organic compounds.[8]

The following table summarizes the key safety and logistical information:

Aspect Guideline Rationale
Eye Protection Chemical splash goggles (minimum); face shield for high-risk tasks.Protects against accidental splashes and eye irritation.[2]
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin contact and potential irritation.[3]
Body Protection Long-sleeved lab coat; chemically resistant apron for larger quantities.Prevents skin contact with the chemical.[3]
Respiratory Protection Work in a fume hood; use N95/N100 for dust/aerosols.Minimizes inhalation of potentially irritating compounds.[2]
Storage Tightly sealed container in a cool, dry, well-ventilated area.Ensures stability and prevents accidental release.[2][9]
Spill Clean-up Absorb with inert material, collect in a sealed container.Safely contains the spill and prevents further exposure.[7][8]
Disposal Collect in a labeled, sealed container for disposal by a licensed contractor.Ensures compliance with regulations and protects the environment.[7][8]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your work and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylquinoxalin-2-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Methylquinoxalin-2-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.